Sodium 2-chlorobenzoate
Description
Properties
IUPAC Name |
sodium;2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLSABVGUWNJKD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169361 | |
| Record name | Sodium o-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17264-74-3 | |
| Record name | Sodium o-chlorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium o-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM O-CHLOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q884Z4ERN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-chlorobenzoate (B514982), the sodium salt of 2-chlorobenzoic acid, is a halogenated aromatic carboxylate of significant interest in various scientific domains. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules to its role in studies of microbial degradation of halogenated compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of Sodium 2-chlorobenzoate, detailed experimental protocols for its synthesis and analysis, and a visualization of its aerobic biodegradation pathway.
Core Physical and Chemical Properties
This compound is a white solid that is soluble in water.[2] The presence of the chlorine atom at the ortho position of the benzoate (B1203000) ring influences its electronic properties and reactivity compared to its meta and para isomers.[1]
Data Presentation: A Summary of Quantitative Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Notes |
| Molecular Formula | C₇H₄ClNaO₂ | [1][3][4][5] |
| Molecular Weight | 178.55 g/mol | [1][4][5] |
| CAS Number | 17264-74-3 | [1][4][5][6] |
| IUPAC Name | This compound | [5] |
| Appearance | White to off-white solid | |
| Melting Point | Data not available | The melting point of the parent 2-chlorobenzoic acid is 138-140 °C. Salts of organic acids often have significantly higher melting or decomposition points. |
| Boiling Point | Data not available | The boiling point of the parent 2-chlorobenzoic acid is 285 °C. Salts are generally non-volatile and will likely decompose at high temperatures. |
| Solubility in Water | Soluble | While specific quantitative data is not readily available, its nature as a sodium salt of a carboxylic acid confers high water solubility. The solubility of the related sodium p-chlorobenzoate is reported as 8.3 g/100 mL at 25°C.[7] |
| Solubility in Organic Solvents | Slightly soluble in ethanol (B145695) | [2] |
| pKa (of parent acid) | 2.92 (at 25 °C) | This value pertains to the parent 2-chlorobenzoic acid. |
Experimental Protocols
Synthesis of this compound via Neutralization
The most common and straightforward method for the synthesis of this compound is the neutralization of 2-chlorobenzoic acid with a stoichiometric amount of sodium hydroxide (B78521).[1]
Materials:
-
2-Chlorobenzoic acid (C₇H₅ClO₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beaker, magnetic stirrer, pH meter, filtration apparatus)
Procedure:
-
Dissolution: In a beaker, dissolve a known mass of 2-chlorobenzoic acid in a minimal amount of deionized water. Gentle heating may be applied to aid dissolution.
-
Neutralization: While stirring the solution, slowly add a calculated stoichiometric equivalent of a standard sodium hydroxide solution. Monitor the pH of the reaction mixture using a pH meter. Continue the addition of NaOH until a stable pH of 7.0 is reached.
-
Isolation: The resulting aqueous solution of this compound can be concentrated by evaporation of the solvent under reduced pressure to yield the solid product.
-
Purification: For higher purity, the crude solid can be recrystallized from a mixture of ethanol and water.[1] Dissolve the solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and then collect the crystals by filtration.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
A common method for the quantitative analysis of this compound is reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4) in a ratio of 30:70 (v/v).[8] The exact ratio may require optimization depending on the specific column and system.
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a known concentration of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Reactivity and Stability
This compound is a stable compound under normal laboratory conditions.[7] The carboxylate group can participate in typical reactions of carboxylates, such as esterification with alkyl halides under appropriate conditions. The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under more forcing conditions or through metal-catalyzed reactions. Upon heating to decomposition, it may emit toxic fumes.[7]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): δ 7.83 (d, J = 8.1 Hz, 1H), 7.45–7.41 (m, 1H), 7.27 (t, J = 8.4 Hz, 2H).[1]
-
¹³C NMR: δ 168.82 (COO⁻), 139.17 (C-Cl), 132.50–125.10 (aromatic carbons).[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Biological Activity and Degradation
This compound has been investigated for its potential biological activities and serves as a model compound in biodegradation studies of halogenated aromatic compounds.[1]
Aerobic Biodegradation Pathway
The aerobic biodegradation of 2-chlorobenzoic acid is often initiated by a dioxygenase enzyme, which catalyzes the dihydroxylation and subsequent dearomatization of the aromatic ring. A key enzyme in this process is 2-chlorobenzoate-1,2-dioxygenase.[9][10] This enzyme converts 2-chlorobenzoic acid into catechol, with the release of carbon dioxide and a chloride ion.[9] Catechol is then further metabolized through ring cleavage pathways.
Aerobic Degradation of 2-Chlorobenzoic Acid
Caption: The initial step in the aerobic biodegradation of 2-chlorobenzoic acid.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. Sodium o-chlorobenzoate | C7H4ClNaO2 | CID 23663665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Sodium p-chlorobenzoate | 3686-66-6 | Benchchem [benchchem.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
An In-depth Technical Guide to Sodium 2-chlorobenzoate: Molecular Structure and Properties
This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of sodium 2-chlorobenzoate (B514982), tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Properties
Sodium 2-chlorobenzoate is the sodium salt of 2-chlorobenzoic acid.[1] It is an organic compound utilized in various chemical applications, including organic synthesis and as a starting material for the preparation of various derivatives.[1] Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.[1]
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNaO₂ | [1][2][3] |
| Molecular Weight | 178.55 g/mol | [1][2][3][4] |
| CAS Number | 17264-74-3 | [1][2][4] |
| IUPAC Name | sodium;2-chlorobenzoate | [1] |
| Synonyms | o-chlorobenzoic acid sodium salt, Benzoic acid, 2-chloro-, sodium salt | [1][2][3] |
| Purity | ≥98% | [1][2][4] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| LogP | 1.5803 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Molecular Structure
This compound is characterized by a chlorine substituent at the ortho position of the benzene (B151609) ring of a benzoate (B1203000) salt.[1] The molecule consists of a sodium cation (Na⁺) and a 2-chlorobenzoate anion (C₇H₄ClO₂⁻).
Caption: Molecular structure of this compound.
Experimental Protocols
A standard protocol for the synthesis of this compound involves the neutralization of 2-chlorobenzoic acid with sodium hydroxide (B78521).[1]
-
Materials: 2-chlorobenzoic acid, sodium hydroxide, deionized water.
-
Procedure:
-
Dissolve 2-chlorobenzoic acid in deionized water.
-
Gradually add a solution of sodium hydroxide while stirring.
-
Monitor the pH of the solution. Continue adding sodium hydroxide until a neutral pH is achieved.
-
Evaporate the resulting solution to yield solid this compound.[1]
-
To achieve a purity of ≥98%, recrystallization is a common purification method.[1]
-
Materials: Crude this compound, ethanol/water mixture.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a recommended technique for the quantification of this compound in complex matrices.[1]
Chemical Reactions
This compound can undergo several types of chemical reactions:
-
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.[1]
-
Oxidation Reactions: The compound can be oxidized to form other oxidized products.[1]
-
Reduction Reactions: Under specific conditions, this compound can be reduced to yield different reduced forms.[1]
Logical Relationships in Synthesis and Analysis
The following diagram illustrates the logical workflow from synthesis to the final, characterized product.
Caption: Workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to o-Chlorobenzoic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-chlorobenzoic acid sodium salt, also known as sodium 2-chlorobenzoate, is the sodium salt of o-chlorobenzoic acid. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of its characteristics, including its physicochemical properties, synthesis, purification, spectral data, and applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of o-chlorobenzoic acid sodium salt. It is important to note that while some data is readily available, specific experimental values for properties such as the melting and boiling points of the sodium salt are not consistently reported in the literature. In such cases, data for the parent compound, o-chlorobenzoic acid, is provided for reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNaO₂ | [1] |
| Molecular Weight | 178.55 g/mol | [1] |
| Appearance | White to off-white powder/crystals | [2] |
| Melting Point | Data not available for the sodium salt. The melting point of o-chlorobenzoic acid is 142 °C. | [3] |
| Boiling Point | A boiling point of 275.7 °C at 760 mmHg is listed for "sodium,2-chlorobenzoate", though this may be a predicted value or refer to the free acid. o-Chlorobenzoic acid sublimes. | [3][4] |
| Solubility | Soluble in water.[1] Specific quantitative data is not readily available. o-Chlorobenzoic acid is soluble in hot water, alcohol, and ether. | [3] |
| pKa | The pKa of the conjugate acid, o-chlorobenzoic acid, is 2.89. | [1] |
Synthesis and Purification
The most common method for the synthesis of o-chlorobenzoic acid sodium salt is the neutralization of o-chlorobenzoic acid with a sodium base, typically sodium hydroxide (B78521).[1]
Synthesis of o-Chlorobenzoic Acid
O-chlorobenzoic acid can be synthesized via the oxidation of 2-chlorotoluene (B165313) using a strong oxidizing agent like potassium permanganate (B83412) or through the hydrolysis of α,α,α-trichloro-2-toluene.[5]
Experimental Protocol: Neutralization of o-Chlorobenzoic Acid
Materials:
-
o-Chlorobenzoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (B145695) (optional, for recrystallization)
-
Methanol (B129727) (optional, for recrystallization)
-
pH indicator or pH meter
Procedure:
-
In a suitable reaction vessel, dissolve a known quantity of o-chlorobenzoic acid in water. Heating may be required to facilitate dissolution.
-
Slowly add a stoichiometric amount of a standard solution of sodium hydroxide while stirring. Monitor the pH of the solution.
-
Continue the addition of sodium hydroxide until the pH of the solution reaches neutral (pH ~7), indicating the complete neutralization of the acid.
-
The resulting aqueous solution of sodium o-chlorobenzoate can be used directly or the solid salt can be isolated by evaporating the water under reduced pressure.
Purification
The crude sodium o-chlorobenzoate can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water or methanol and water.[1] The process involves dissolving the crude salt in a minimum amount of the hot solvent mixture and allowing it to cool slowly, which leads to the formation of purified crystals. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.
Below is a generalized workflow for the synthesis and purification of o-chlorobenzoic acid sodium salt.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]
- 3. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sodium,2-chlorobenzoate | CAS#:17264-74-3 | Chemsrc [chemsrc.com]
- 5. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Core Mechanism of Action of Sodium 2-chlorobenzoate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-chlorobenzoate (B514982), the sodium salt of 2-chlorobenzoic acid, is an organic compound with applications in various chemical syntheses. While its primary use has been as a precursor for dyes, pharmaceuticals, and other organic compounds, emerging research points towards specific biological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Sodium 2-chlorobenzoate, focusing on its molecular interactions and effects on cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated biological processes to facilitate advanced research and development.
Core Mechanism of Action: Enzyme Inhibition
The most definitive evidence to date for the mechanism of action of 2-chlorobenzoate, the active form of this compound, is its role as an enzyme inhibitor. Research has specifically identified its interaction with bacterial dioxygenase enzymes.
Inhibition of 3-Chlorobenzoate-1,2-Dioxygenase in Rhodococcus opacus 1CP
Studies on the soil bacterium Rhodococcus opacus 1CP, which is capable of degrading chlorinated aromatic compounds, have demonstrated that 2-chlorobenzoate acts as a competitive inhibitor of 3-chlorobenzoate-1,2-dioxygenase (3-CBDO).[1][2] This enzyme is crucial for the initial step in the catabolism of 3-chlorobenzoate (B1228886). The inhibitory action of 2-chlorobenzoate suggests it binds to the active site of the 3-CBDO enzyme, thereby competing with the natural substrate, 3-chlorobenzoate.[1]
The inhibitory effect of 2-chlorobenzoate on 3-CBDO activity was quantified using a cell-based electrochemical reactor microbial sensor. The key kinetic parameters are summarized in the table below.[1][2]
| Parameter | Value | Description |
| Inhibition Type | Competitive (Associative) | 2-chlorobenzoate competes with the substrate for the enzyme's active site. |
| Vmax | Unchanged | The maximum rate of reaction is not altered in the presence of the inhibitor. |
| S0.5 (Hill Constant) | Increased | The substrate concentration required to achieve half-maximal velocity is increased in the presence of the inhibitor. |
Table 1: Kinetic parameters of 3-chlorobenzoate-1,2-dioxygenase inhibition by 2-chlorobenzoate.
The activity of 3-CBDO was determined by measuring the change in respiration of intact, freshly harvested Rhodococcus opacus 1CP cells in response to the enzyme's substrate.[3]
1. Cell Culture and Preparation:
-
Rhodococcus opacus 1CP is cultured in a medium containing 3-chlorobenzoate to induce the expression of 3-CBDO.[3]
-
Cells are harvested by centrifugation (e.g., 7000 x g for 10 minutes at 4°C).[3]
-
The cell pellet is washed twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and then resuspended in the same buffer for immediate use.[3]
2. Electrochemical Measurement:
-
An electrochemical reactor microbial sensor equipped with a Clark oxygen electrode is used as the transducer.[2][3]
-
The prepared cell suspension is placed in the reactor.
-
The rate of oxygen consumption by the cells is monitored. The introduction of 3-chlorobenzoate (the substrate) will cause a change in the respiration rate, which is indicative of 3-CBDO activity.[3]
3. Inhibition Analysis:
-
To determine the inhibitory effect of 2-chlorobenzoate, various concentrations of this compound are introduced to the cell suspension along with the substrate (3-chlorobenzoate).
-
The changes in the rate of oxygen consumption are measured, and the kinetic parameters (Vmax and S0.5) are calculated to determine the type and extent of inhibition.[1]
Putative Mechanisms of Action in Eukaryotic Systems
While direct evidence for the mechanism of action of this compound in mammalian systems is limited, the biological activities of structurally related compounds suggest potential pathways that warrant further investigation. These proposed mechanisms are currently speculative and require experimental validation.
Proposed Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition
Derivatives of benzoic acid are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[4] Structurally similar compounds to 2-chlorobenzoic acid have been investigated for their anti-inflammatory potential. For instance, the salicylic (B10762653) acid derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has shown anti-inflammatory effects and a higher predicted affinity for COX-2 than aspirin (B1665792) in in silico studies.[5] This suggests that this compound may also exert anti-inflammatory effects by inhibiting COX enzymes.
A common method to assess COX inhibition is the whole blood assay, which provides a physiologically relevant environment.[6]
Proposed Anticancer Activity via Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Certain derivatives of 2-chlorobenzoic acid, such as 4-amino-2-chlorobenzoic acid derivatives, have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] EGFR is a key signaling protein that, when overactivated, can drive the proliferation of cancer cells. The inhibition of EGFR is a validated strategy in oncology. Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against EGFR.
The inhibitory effect on EGFR can be determined using an in vitro kinase assay.[7]
Conclusion and Future Directions
The current body of evidence provides a solid foundation for the mechanism of action of this compound as a competitive inhibitor of bacterial 3-chlorobenzoate-1,2-dioxygenase. This has clear implications for environmental microbiology and bioremediation.
The putative roles of this compound as a COX or EGFR inhibitor in eukaryotic systems are based on compelling, yet indirect, evidence from structurally related molecules. These hypotheses present exciting avenues for future research. Elucidating these potential mechanisms will require rigorous experimental validation using the types of assays outlined in this guide. Such studies will be critical in determining the potential therapeutic applications of this compound in inflammatory diseases and oncology. Further research should also focus on the cellular uptake, metabolism, and potential off-target effects of this compound in mammalian cells to build a comprehensive pharmacological profile.
References
- 1. Evaluation of 3-Chlorobenzoate 1,2-Dioxygenase Inhibition by 2- and 4-Chlorobenzoate with a Cell-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 3-Chlorobenzoate 1,2-Dioxygenase Inhibition by 2- and 4-Chlorobenzoate with a Cell-Based Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Potential Biological Activities of Sodium 2-chlorobenzoate: A Technical Guide
Disclaimer: Direct experimental data on the biological activities of Sodium 2-chlorobenzoate (B514982) is limited in publicly available scientific literature. This guide synthesizes information from studies on its parent compound, 2-chlorobenzoic acid, and structurally related benzoate (B1203000) derivatives to project the potential biological activities, mechanisms of action, and experimental considerations for Sodium 2-chlorobenzoate. The activities described herein are therefore largely putative and require direct experimental validation.
Introduction
This compound is the sodium salt of 2-chlorobenzoic acid. As a member of the halogenated benzoate family, its biological activities are of interest to researchers in drug discovery and development. Structurally similar compounds, including various benzoate derivatives, have demonstrated a range of biological effects, including antimicrobial and anti-inflammatory properties. This document provides a technical overview of the potential biological activities of this compound, based on the available data for related molecules.
Potential Antimicrobial Activity
Derivatives of 2-chlorobenzoic acid have shown potential as antimicrobial agents. Studies on these related compounds suggest that this compound may exhibit activity against a spectrum of both bacterial and fungal pathogens.
Quantitative Data
The following table summarizes the antimicrobial activity of a potent derivative of 2-chlorobenzoic acid, designated as "Compound 6" in the cited study. The data is presented as the negative logarithm of the Minimum Inhibitory Concentration (pMIC), where a higher value indicates greater potency.
| Compound | Target Organism | pMIC (µM/ml) | Reference |
| 2-chlorobenzoic acid derivative (Compound 6) | Escherichia coli | 2.27 | [1][2] |
| 2-chlorobenzoic acid derivative (Compound 6) | Overall Antimicrobial Activity | 1.91 | [1][2] |
| Norfloxacin (Standard) | Escherichia coli | 2.61 | [1][2] |
Proposed Mechanism of Action
The antimicrobial mechanism of benzoate compounds generally involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the benzoate moiety allows it to penetrate microbial cell walls. Once inside, it can interfere with cellular processes, leading to the inhibition of growth and, ultimately, cell death.
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)
This protocol is adapted from methodologies used for evaluating the antimicrobial activity of 2-chlorobenzoic acid derivatives.[1][2]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
Sterile test tubes
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a series of sterile test tubes to obtain a range of concentrations.
-
Inoculation: Inoculate each tube with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 1 x 10^4 CFU/mL for fungi).
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum). A standard antibiotic (e.g., Norfloxacin for bacteria, Fluconazole for fungi) should be used as a reference compound.
-
Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Anti-inflammatory Activity
Structurally related benzoate derivatives have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity. The proposed mechanism involves the modulation of key inflammatory signaling pathways.
Putative Signaling Pathway: Inhibition of NF-κB
A plausible anti-inflammatory mechanism for benzoate derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: NF-κB Reporter Assay
This protocol is based on assays used to evaluate the anti-inflammatory effects of related compounds.[3]
Objective: To determine if this compound can inhibit NF-κB activation in response to a pro-inflammatory stimulus.
Materials:
-
A suitable cell line (e.g., HEK293T, RAW 264.7)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
Pro-inflammatory stimulus (e.g., TNF-α, LPS)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Induction: Induce NF-κB activation by adding the pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) and incubate for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity in stimulated cells compared to unstimulated cells and determine the inhibitory effect of this compound.
Potential Enzyme Inhibition
The benzoate scaffold is present in numerous enzyme inhibitors. It is plausible that this compound could inhibit the activity of certain enzymes.
Quantitative Data
The following table presents the half-maximal inhibitory concentration (IC50) of benzoic acid against tyrosinase, providing an example of enzyme inhibition by a related compound.
| Compound | Enzyme | IC50 (µM) | Reference |
| Benzoic Acid | Tyrosinase | 119 | [4] |
Experimental Protocol: Enzyme Inhibition Assay (General)
This is a generalized protocol that can be adapted for various enzymes.
Objective: To determine the IC50 of this compound against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the appropriate assay buffer. Create serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Measure the absorbance or fluorescence at regular intervals to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
While direct experimental evidence is lacking, the chemical structure of this compound and the known biological activities of its parent compound and other benzoate derivatives suggest a potential for antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The proposed mechanisms, centered on cell membrane disruption, inhibition of the NF-κB signaling pathway, and direct enzyme inhibition, provide a rational basis for future investigation. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate the biological activities of this compound and validate these putative properties. Such studies are essential to uncover the therapeutic potential of this compound.
References
Unlocking the Therapeutic Potential of Sodium 2-chlorobenzoate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-chlorobenzoate (B514982), the sodium salt of 2-chlorobenzoic acid, is an organic compound primarily utilized as a reagent in organic synthesis and as a precursor for various derivatives, including dyes and pharmaceuticals.[1][2] While not extensively studied as a primary therapeutic agent, emerging research into its biological activities and those of its derivatives suggests a potential for therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on its potential antimicrobial, antiviral, and anti-inflammatory properties, and outlines experimental approaches for its further investigation.
Chemical and Physical Properties
Sodium 2-chlorobenzoate is a white solid with the chemical formula C₇H₄ClNaO₂ and a molecular weight of 178.55 g/mol .[1] It is the sodium salt of 2-chlorobenzoic acid, a monochlorobenzoic acid with the chloro group at the ortho position.[2][3] This positioning of the chlorine atom enhances its reactivity compared to its meta and para isomers, which may influence its interactions with biological targets.[1]
| Property | Value |
| CAS Number | 17264-74-3 |
| Molecular Formula | C₇H₄ClNaO₂ |
| Molecular Weight | 178.55 g/mol |
| Appearance | White solid[2] |
| Synonyms | o-Chlorobenzoic acid sodium salt, Benzoic acid, 2-chloro-, sodium salt[1] |
Synthesis of this compound
The primary method for synthesizing this compound is through the neutralization of 2-chlorobenzoic acid with sodium hydroxide (B78521). The process typically involves dissolving 2-chlorobenzoic acid in water and gradually adding sodium hydroxide until a neutral pH is achieved. The resulting solution is then evaporated to yield the solid sodium salt.[1]
Synthesis of this compound via neutralization.
Potential Therapeutic Applications
While direct therapeutic applications of this compound are not well-established, research on its biological activities and those of its derivatives points to several areas of potential therapeutic interest.
Antimicrobial Activity
Derivatives of 2-chlorobenzoic acid have demonstrated antimicrobial properties. A study on synthesized 2-chlorobenzoic acid derivatives revealed their potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] The Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than its esters.[4]
| Microorganism Type | Activity of 2-chlorobenzoic acid derivatives | Reference |
| Gram-positive bacteria | Moderate | [4] |
| Gram-negative bacteria | High | [4] |
| Fungi | Moderate | [4] |
Antiviral Potential
Recent in silico studies have explored the potential of this compound against SARS-CoV-2 enzymes, with molecular docking studies showing a promising binding affinity.[1] Furthermore, metal complexes of Co(II) and Zn(II) with 2-chlorobenzoate ligands are being investigated for antiviral drug development, suggesting the ligand's role in stabilizing metal centers for therapeutic effect.[1]
Anti-inflammatory Properties
While direct studies on this compound are lacking, research on a related derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown potent anti-inflammatory properties. This compound was found to reduce the expression of COX-2, a key enzyme in the inflammatory pathway, as well as pro-inflammatory cytokines and oxidative stress markers in an LPS-induced inflammation model in mice.[5] This suggests that the 2-chlorobenzoate scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.
Potential anti-inflammatory mechanism via COX-2 inhibition.
Anti-ulcer Activity
An early study reported that o-chlorobenzoic acid, the acidic form of this compound, exhibited anti-ulcer activity in rat models of Shay ulcers and reserpine-induced gastric ulcers.[3] This finding, although dated, suggests a potential gastroprotective effect that warrants further investigation.
Experimental Protocols
For researchers interested in exploring the therapeutic potential of this compound, the following experimental workflows are proposed.
In Vitro Antimicrobial Susceptibility Testing
A standard method to assess the antimicrobial activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Culture bacterial and fungal strains in appropriate broth overnight. Adjust the turbidity of the cultures to a 0.5 McFarland standard.
-
Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).
-
Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Silico and In Vitro Workflow for Target Identification
A logical workflow for identifying and validating the molecular targets of this compound can guide further research.
Workflow for therapeutic target identification.
Conclusion and Future Directions
The available scientific literature suggests that while this compound is not currently a recognized therapeutic agent, its chemical structure and the biological activities of its derivatives indicate a promising area for future research. The potential for antimicrobial, antiviral, and anti-inflammatory applications warrants further preclinical investigation. Researchers are encouraged to explore these avenues through rigorous in silico, in vitro, and subsequent in vivo studies to fully elucidate the therapeutic potential of this compound. A systematic approach to target identification and validation will be crucial in uncovering its mechanisms of action and paving the way for potential drug development.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An in-depth exploration of the synthesis, applications, and biological significance of 2-chlorobenzoic acid sodium salt and its derivatives in pharmaceuticals and agrochemicals.
Introduction
2-Chlorobenzoic acid sodium salt, the sodium salt of 2-chlorobenzoic acid, is a pivotal chemical intermediate with wide-ranging applications, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the carboxylate group and the influence of the ortho-chlorine substituent on the benzene (B151609) ring, which allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the primary uses of 2-chlorobenzoic acid sodium salt, focusing on its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to support researchers, scientists, and drug development professionals in their work with this versatile compound.
Core Applications in Pharmaceutical Synthesis
A primary application of 2-chlorobenzoic acid and its sodium salt is as a precursor in the synthesis of several widely used NSAIDs. These drugs function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.
Synthesis of Tolfenamic Acid
Tolfenamic acid, a potent NSAID, is synthesized via an Ullmann condensation reaction between 2-chlorobenzoic acid and 3-chloro-2-methylaniline (B42847). The initial step involves the formation of the sodium salt of 2-chlorobenzoic acid.
| Step | Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield | Purity | Reference |
| Salt Formation | 2-Chlorobenzoic acid, Sodium hydroxide (B78521) | - | Methyl isobutyl ketone | Reflux, 1 hour | - | - | |
| Ullmann Condensation | Sodium 2-chlorobenzoate, 3-Chloro-2-methylaniline | Alumina-supported sodium hydroxide or CuBr2 | Methyl isobutyl ketone or Diethylenglycol dimethyl ether | Reflux, 3 hours | 88.6% | >98% (after recrystallization) |
-
Salt Formation: In a 500 mL round-bottom flask, combine 100 g of 2-chlorobenzoic acid and 25 g of sodium hydroxide in 500 mL of methyl isobutyl ketone. Heat the mixture to reflux for 1 hour with stirring.
-
Ullmann Condensation: To the resulting solution of this compound, add 90 g of 3-chloro-2-methylaniline and 50 g of alumina-supported sodium hydroxide. Heat the reaction mixture to reflux for an additional 3 hours.
-
Work-up and Isolation: After cooling, add 500 mL of water to the reaction mixture. Separate the aqueous phase and acidify it with concentrated hydrochloric acid to a pH of 2-3.
-
Purification: Stir the acidified solution for 1 hour to facilitate crystallization. Collect the precipitated crude tolfenamic acid by filtration. Recrystallize the crude product from an ethanol/water mixture to obtain the purified product.
-
Characterization: The final product can be characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[1][2][3][4]
Synthesis of Diclofenac (B195802)
Diclofenac is another prominent NSAID synthesized from 2-chlorobenzoic acid. The synthesis involves an initial Ullmann condensation followed by a series of transformations to yield the final product.
Caption: Synthetic pathway for Diclofenac starting from 2-chlorobenzoic acid.
The initial step in diclofenac synthesis is the Ullmann condensation of 2-chlorobenzoic acid and 2,6-dichloroaniline.
-
Reaction Setup: In a suitable reaction vessel, combine 2-chlorobenzoic acid, 2,6-dichloroaniline, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., D-glucosamine hydrochloride), and an inorganic base (e.g., potassium carbonate) in a solvent such as N,N-dimethylformamide (DMF).[5]
-
Reaction Conditions: Heat the mixture to a temperature between 60-140°C for 4-18 hours.[5]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and add ethyl acetate. Separate the organic layer, and concentrate it to obtain the crude N-(2,6-dichlorophenyl)anthranilic acid.[5]
-
Characterization: The product can be characterized by techniques such as FT-IR, NMR, and Mass Spectrometry to confirm its structure.[6]
Biological Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
NSAIDs derived from 2-chlorobenzoic acid, such as tolfenamic acid and diclofenac, exert their anti-inflammatory and analgesic effects by inhibiting the COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are signaling molecules that mediate inflammation, pain, and fever.[7][8]
Caption: Inhibition of the COX pathway by NSAIDs.
Role in Agrochemical Synthesis
2-Chlorobenzoic acid and its derivatives are also crucial starting materials for the synthesis of various agrochemicals, including herbicides. A notable example is the sulfonylurea herbicide, chlorimuron-ethyl (B22764).
Synthesis of Chlorimuron-Ethyl
The synthesis of chlorimuron-ethyl involves the reaction of ethyl 2-(aminosulfonyl)benzoate with 2-amino-4-chloro-6-methoxypyrimidine. Ethyl 2-(aminosulfonyl)benzoate can be prepared from 2-chlorobenzoic acid through a multi-step process.
A plausible synthetic route from 2-chlorobenzoic acid to a key sulfonamide intermediate is outlined below.
References
- 1. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 2. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Degradation of Sodium 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-chlorobenzoate (B514982), the sodium salt of 2-chlorobenzoic acid, is an organic compound with applications in various chemical syntheses, including the production of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility and degradation characteristics is paramount for its effective use, environmental fate assessment, and in the context of drug development, for formulation and stability studies. This technical guide provides a comprehensive overview of the available data on the solubility of Sodium 2-chlorobenzoate in various solvents and details its degradation under different conditions. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to aid researchers and professionals in their work.
Core Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₇H₄ClNaO₂ |
| Molecular Weight | 178.55 g/mol |
| CAS Number | 17264-74-3 |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% |
Solubility Profile
A comprehensive understanding of a compound's solubility is critical for its application in synthesis, formulation, and for predicting its environmental distribution. While specific quantitative data for the solubility of this compound in a wide range of organic solvents and across various temperatures is not extensively available in the public domain, this section summarizes the known information and provides standardized protocols for its determination.
Aqueous Solubility
This compound is known to be soluble in water. The presence of the carboxylate group enhances its solubility in polar solvents like water compared to its parent compound, 2-chlorobenzoic acid.
Table 1: Aqueous Solubility of this compound
| Temperature (°C) | Solubility ( g/100 mL) |
| Data Not Available | Data Not Available |
Solubility in Organic Solvents
Information on the solubility of this compound in common organic solvents such as methanol, ethanol, and acetone (B3395972) is limited. Generally, as a salt, its solubility is expected to be higher in polar protic solvents and lower in non-polar aprotic solvents.
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available |
| Acetone | Data Not Available | Data Not Available |
Degradation of this compound
The degradation of this compound can occur through various pathways, including hydrolysis, thermal decomposition, photodegradation, and microbial degradation. Understanding these pathways is crucial for determining the compound's stability and its environmental persistence.
Hydrolytic Degradation
Hydrolysis is a key abiotic degradation pathway for many organic compounds in aqueous environments. For this compound, hydrolysis would involve the cleavage of the molecule, potentially leading to the formation of 2-chlorobenzoic acid and sodium hydroxide. The rate of hydrolysis is influenced by pH and temperature.
Table 3: Hydrolytic Degradation of this compound
| pH | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) |
| 4 | Data Not Available | Data Not Available | Data Not Available |
| 7 | Data Not Available | Data Not Available | Data Not Available |
| 9 | Data Not Available | Data Not Available | Data Not Available |
Thermal Degradation
Thermal decomposition of sodium carboxylate salts, such as sodium acetate, is known to produce ketones.[1] The thermal stability and decomposition products of this compound are important considerations for its storage and handling at elevated temperatures.
Table 4: Thermal Degradation of this compound
| Temperature (°C) | Decomposition Products | Kinetic Parameters (e.g., Activation Energy) |
| Data Not Available | Data Not Available | Data Not Available |
Note: While specific studies on the thermal decomposition of this compound are scarce, research on related sodium carboxylate salts can provide insights into potential degradation pathways.
Photodegradation
Photodegradation involves the breakdown of a compound by light energy. For chlorobenzoates, this can be a significant environmental degradation pathway. The process can be direct, through the absorption of light by the molecule itself, or indirect, mediated by other photosensitized species.
Table 5: Photodegradation of this compound
| Light Source | Wavelength (nm) | Quantum Yield | Half-life (t₁/₂) | Degradation Products |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Quantitative data on the photodegradation of this compound is limited. Studies on related chlorobenzoic acids suggest that degradation can proceed via hydroxylation and dechlorination.
Microbial Degradation
Microbial degradation is a key process for the removal of organic compounds from the environment. Several studies have investigated the biodegradation of 2-chlorobenzoic acid, the parent acid of this compound. The primary mechanism involves enzymatic attack, often initiated by dioxygenase enzymes that lead to ring cleavage.[2]
Table 6: Microbial Degradation of 2-Chlorobenzoic Acid (as a proxy)
| Microorganism | Pathway | Key Enzymes | Degradation Products |
| Pseudomonas sp. | Aerobic | 2-halobenzoate-1,2-dioxygenase | Catechol |
| Aeromonas hydrophila | Aerobic | Dioxygenase (ortho-cleavage) | Chloride ions |
Note: The degradation rate can be influenced by factors such as substrate concentration, temperature, pH, and the presence of other nutrients.[3]
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data. The following sections outline the methodologies for determining the solubility and degradation of this compound based on internationally recognized guidelines.
Solubility Determination (OECD 105)
The OECD Test Guideline 105 describes two primary methods for determining the water solubility of a substance: the column elution method and the flask method.[4][5]
Flask Method (for solubilities > 10⁻² g/L):
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of water.
-
Equilibration: Agitate the flask at a constant temperature to facilitate dissolution and reach equilibrium. The time required for equilibration should be determined in a preliminary test.
-
Phase Separation: Separate the solid phase from the aqueous phase by centrifugation or filtration.
-
Analysis: Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Hydrolytic Degradation Study (OECD 111)
The OECD Test Guideline 111 provides a tiered approach to assess the rate of hydrolysis of a chemical as a function of pH.[7][8]
-
Preliminary Test: A preliminary test is conducted at an elevated temperature (e.g., 50°C) at pH 4, 7, and 9 to quickly assess the hydrolytic stability.
-
Tier 1 (Screening): If significant hydrolysis is observed in the preliminary test, a more detailed study is performed at different temperatures to determine the hydrolysis rate constants.
-
Procedure:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of this compound to each buffer solution.
-
Incubate the solutions in the dark at a constant temperature.
-
At various time intervals, withdraw aliquots and analyze the concentration of the parent compound and any major degradation products using a suitable analytical method (e.g., HPLC).
-
-
Data Analysis: Determine the rate constants and half-lives for hydrolysis at each pH and temperature.
Degradation Pathway Visualization
The degradation of this compound, particularly through microbial action, can be conceptualized as a multi-step process. The following diagram illustrates a generalized aerobic degradation pathway for 2-chlorobenzoic acid, which is a likely intermediate in the degradation of the sodium salt.
Conclusion
This technical guide has synthesized the available information on the solubility and degradation of this compound. While there are notable gaps in the quantitative data, particularly concerning its solubility in organic solvents and the kinetics of its abiotic degradation, the provided experimental protocols based on OECD guidelines offer a clear path for generating this crucial information. The degradation of the parent acid, 2-chlorobenzoic acid, is better understood, with microbial pathways playing a significant role in its environmental fate. For researchers, scientists, and drug development professionals, this guide serves as a foundational resource, highlighting both what is known and where further investigation is needed to fully characterize the behavior of this compound. The use of standardized methodologies will be key to producing high-quality, comparable data to fill the existing knowledge gaps.
References
- 1. Kinetics study of thermal decomposition of sodium carboxylate salts (Journal Article) | ETDEWEB [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. oecd.org [oecd.org]
- 5. OECD 105 - Phytosafe [phytosafe.com]
- 6. This compound|Research Chemical [benchchem.com]
- 7. oecd.org [oecd.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
An In-depth Technical Guide to the Stability of Sodium 2-Chlorobenzoate in Aqueous Solutions
Abstract
Sodium 2-chlorobenzoate (B514982), the sodium salt of 2-chlorobenzoic acid, is a chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals and dyes. Understanding its stability in aqueous environments is critical for predicting its environmental fate, ensuring quality control in manufacturing processes, and evaluating its behavior in biological systems. This technical guide provides a comprehensive overview of the stability of sodium 2-chlorobenzoate in aqueous solutions, focusing on its susceptibility to photodegradation and biodegradation. It includes a summary of key physicochemical properties, detailed experimental protocols for stability assessment, and a review of known degradation pathways.
Introduction
The stability of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a paramount consideration in drug development and chemical manufacturing. Aqueous stability data informs storage conditions, formulation strategies, and potential degradation pathways that might lead to impurities or loss of efficacy. In aqueous solutions, this compound is primarily subject to degradation by light (photodegradation) and microbial action (biodegradation). Under typical ambient conditions and in the absence of light or microbial contamination, the compound is generally stable.[1][2]
This guide synthesizes available data on the factors influencing the stability of this compound in water, providing researchers with the necessary information to design and execute robust stability studies.
Physicochemical Properties
In aqueous solution, the stability and behavior of this compound are governed by the properties of its corresponding acid, 2-chlorobenzoic acid. With a pKa of approximately 2.92, the molecule exists almost exclusively as the 2-chlorobenzoate anion in solutions with a pH typical of environmental or physiological conditions.[3]
Table 1: Physicochemical Properties of this compound and 2-Chlorobenzoic Acid
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₇H₄ClNaO₂ | [4][5] |
| Molecular Weight | 178.55 g/mol | [4][5] |
| CAS Number | 17264-74-3 | [4][6] |
| Appearance | Solid | |
| 2-Chlorobenzoic Acid | ||
| Molecular Formula | C₇H₅ClO₂ | [3] |
| Molecular Weight | 156.57 g/mol | [7] |
| pKa | 2.92 (at 25°C) | [3] |
| Water Solubility | 2087 mg/L (at 25°C) | [7] |
| Appearance | White crystals or powder | [3] |
Chemical Stability
This compound is chemically stable under normal storage conditions, though it is incompatible with strong oxidizing agents and strong bases.[1][3] At elevated temperatures, its acidic form, 2-chlorobenzoic acid, may undergo decarboxylation.[8] In aqueous solutions, the primary degradation routes are not hydrolytic but are instead driven by external energy sources like UV light or biological systems.
Photodegradation in Aqueous Solutions
The photodecomposition of chlorobenzoic acids in aqueous solutions when exposed to ultraviolet (UV) light is a significant degradation pathway. Laboratory studies have shown that UV irradiation of aqueous solutions of this compound leads to the displacement of the chlorine atom.[7][9]
The primary reaction involves the substitution of the chlorine atom with a hydroxyl group, forming 2-hydroxybenzoic acid (salicylic acid). A secondary reaction involves the replacement of the chlorine atom with hydrogen, yielding benzoic acid.[7][9] While monochlorobenzoic acids are generally stable in natural sunlight, laboratory UV sources can induce significant degradation.[9] The process can be accelerated by photocatalysts such as titanium dioxide (TiO₂), which is often used in advanced oxidation processes for water treatment.[10][11]
Caption: Proposed photodegradation pathway for this compound.
Table 2: Summary of Photodegradation Studies
| Condition | Catalyst | Key Products | Degradation Rate / Conversion | Source |
| UV Irradiation (Medium Pressure Hg Lamp) | None | 2-Hydroxybenzoic acid, Benzoic acid | Not specified | [7] |
| UV Irradiation | None | 2-Hydroxybenzoic acid, Benzoic acid | Not specified | [9] |
| UV Irradiation (pH 3.5) | TiO₂ (0.01 g) | Intermediates not fully specified | Follows first-order kinetics | [10][11] |
Biodegradation in Aqueous Solutions
This compound can serve as a sole source of carbon and energy for various microorganisms, leading to its biodegradation.[12][13] This process is particularly relevant to the environmental fate of the compound. The aerobic degradation pathway typically begins with an enzymatic attack by a dioxygenase.[14] This enzyme incorporates two oxygen atoms into the aromatic ring, leading to the formation of a catechol intermediate and the release of the chloride ion. The catechol then undergoes ring cleavage, and the resulting products enter central metabolic pathways.
Several bacterial strains, including those from the genera Acinetobacter and Aeromonas, have been shown to degrade 2-chlorobenzoate.[12][13] The rate of degradation is influenced by several factors.
Caption: Generalized aerobic biodegradation pathway of 2-chlorobenzoate.
Table 3: Summary of Biodegradation Studies
| Microorganism | Optimal pH | Optimal Temperature | Degradation Rate | Source |
| Aeromonas hydrophila | 7.0 | 25°C | 41 µM/hr | [12] |
| Enterobacter cloacae | 7.5 | 37°C | Max growth rate (µ_max_) = 0.28 h⁻¹ | [13] |
| Acinetobacter calcoaceticus | 7.5 | 37°C | Not specified | [13] |
Experimental Protocols
General Workflow for Aqueous Stability Studies
A typical stability study involves subjecting an aqueous solution of the compound to stress conditions and monitoring its concentration over time using a suitable analytical method.
Caption: General experimental workflow for a stability study.
Protocol for Photostability Testing
This protocol is based on methodologies described in the literature.[7][9]
-
Solution Preparation: Prepare a solution of this compound in deionized water at a known concentration (e.g., 30 mg/L).[10]
-
Apparatus: Place the solution in a quartz reaction vessel to allow for UV light penetration. Use a suitable UV light source, such as a medium-pressure mercury lamp. To control the temperature, the apparatus can be placed in a water bath set to 25°C.[9]
-
Irradiation: Expose the solution to UV light. Protect the setup from ambient light to ensure the UV source is the only light exposure. A control sample should be kept in the dark under the same temperature conditions.
-
Sampling: Withdraw aliquots at defined time intervals (e.g., 0, 30, 60, 120, 180 minutes).
-
Analysis: Analyze the parent compound's concentration immediately using a validated HPLC-UV method (see Protocol 6.4).
Protocol for Biodegradation Testing
This protocol is adapted from studies on bacterial degradation of 2-chlorobenzoic acid.[12][13]
-
Culture Preparation: Prepare a minimal salt medium (MSM). Inoculate with a suitable bacterial strain (e.g., Acinetobacter calcoaceticus).
-
Acclimation: Pre-culture the bacteria in a medium containing a low concentration of this compound to acclimate the cells.
-
Degradation Assay:
-
Centrifuge the acclimated culture, wash the cell pellet with sterile MSM, and resuspend to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Add this cell suspension to fresh MSM where this compound is the sole carbon source (e.g., 2 mM).
-
Incubate the culture in a shaker at the optimal temperature and pH for the chosen strain (e.g., 37°C, pH 7.5).[13]
-
-
Sampling: At regular intervals, withdraw samples. Centrifuge the samples to pellet the cells.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using HPLC-UV. Monitor bacterial growth by measuring the optical density.
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely used technique for quantifying this compound and its degradation products.[15][16][17]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (acidified with 0.1% phosphoric or formic acid). A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.[15][16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30°C.[16]
-
Detection Wavelength: 254 nm.[16]
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using certified reference standards of this compound. The concentration in the samples is determined by comparing their peak areas to the calibration curve.
Conclusion
The stability of this compound in aqueous solutions is robust under standard storage conditions, with minimal risk of hydrolysis. However, it is susceptible to degradation via two primary pathways: photodegradation under UV light and aerobic biodegradation by specific microorganisms. Photodegradation primarily yields 2-hydroxybenzoic acid and benzoic acid. Biodegradation proceeds through enzymatic dioxygenation to form catechol, followed by ring cleavage. The rate and extent of degradation are highly dependent on environmental factors such as pH, temperature, light intensity, and the presence of specific microbial populations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to conduct thorough stability assessments tailored to their specific applications.
References
- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound|Research Chemical [benchchem.com]
- 5. Sodium o-chlorobenzoate | C7H4ClNaO2 | CID 23663665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of Sodium 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-chlorobenzoate (B514982) (C₇H₄ClNaO₂), the sodium salt of 2-chlorobenzoic acid, is a key chemical intermediate in organic synthesis.[1][2][3] Its strategic placement of a chlorine atom at the ortho position of the benzoate (B1203000) ring makes it a versatile precursor for the synthesis of a wide range of pharmaceuticals, dyes, and other complex molecules.[4][5] This guide provides a comprehensive overview of the initial investigations into its reactivity, covering its chemical and physical properties, synthesis protocols, and core reactive pathways. The information presented is intended to support professionals in research, discovery, and drug development in leveraging this compound for novel molecular architectures.
Chemical and Physical Properties
Sodium 2-chlorobenzoate is a white solid compound commercially available at purities of 98% or higher.[1][6] It is the conjugate base of 2-chlorobenzoic acid, which is the strongest acid among its isomers.[4] The compound's reactivity is primarily dictated by the interplay between the electron-withdrawing carboxylate group and the ortho-positioned chlorine atom on the aromatic ring.[5]
Table 1: Physical and Chemical Properties of this compound and its Parent Acid
| Property | This compound | 2-Chlorobenzoic Acid | References |
| CAS Number | 17264-74-3 | 118-91-2 | [1][4][6] |
| Molecular Formula | C₇H₄ClNaO₂ | C₇H₅ClO₂ | [1][2][4] |
| Molecular Weight | 178.55 g/mol | 156.57 g/mol | [1][2][4][6] |
| Appearance | White solid | White solid, crystals, or powder | [1][4][7] |
| Melting Point | Not specified | 142 °C | [4] |
| Boiling Point | Not specified | 285 °C | [4] |
| pKa (of acid) | Not applicable | 2.89 | [4] |
| Solubility | Soluble in water | Soluble in 900 parts cold water; more soluble in hot water, alcohol, ether | [8][9] |
Synthesis of this compound
The primary route for synthesizing this compound is through the neutralization of its parent acid, 2-chlorobenzoic acid.[1] The parent acid itself can be prepared via several established industrial and laboratory-scale methods.
Synthesis Pathway Overview
The following diagram illustrates the common synthetic pathways leading to this compound.
Caption: Common synthetic routes to this compound.
Experimental Protocols
Protocol 3.2.1: Synthesis of 2-Chlorobenzoic Acid via Oxidation of 2-Chlorotoluene
This laboratory-scale protocol employs potassium permanganate (B83412) as the oxidizing agent.[4][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chlorotoluene in an aqueous solution.
-
Oxidant Addition: Gradually add potassium permanganate (KMnO₄) to the heated and stirring mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate ion disappears, indicating the completion of the oxidation.
-
Workup: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-chlorobenzoic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to yield pure 2-chlorobenzoic acid.[7]
Protocol 3.2.2: Synthesis of this compound via Neutralization
This protocol describes the conversion of the parent acid to its sodium salt.[1]
-
Dissolution: Dissolve a known quantity of 2-chlorobenzoic acid in water or ethanol.
-
Titration: While stirring, slowly add a stoichiometric amount of aqueous sodium hydroxide (B78521) (NaOH) solution. Monitor the pH of the mixture, aiming for a neutral pH of ~7.0.
-
Isolation: Evaporate the solvent from the resulting solution under reduced pressure.
-
Drying: Dry the resulting solid in a vacuum oven to yield this compound.
-
Purity Analysis: Confirm the purity of the final product (typically ≥98%) using techniques such as FT-IR or NMR spectroscopy.[1]
Core Reactivity and Key Transformations
The reactivity of this compound is characterized by reactions involving both the carboxylate group and the chlorinated aromatic ring. It can act as a nucleophile or an electrophile depending on the reaction conditions.[1]
Overview of Reactivity Pathways
Caption: Major reactivity pathways for this compound.
Nucleophilic Aromatic Substitution (SNAAr)
The chlorine atom on the aromatic ring can be displaced by various nucleophiles.[1][5] This reaction is fundamental to creating diverse derivatives. For instance, reaction with ammonia (B1221849) can yield 2-aminobenzoic acid, a precursor to many pharmaceuticals.[4] A specific example is the Ullmann condensation, which is effective for forming C-N bonds.
Protocol 4.2.1: Ullmann Condensation with 2-Aminothiazoles
This protocol, adapted from a study on 2-chlorobenzoic acids, demonstrates a copper-catalyzed C-N cross-coupling reaction, which can be enhanced by ultrasonic irradiation.[11]
-
Reagent Mixture: In a reaction vessel, combine 2-chlorobenzoic acid (1 equivalent), the desired 2-aminothiazole (B372263) (1 equivalent), potassium carbonate (K₂CO₃) as a base, and a catalytic amount of copper(I) iodide (CuI).
-
Solvent: Add dimethylformamide (DMF) as the solvent.[11]
-
Reaction Conditions:
-
Conventional Heating: Heat the mixture under reflux for several hours.
-
Ultrasonic Irradiation: Alternatively, place the vessel in an ultrasonic bath at room temperature for a significantly shorter duration (e.g., 15-25 minutes).[11]
-
-
Workup: After cooling, pour the reaction mixture into water. The product often precipitates.
-
Isolation and Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system like acetone-water to afford the desired N-aryl product.[11]
Esterification
The carboxylate group can be converted into an ester via reactions like the Fischer-Speier esterification. This is a common strategy to modify the compound's solubility, stability, and pharmacokinetic properties in drug development.[5][12]
Protocol 4.3.1: Fischer-Speier Esterification
This protocol is a generalized method for the acid-catalyzed esterification of a substituted chlorobenzoic acid.[12]
-
Reaction Setup: Dissolve this compound (or its parent acid, 1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol (B129727) or ethanol), which serves as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1-0.2 equivalents) dropwise. The addition is exothermic.[12]
-
Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture to room temperature and quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.[12][13]
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Drying and Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.[12]
-
Characterization: Purify the product if necessary (e.g., via flash chromatography) and characterize using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.[12]
Table 2: Summary of Key Reactions and Products
| Reaction Type | Reagents & Conditions | Major Product Class | Significance | References |
| Nucleophilic Substitution | Nucleophiles (e.g., NH₃, Amines), Cu catalyst for Ullmann reaction | Substituted Benzoates | Access to diverse functional groups, key for pharmacophores | [1][4][5][11] |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat | 2-Chlorobenzoate Esters | Prodrug synthesis, modification of physicochemical properties | [5][12][14] |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Reduced Benzoates | Synthesis of benzyl (B1604629) alcohol derivatives | [1][14] |
| Oxidation | Oxidizing agents | 2-Chlorobenzoic Acid | Reversion to the parent acid | [1] |
| Decarboxylation | Elevated temperatures | Chlorobenzene | Thermal decomposition pathway | [4] |
Applications in Research and Drug Development
This compound and its derivatives are valuable building blocks in several areas of chemical and pharmaceutical research.[1][5]
-
Pharmaceutical Intermediates: It serves as a starting material for synthesizing more complex active pharmaceutical ingredients (APIs). The reactivity of the chloro- and carboxyl- groups allows for the construction of elaborate molecular scaffolds.[1][5]
-
Metal Complexes: The 2-chlorobenzoate ligand has been used to create metal complexes with potential biological activity. For example, Co(II) and Zn(II) complexes have been investigated for their antiviral properties.[1]
-
Agrochemicals and Dyes: The compound is an intermediate in the production of certain dyes, pigments, and agrochemicals.[1][5]
The logical workflow for utilizing this compound in a drug discovery context often involves initial modification followed by screening and optimization.
Caption: Workflow for drug discovery using this compound.
Conclusion
Initial investigations confirm that this compound is a reactive and versatile chemical intermediate. Its primary modes of reactivity—nucleophilic substitution at the aromatic ring and esterification at the carboxylate group—provide robust and reliable pathways for molecular elaboration. The detailed protocols and reactivity data summarized in this guide offer a foundational understanding for researchers and drug development professionals aiming to incorporate this valuable building block into their synthetic programs. Further exploration into its use in modern cross-coupling reactions and the biological activities of its novel derivatives remains a promising area of research.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Sodium o-chlorobenzoate | C7H4ClNaO2 | CID 23663665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tsfx.edu.au [tsfx.edu.au]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Standard Synthesis of Sodium 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Sodium 2-chlorobenzoate (B514982), a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through a straightforward and efficient acid-base neutralization reaction between 2-chlorobenzoic acid and sodium hydroxide (B78521). This protocol includes a comprehensive experimental procedure, a summary of quantitative data, safety precautions, and visual diagrams of the chemical pathway and experimental workflow.
Introduction
Sodium 2-chlorobenzoate (C₇H₄ClNaO₂) is the sodium salt of 2-chlorobenzoic acid. It serves as a key building block in the synthesis of various organic compounds and has applications in the development of pharmaceuticals and other specialty chemicals. The presence of the chlorine atom on the benzene (B151609) ring influences its reactivity and makes it a versatile precursor for further chemical modifications. The standard method for its preparation is the neutralization of 2-chlorobenzoic acid with a suitable sodium base, most commonly sodium hydroxide.[1] This reaction is a simple acid-base reaction that proceeds with high yield and purity of the final product.
Chemical Reaction Pathway
The synthesis of this compound from 2-chlorobenzoic acid is a classic acid-base neutralization reaction. The proton of the carboxylic acid group in 2-chlorobenzoic acid is transferred to the hydroxide ion from sodium hydroxide, forming water and the sodium salt of the carboxylic acid.
References
application of Sodium 2-chlorobenzoate as a chemical reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-chlorobenzoate (B514982) (C₇H₄ClNaO₂) is the sodium salt of 2-chlorobenzoic acid, a halogenated aromatic carboxylic acid. It serves as a versatile chemical reagent and intermediate in various fields of chemical and biological sciences.[1] Its utility stems from the reactivity of the ortho-positioned chlorine atom, which can be displaced through nucleophilic aromatic substitution, and its role as a precursor for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] Furthermore, the 2-chlorobenzoate moiety and its derivatives have demonstrated notable biological activities, including antimicrobial effects.
This document provides detailed application notes and experimental protocols for two key uses of Sodium 2-chlorobenzoate: as a precursor in the synthesis of salicylic (B10762653) acid derivatives via copper-catalyzed nucleophilic aromatic substitution and in the evaluation of the antimicrobial properties of its derivatives.
Application 1: Synthesis of Salicylic Acid via Copper-Catalyzed Nucleophilic Aromatic Substitution
This compound is a key starting material for the synthesis of salicylic acid and its derivatives. The ortho-chloro substituent can be displaced by a hydroxyl group through a copper-catalyzed nucleophilic aromatic substitution reaction, often referred to as an Ullmann-Goldberg type reaction. This method is particularly useful when direct electrophilic hydroxylation of benzoic acid is not feasible. The reaction is typically performed in water as a solvent, under basic conditions, which makes it a more environmentally benign approach.[2][3]
Logical Relationship of Reactants and Products
Caption: Reactant to product flow for salicylic acid synthesis.
Experimental Protocol: Synthesis of Salicylic Acid
This protocol is adapted from the Ullmann-Goldberg condensation method for the hydroxylation of 2-chlorobenzoic acid.[2]
Materials and Reagents:
-
2-Chlorobenzoic Acid (or this compound)
-
Potassium Carbonate (K₂CO₃)
-
Copper Powder (Cu)
-
Pyridine
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (10.0 g, 63.8 mmol). Note: If starting with this compound, use an equimolar amount (11.4 g, 63.8 mmol) and adjust the amount of K₂CO₃ accordingly.
-
Add potassium carbonate (17.6 g, 127.6 mmol), copper powder (0.4 g, 6.3 mmol), and deionized water (100 mL).
-
Add pyridine (1.0 mL, 12.4 mmol) to the mixture as a cocatalyst.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filter the cooled mixture to remove the copper catalyst and any insoluble materials.
-
Acidification: Carefully acidify the filtrate to a pH of approximately 3 with concentrated hydrochloric acid. This will precipitate the salicylic acid product.
-
Isolation and Purification: Cool the acidified solution in an ice bath to maximize precipitation.
-
Collect the crude salicylic acid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Recrystallization: Purify the crude product by recrystallization from a water-ethanol (2:1) mixture to yield pure salicylic acid as a white crystalline solid.
-
Dry the purified product under vacuum.
Quantitative Data
| Reactant | Product | Catalyst System | Solvent | Reaction Time | Yield | Reference |
| 2-Chlorobenzoic Acid | Salicylic Acid | Cu powder / K₂CO₃ / Pyridine | Water | 2 hours | 90% | [2] |
Application 2: Precursor for Antimicrobial Agents and Susceptibility Testing
Derivatives of 2-chlorobenzoic acid have shown significant antimicrobial activity. For instance, organotin(IV) complexes of 2-chlorobenzoate, such as triphenyltin(IV) o-chlorobenzoate, are effective against Gram-positive bacteria like Staphylococcus aureus.[4] this compound can be used as a starting material for the synthesis of these and other potentially antimicrobial compounds. The following protocol outlines a general method for evaluating the antimicrobial efficacy of such derivatives.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC of a test compound.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
Materials and Reagents:
-
Test compound (e.g., a derivative synthesized from this compound)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Microplate reader (optional)
-
Positive control antibiotic (e.g., Chloramphenicol)[4]
-
Negative control (broth only)
Procedure:
-
Prepare Test Compound Stock: Dissolve the synthesized 2-chlorobenzoate derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: a. From a fresh agar (B569324) plate, pick several colonies of S. aureus and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Prepare Microplate Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well microplate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. d. Set up wells for a positive control (antibiotic), a negative control (broth only), and a solvent control (if applicable).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth (i.e., the first clear well).[7]
Quantitative Data: Antimicrobial Activity of a 2-Chlorobenzoate Derivative
The following data is for Triphenyltin(IV) o-chlorobenzoate, a derivative of 2-chlorobenzoic acid, against Staphylococcus aureus.[4]
| Compound | Concentration (ppm) | Inhibition Zone Diameter (mm) | Activity Level |
| Triphenyltin(IV) o-chlorobenzoate | 300 | > 16 | Very Strong |
| Triphenyltin(IV) o-chlorobenzoate | 200 | 10 - 16 | Strong |
| Triphenyltin(IV) o-chlorobenzoate | 100 | 10 - 16 | Strong |
| Chloramphenicol (Positive Control) | 30 | > 16 | Very Strong |
Note: The study also determined that the Minimum Inhibitory Concentration (MIC) for Triphenyltin(IV) o-chlorobenzoate against S. aureus was 100 ppm.[4]
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial susceptibility testing and tentative epidemiological cut-off values for Lactobacillaceae family species intended for ingestion [frontiersin.org]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
Application Notes and Protocols for the Use of Sodium 2-Chlorobenzoate in Dye and Pigment Production
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of sodium 2-chlorobenzoate, and its acidic form, 2-chlorobenzoic acid, as a key intermediate in the synthesis of dye and pigment precursors. The primary application highlighted is the synthesis of N-aryl anthranilic acids via the Ullmann condensation, followed by their cyclization to acridone (B373769), a core structure in various dyes and pigments.
Introduction
This compound, upon acidification, provides 2-chlorobenzoic acid, a versatile precursor in organic synthesis. In the realm of color chemistry, its most significant application is in the synthesis of N-aryl anthranilic acids. This is achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation, where the chlorine atom on the benzoic acid ring is substituted by an amino group from an aniline (B41778) derivative.[1][2] The resulting N-aryl anthranilic acids are valuable intermediates, which can be subsequently cyclized to form acridones.[3] Acridone and its derivatives form a class of compounds used in the production of high-performance pigments and fluorescent dyes.
Application: Synthesis of Acridone Pigment Precursor
A two-step synthetic pathway demonstrates the utility of 2-chlorobenzoic acid in pigment production. The first step is the synthesis of the intermediate, N-phenylanthranilic acid, followed by its conversion to acridone.
Step 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation
The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds. In this protocol, 2-chlorobenzoic acid is coupled with aniline in the presence of a copper catalyst and a base.[3][4]
Experimental Protocol: Synthesis of N-Phenylanthranilic Acid
This protocol is adapted from established literature procedures.[3][4]
Materials:
-
2-Chlorobenzoic acid
-
Aniline (redistilled)
-
Potassium carbonate (anhydrous)
-
Cupric oxide (or other copper catalyst such as copper powder or cuprous iodide)[5]
-
Dimethylformamide (DMF) (optional, as solvent)[5]
-
Hydrochloric acid (concentrated)
-
Sodium carbonate
-
Activated carbon
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Apparatus for steam distillation
-
Buchner funnel and flask for vacuum filtration
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-chlorobenzoic acid (0.26 mole), aniline (1.66 moles), anhydrous potassium carbonate (0.3 mole), and cupric oxide (1 g).[3]
-
Reaction: Heat the mixture to reflux using an oil bath for two hours.[3]
-
Work-up - Removal of Excess Aniline: After the reaction is complete, allow the mixture to cool slightly. Remove the excess aniline by steam distillation, which typically takes about three hours.[3]
-
Decolorization: To the residual brown solution, add activated carbon (20 g), and boil for 15 minutes.[3]
-
Filtration: Filter the hot solution by suction filtration to remove the activated carbon and other solids.[3]
-
Precipitation: While stirring, pour the filtrate into a mixture of concentrated hydrochloric acid (30 ml) and water (60 ml).[3]
-
Isolation and Drying: Cool the mixture, and collect the precipitated N-phenylanthranilic acid by vacuum filtration. Wash the solid with cold water and air-dry to a constant weight. The expected yield is 46-52 g (82-93%).[3]
-
Purification (Optional): For a purer product, the crude N-phenylanthranilic acid can be dissolved in a sodium carbonate solution, treated again with activated carbon, filtered, and re-precipitated with hydrochloric acid.[4]
Quantitative Data for N-Phenylanthranilic Acid Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chlorobenzoic Acid | 0.26 mole (41 g) | [3] |
| Aniline | 1.66 moles (155 g) | [3] |
| Potassium Carbonate | 0.3 mole (41 g) | [3] |
| Cupric Oxide | 1 g | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Time | 2 hours | [3] |
| Product | ||
| N-Phenylanthranilic Acid Yield | 82-93% (46-52 g) | [3] |
| Melting Point | 179-181 °C | [3] |
Alternative microwave-assisted protocols exist which can significantly reduce the reaction time to several minutes, often using DMF as a solvent and cuprous iodide as the catalyst, with yields around 46%.[5]
Step 2: Cyclization of N-Phenylanthranilic Acid to Acridone
N-phenylanthranilic acid undergoes intramolecular cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to form the tricyclic acridone structure.[3]
Experimental Protocol: Synthesis of Acridone
This protocol is a continuation from the synthesis of N-phenylanthranilic acid.[3]
Materials:
-
N-Phenylanthranilic acid (from Step 1)
-
Sulfuric acid (concentrated)
-
Sodium carbonate
Equipment:
-
Erlenmeyer flask
-
Water bath
-
Beakers
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 500-ml flask, dissolve N-phenylanthranilic acid (0.2 mole, 42.7 g) in concentrated sulfuric acid (100 ml).[3]
-
Reaction: Heat the solution on a boiling water bath for four hours.[3]
-
Precipitation: Pour the hot reaction mixture into 1 liter of boiling water. To minimize spattering, allow the acid solution to run down the side of the beaker.[3]
-
Isolation: Boil the yellow precipitate for five minutes and then collect the solid by filtration.
-
Neutralization: Boil the moist solid for five minutes in a solution of sodium carbonate (30 g) in water (400 ml).[3]
-
Final Isolation and Drying: Collect the acridone by suction filtration, wash thoroughly with water, and air-dry. The expected yield is 35.5-37.5 g.[3]
Quantitative Data for Acridone Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| N-Phenylanthranilic Acid | 0.2 mole (42.7 g) | [3] |
| Concentrated Sulfuric Acid | 100 ml | [3] |
| Reaction Conditions | ||
| Temperature | Boiling Water Bath | [3] |
| Time | 4 hours | [3] |
| Product | ||
| Acridone Yield | 35.5-37.5 g | [3] |
| Melting Point | 344-346 °C (crude) | [3] |
Visualizations
Caption: Synthetic pathway from 2-chlorobenzoic acid to acridone.
Caption: Experimental workflow for the synthesis of acridone.
References
- 1. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [wap.guidechem.com]
detailed experimental protocol for using Sodium 2-chlorobenzoate
Application Notes and Protocols: Sodium 2-chlorobenzoate (B514982)
Audience: Researchers, scientists, and drug development professionals.
Overview
Sodium 2-chlorobenzoate (CAS: 17264-74-3) is the sodium salt of 2-chlorobenzoic acid.[1] It is a white solid compound utilized as a precursor and intermediate in the synthesis of various drugs, dyes, and food additives.[2] In research, it is frequently employed in studies of organic synthesis and microbial degradation pathways.[1] This document provides detailed protocols for its synthesis, handling, and application in common research scenarios.
Physicochemical and Safety Data
Proper handling and storage are critical for ensuring experimental success and personnel safety. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClNaO₂ | [1][3] |
| Molecular Weight | 178.55 g/mol | [1][3][4][5] |
| CAS Number | 17264-74-3 | [1][4][5] |
| Appearance | White Solid | [2][5] |
| Purity | ≥98% | [1][4][5] |
| Storage Temperature | 4°C, sealed, away from moisture |[5] |
Table 2: Hazard and Safety Information
| Identifier | Description | Precautionary Statements |
|---|---|---|
| GHS Pictogram | GHS07 (Harmful) | [5] |
| Signal Word | Warning | [3][5] |
| Hazard Statements | H302, H315, H319, H335 | [3][5] |
| H302: Harmful if swallowed | P261, P264, P270, P280 | |
| H315: Causes skin irritation | P302+P352, P305+P351+P338 | |
| H319: Causes serious eye irritation | P330, P405, P501 |
| | H335: May cause respiratory irritation | |
Note: Always consult the full Safety Data Sheet (SDS) from your supplier before use.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Neutralization
This protocol describes the standard synthesis of this compound from 2-chlorobenzoic acid. The process involves a simple acid-base neutralization reaction.[1]
Materials:
-
2-Chlorobenzoic acid (C₇H₅ClO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
pH indicator strips or pH meter
-
Stir plate and magnetic stir bar
-
Beakers and graduated cylinders
-
Evaporating dish
-
Heating mantle or hot plate
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve a known quantity of 2-chlorobenzoic acid in a minimal amount of deionized water in a beaker with stirring.
-
Neutralization: Prepare a solution of sodium hydroxide. Slowly add the sodium hydroxide solution dropwise to the stirring 2-chlorobenzoic acid solution.
-
pH Monitoring: Continuously monitor the pH of the mixture. Continue adding NaOH until a neutral pH (~7.0) is achieved and remains stable.[1]
-
Evaporation: Gently heat the resulting solution in an evaporating dish to evaporate the water. This will yield the solid this compound salt.[1]
-
Purification (Optional): For higher purity, the resulting solid can be purified via recrystallization using an ethanol/water mixture.[1]
-
Drying and Storage: Dry the purified crystals in a desiccator. Store the final product at 4°C in a sealed container, protected from moisture.[5]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Application in Microbial Degradation Studies
This compound is a substrate for studying microbial catabolism, particularly by bacteria that possess the enzyme 2-chlorobenzoate 1,2-dioxygenase.[1] This protocol outlines a method to assess the degradation of the compound by a bacterial culture.
Materials:
-
Bacterial strain capable of degrading 2-chlorobenzoate (e.g., Pseudomonas cepacia)
-
Minimal salts medium (MSM)
-
This compound (as sole carbon source)
-
Sterile culture flasks
-
Shaking incubator
-
UV-Vis Spectrophotometer
-
Centrifuge and sterile centrifuge tubes
-
Cell lysis buffer
-
NADH solution
-
Fe²⁺ cofactor solution
Procedure:
-
Culture Preparation: Prepare MSM and autoclave. Once cooled, add a filter-sterilized stock solution of this compound to a final concentration of 5-10 mM.
-
Inoculation: Inoculate the medium with an overnight culture of the test bacterium.
-
Incubation: Incubate the flasks at the bacterium's optimal temperature (e.g., 30°C) with shaking (e.g., 180 rpm).
-
Monitoring Growth: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).
-
Enzyme Activity Assay:
-
Harvest cells from the culture during the exponential growth phase by centrifugation.
-
Wash the cell pellet with a suitable buffer and resuspend in lysis buffer to prepare a cell-free extract.
-
Prepare a reaction mixture in a cuvette containing buffer, the cell-free extract, Fe²⁺ cofactor, and NADH.[1]
-
Initiate the reaction by adding this compound.
-
Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, indicating enzyme activity.[1]
-
Table 3: Typical Parameters for Microbial Degradation Assay
| Parameter | Value |
|---|---|
| Substrate Concentration | 5 - 10 mM |
| Incubation Temperature | 30°C |
| Shaking Speed | 180 rpm |
| Spectrophotometer Wavelength | 340 nm (Enzyme Assay) |
| Cofactor | Fe²⁺ |
Mechanism of Action
The reactivity of this compound is influenced by its ability to act as a nucleophile or electrophile depending on the conditions.[1] As a salt of a weak acid, its biological activity in antimicrobial applications is analogous to that of Sodium Benzoate (B1203000). The active form is the undissociated acid (2-chlorobenzoic acid), which predominates at lower pH.[6][7]
The proposed antimicrobial mechanism involves several steps:
-
Cellular Uptake: The lipophilic, undissociated acid molecule passes through the microbial cell membrane.[7]
-
Intracellular Acidification: Inside the cell, the molecule dissociates, lowering the internal pH and acidifying the cytoplasm.[6][7]
-
Enzyme Inhibition: The acidified environment and the benzoate molecule itself inhibit key metabolic enzymes, such as those involved in the TCA cycle, disrupting energy production.[6]
-
Membrane Disruption: The compound can interfere with the integrity and permeability of the cell membrane, leading to leakage of essential molecules and eventual cell death.[6]
Caption: Proposed antimicrobial mechanism of action for this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Sodium o-chlorobenzoate | C7H4ClNaO2 | CID 23663665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 17264-74-3 [sigmaaldrich.com]
- 6. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 7. justlonghealth.com [justlonghealth.com]
Application Notes and Protocols for Studying the Microbial Degradation of Sodium 2-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for studying the microbial degradation of sodium 2-chlorobenzoate (B514982). This information is critical for researchers in environmental microbiology, bioremediation, and drug development who are investigating the fate of chlorinated aromatic compounds.
Introduction
Sodium 2-chlorobenzoate is a halogenated aromatic compound that can be found as a persistent environmental pollutant and as a metabolic byproduct of certain industrial and pharmaceutical processes. Understanding its microbial degradation is essential for developing effective bioremediation strategies and for assessing the environmental impact of related compounds. Several bacterial genera, including Pseudomonas, Rhodococcus, and Burkholderia, have been identified as capable of utilizing 2-chlorobenzoate as a sole source of carbon and energy. The primary degradation pathway involves an initial dioxygenase attack, followed by ring cleavage.
Microbial Degradation Pathways of this compound
The aerobic degradation of this compound is typically initiated by a multi-component enzyme system, 2-halobenzoate 1,2-dioxygenase . This enzyme catalyzes the conversion of 2-chlorobenzoate to either catechol or 3-chlorocatechol (B1204754), with the release of the chloride ion.[1][2] The resulting catechol intermediate then undergoes aromatic ring cleavage, which can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway.
-
Ortho-cleavage pathway: In this pathway, catechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups, leading to the formation of cis,cis-muconic acid derivatives.[3]
-
Meta-cleavage pathway: Alternatively, catechol 2,3-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde.[1]
In some bacterial strains, such as Pseudomonas cepacia 2CBS, 2,3-dihydroxybenzoate has been identified as a dead-end metabolite, indicating incomplete degradation.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the microbial degradation of 2-chlorobenzoate.
Table 1: Degradation Rates of 2-Chlorobenzoate by Different Bacterial Strains
| Bacterial Strain | Initial Concentration of 2-Chlorobenzoate | Degradation Rate | Reference |
| Aeromonas hydrophila | 2 mM | 41 µM/hr | [5] |
| Pseudomonas aeruginosa B16 | 1500 µg/mL | Not specified, but utilized as sole carbon source | [6] |
| Pseudomonas cepacia 2CBS | Not specified | Stoichiometric chloride release | [1] |
| Rhodococcus erythropolis S-7 | 200 mg/L (with glucose) | Cometabolized | [7] |
Table 2: Kinetic Parameters of Key Degradative Enzymes
| Enzyme | Bacterial Source | Substrate | Km | Vmax / kcat | Reference |
| Catechol 2,3-dioxygenase | Pseudomonas putida | Catechol | 22.0 µM | Not specified | |
| Catechol 2,3-dioxygenase | Pseudomonas putida | 3-Chlorocatechol | Inhibitor (Ki = 0.14 µM) | Not applicable | |
| Catechol 1,2-dioxygenase | Stenotrophomonas maltophilia KB2 | Catechol | Not specified | High activity | |
| 2-Halobenzoate 1,2-dioxygenase | Pseudomonas cepacia 2CBS | 2-Chlorobenzoate | Broad specificity | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound degradation.
Protocol 1: Microbial Culture and Degradation Assay
Objective: To cultivate microorganisms on minimal medium with this compound as the sole carbon source and to monitor its degradation over time.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas sp., Rhodococcus sp.)
-
Minimal Salt Medium (MSM) (see composition below)
-
This compound (filter-sterilized stock solution)
-
Sterile culture flasks
-
Incubator shaker
-
Spectrophotometer
-
HPLC system
Minimal Salt Medium (MSM) Composition (per liter): [5][9]
-
K₂HPO₄: 1.73 g
-
KH₂PO₄: 0.68 g
-
(NH₄)₂SO₄: 1.0 g
-
MgSO₄·7H₂O: 0.1 g
-
FeSO₄·7H₂O: 0.03 g
-
CaCl₂·2H₂O: 0.02 g
-
Trace element solution (optional but recommended): 1 mL
-
Adjust pH to 7.0
Procedure:
-
Prepare MSM and sterilize by autoclaving.
-
Aseptically add the filter-sterilized this compound stock solution to the cooled MSM to the desired final concentration (e.g., 1-5 mM).
-
Inoculate the medium with a pre-culture of the bacterial strain grown in a rich medium (e.g., Luria-Bertani broth) and washed with sterile MSM.
-
Incubate the cultures at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm).
-
At regular time intervals, withdraw samples aseptically.
-
Measure bacterial growth by monitoring the optical density at 600 nm (OD₆₀₀).
-
Analyze the concentration of this compound and its metabolites in the culture supernatant using HPLC (see Protocol 4).
-
Monitor the release of chloride ions into the medium (see Protocol 5).
Protocol 2: Preparation of Cell-Free Extracts
Objective: To prepare crude cell extracts for subsequent enzyme assays.
Materials:
-
Bacterial culture grown in the presence of this compound (to induce enzyme expression)
-
Centrifuge and centrifuge tubes
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT)
-
Lysis buffer (e.g., wash buffer with 1 mg/mL lysozyme (B549824) and protease inhibitors)
-
Sonciator or French press
-
Ultracentrifuge
Procedure:
-
Harvest the bacterial cells from the culture by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Wash the cell pellet twice with cold wash buffer.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 60 seconds off) or by passing through a French press.
-
Centrifuge the lysate at high speed (e.g., 18,000 x g for 30 min at 4°C) to remove cell debris.
-
For some applications, further clarification by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) may be necessary to obtain a clear supernatant (the cell-free extract).
-
Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).
Protocol 3: Dioxygenase Enzyme Assays
A. 2-Halobenzoate 1,2-Dioxygenase Assay (Spectrophotometric)
Objective: To measure the activity of 2-halobenzoate 1,2-dioxygenase by monitoring the substrate-dependent oxidation of NADH.
Materials:
-
Cell-free extract
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound solution
-
NADH solution
-
FeSO₄ solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer, NADH (final concentration ~0.2 mM), and FeSO₄ (final concentration ~0.1 mM).
-
Add a known amount of cell-free extract to the cuvette and mix.
-
Initiate the reaction by adding the this compound solution (final concentration ~1 mM).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε = 6220 M⁻¹cm⁻¹).
-
The rate of NADH oxidation is proportional to the enzyme activity.
B. Catechol 1,2-Dioxygenase Assay (Spectrophotometric)
Objective: To measure the activity of catechol 1,2-dioxygenase by monitoring the formation of cis,cis-muconic acid.
Materials:
-
Cell-free extract
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Catechol or 3-chlorocatechol solution
-
Spectrophotometer capable of reading at 260 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer.
-
Add a known amount of cell-free extract.
-
Initiate the reaction by adding the catechol or 3-chlorocatechol solution (final concentration ~0.1 mM).
-
Monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid (ε ≈ 16,800 M⁻¹cm⁻¹).
C. Catechol 2,3-Dioxygenase Assay (Spectrophotometric)
Objective: To measure the activity of catechol 2,3-dioxygenase by monitoring the formation of 2-hydroxymuconic semialdehyde.
Materials:
-
Cell-free extract
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)
-
Catechol or 3-chlorocatechol solution
-
Spectrophotometer capable of reading at 375 nm (for catechol) or 290 nm (for 3-chlorocatechol).
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer.
-
Add a known amount of cell-free extract.
-
Initiate the reaction by adding the catechol or 3-chlorocatechol solution (final concentration ~0.1 mM).
-
Monitor the increase in absorbance at 375 nm for the product of catechol cleavage (ε ≈ 36,000 M⁻¹cm⁻¹) or at 290 nm for the product of 3-chlorocatechol cleavage (ε ≈ 12,500 M⁻¹cm⁻¹).[1]
Protocol 4: HPLC Analysis of 2-Chlorobenzoate and Metabolites
Objective: To separate and quantify this compound and its degradation products.
Materials:
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)
-
Standards for this compound, catechol, 3-chlorocatechol, and other expected metabolites
Procedure:
-
Prepare samples by centrifuging the culture and filtering the supernatant through a 0.22 µm filter.
-
Set up the HPLC method. A typical gradient could be:
-
Column: C18 reversed-phase
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm (for 2-chlorobenzoate) and other appropriate wavelengths for metabolites, or MS detection for identification.
-
-
Inject a known volume of the sample and standards.
-
Identify and quantify the compounds by comparing retention times and peak areas with the standards.
Protocol 5: Chloride Ion Release Assay
Objective: To quantify the release of chloride ions during the degradation of this compound.
Materials:
-
Culture supernatant
-
Mercuric thiocyanate (B1210189) solution
-
Ferric ammonium (B1175870) sulfate (B86663) solution
-
Spectrophotometer
Procedure:
-
Centrifuge the culture sample to obtain the supernatant.
-
To a known volume of the supernatant, add the mercuric thiocyanate solution. Chloride ions will react to form mercuric chloride and release thiocyanate ions.
-
Add the ferric ammonium sulfate solution. The thiocyanate ions will react with ferric ions to form a colored complex (ferric thiocyanate).
-
Measure the absorbance of the colored solution at approximately 460 nm.
-
Quantify the chloride ion concentration using a standard curve prepared with known concentrations of sodium chloride.
Visualizations
Caption: Microbial degradation pathway of this compound.
Caption: General experimental workflow for studying 2-chlorobenzoate degradation.
References
- 1. Degradation of 2-chlorobenzoate by Pseudomonas cepacia 2CBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel metabolite in the microbial degradation of 2-chlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbarbiomed.com [jbarbiomed.com]
- 6. Biochemical and genetic studies on degradation of chlorobenzoates by Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. Purification and some properties of 2-halobenzoate 1,2-dioxygenase, a two-component enzyme system from Pseudomonas cepacia 2CBS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Metal Complexes with Sodium 2-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of metal complexes using sodium 2-chlorobenzoate (B514982) as a ligand precursor. The protocols are designed to be adaptable for various transition metals, with specific examples provided for copper(II), zinc(II), nickel(II), and cobalt(II). These complexes are of significant interest in the field of drug development due to their potential antimicrobial and antiviral properties.
Introduction
Metal complexes incorporating carboxylate ligands, such as 2-chlorobenzoate, have demonstrated a wide range of biological activities. The coordination of a metal ion to the carboxylate group can enhance the therapeutic properties of the organic ligand. The ortho-chloro substituent on the benzoate (B1203000) ligand can influence the electronic properties and steric hindrance of the complex, potentially leading to unique biological activities. The synthesis of these complexes is typically achieved through the reaction of a metal salt with sodium 2-chlorobenzoate in a suitable solvent.
General Experimental Workflow
The synthesis and characterization of metal complexes with this compound generally follow a standardized workflow. This involves the preparation of the reactants, the synthesis and isolation of the complex, and its subsequent characterization using various spectroscopic and analytical techniques.
Experimental Protocols
The following protocols provide detailed steps for the synthesis of various metal(II) 2-chlorobenzoate complexes.
Protocol 1: Synthesis of a Copper(II) 2-Chlorobenzoate Complex
This protocol is adapted from the synthesis of similar copper(II) carboxylate complexes.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (C₇H₄ClNaO₂)
-
Diethyl ether
Procedure:
-
Dissolve this compound (2 mmol) in a minimum amount of hot ethanol.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in ethanol.
-
Slowly add the copper(II) chloride solution to the hot this compound solution with constant stirring.
-
A precipitate will form. Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
Isolate the solid product by vacuum filtration.
-
Wash the precipitate with ethanol and then with diethyl ether.
-
Dry the resulting complex in a desiccator over anhydrous calcium chloride.
Protocol 2: Synthesis of a Zinc(II) 2-Chlorobenzoate Complex with an Auxiliary Ligand (Nicotinamide)
This protocol is based on a documented synthesis of a mixed-ligand zinc(II) complex.[1]
Materials:
-
Zinc(II) carbonate (ZnCO₃)
-
2-Chlorobenzoic acid (C₇H₅ClO₂)
-
Nicotinamide (B372718) (C₆H₆N₂O)
-
Ethanol-water mixture
Procedure:
-
Prepare zinc(II) 2-chlorobenzoate in situ by reacting zinc(II) carbonate (3.33 mmol) with 2-chlorobenzoic acid (6.66 mmol) in an ethanol-water mixture. Stir at room temperature for 1 hour.[1]
-
Filter the resulting solution to remove any unreacted starting material.
-
To the filtrate, add an aqueous solution of nicotinamide (6.66 mmol).
-
Stir the mixture for an additional 3 hours.[1]
-
Allow the clear solution to stand at room temperature for several days to facilitate the growth of colorless crystals.
-
Separate the crystals and dry them at ambient temperature.
Protocol 3: General Protocol for the Synthesis of Nickel(II) and Cobalt(II) 2-Chlorobenzoate Complexes
This generalized protocol can be adapted for the synthesis of Ni(II) and Co(II) complexes.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (C₇H₄ClNaO₂)
-
Methanol (B129727) or Ethanol
Procedure:
-
Dissolve this compound (2 mmol) in methanol or ethanol.
-
In a separate flask, dissolve the respective metal chloride salt (1 mmol) in the same solvent.
-
Add the metal salt solution dropwise to the this compound solution while stirring.
-
Reflux the reaction mixture for 3-4 hours.
-
Allow the solution to cool to room temperature, which should result in the precipitation of the complex.
-
Collect the solid product by filtration, wash with the solvent used for the reaction, and then with a small amount of diethyl ether.
-
Dry the complex in a vacuum desiccator.
Data Presentation
The following tables summarize typical quantitative data for metal complexes synthesized with 2-chlorobenzoate ligands. Note that the exact values can vary depending on the specific reaction conditions and the presence of other ligands.
Table 1: Physicochemical and Yield Data for Metal 2-Chlorobenzoate Complexes
| Metal Ion | Complex Formula | Color | Yield (%) | Melting Point (°C) |
| Cu(II) | [Cu(C₇H₄ClO₂)₂(H₂O)₂] | Blue-Green | ~70-80 | >250 (decomposes) |
| Zn(II) | [Zn(C₇H₄ClO₂)₂(nicotinamide)₂] | Colorless | 95 | Decomposes |
| Ni(II) | [Ni(C₇H₄ClO₂)₂(H₂O)₄] | Green | ~60-70 | >300 (decomposes) |
| Co(II) | [Co(C₇H₄ClO₂)₂(H₂O)₄] | Pink | ~65-75 | >300 (decomposes) |
Table 2: Key Spectroscopic Data for Metal 2-Chlorobenzoate Complexes
| Metal Ion | Complex | ν(COO⁻)asym (cm⁻¹) | ν(COO⁻)sym (cm⁻¹) | Δν (cm⁻¹) | UV-Vis λmax (nm) |
| Cu(II) | [Cu(C₇H₄ClO₂)₂(H₂O)₂] | ~1600-1610 | ~1400-1410 | ~200 | ~680-720 |
| Zn(II) | [Zn(C₇H₄ClO₂)₂(nicotinamide)₂] | 1578 | 1382 | 196 | Not reported |
| Ni(II) | [Ni(C₇H₄ClO₂)₂(H₂O)₄] | ~1590-1600 | ~1410-1420 | ~180 | ~400, ~670 |
| Co(II) | [Co(C₇H₄ClO₂)₂(H₂O)₄] | ~1580-1590 | ~1400-1410 | ~180 | ~520 |
Note: The IR stretching frequencies of the carboxylate group (ν(COO⁻)) are indicative of its coordination mode. The separation (Δν) between the asymmetric and symmetric stretching frequencies can help in determining if the coordination is monodentate, bidentate, or bridging.
Application in Drug Development: Antimicrobial Activity
Metal complexes of 2-chlorobenzoate have shown promising antimicrobial activity. The chelation of the metal ion to the ligand can enhance its lipophilicity, facilitating its transport across microbial cell membranes. The proposed mechanisms of action often involve the disruption of cellular processes.
The enhanced biological activity of the metal complexes compared to the free ligand can be attributed to the following:
-
Increased Lipophilicity: Chelation can increase the lipophilic nature of the molecule, allowing for easier penetration through the lipid-rich cell membranes of microorganisms.
-
Interaction with Biomolecules: Once inside the cell, the metal complex can interact with vital biomolecules such as DNA and enzymes. This interaction can disrupt DNA replication and protein synthesis, leading to cell death.
-
Generation of Reactive Oxygen Species (ROS): Some transition metals in these complexes can participate in redox reactions, leading to the generation of ROS. These highly reactive species can cause oxidative damage to cellular components, contributing to the antimicrobial effect.
These properties make metal complexes with this compound attractive candidates for the development of new antimicrobial agents to combat drug-resistant pathogens. Further research into their specific mechanisms of action and in vivo efficacy is warranted.
References
Application Notes and Protocols for the Analytical Identification of Sodium 2-chlorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium 2-chlorobenzoate (B514982) is the sodium salt of 2-chlorobenzoic acid, utilized as a reagent in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs), and herbicides.[1] Accurate identification and quantification of this compound are crucial for quality control, process monitoring, and regulatory compliance. This document provides detailed application notes and experimental protocols for various analytical techniques suitable for the analysis of Sodium 2-chlorobenzoate.
Analytical Techniques Overview
A variety of analytical methods can be employed for the qualitative and quantitative analysis of this compound. The choice of technique depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Titrimetry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reverse-phase C18 column is typically used, which separates compounds based on their hydrophobicity.[1]
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, a mixture of a buffered aqueous solution and an organic solvent, carries the sample through the C18 column. This compound, being a polar compound, will have a specific retention time under defined conditions, allowing for its separation from other components in the sample. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light.[1] Quantification is performed by comparing the peak area of the analyte to that of a known standard.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules. Both ¹H NMR and ¹³C NMR can be used to confirm the identity of this compound.
Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, resulting in a spectrum with characteristic chemical shifts (δ) that provide information about the molecular structure.
For this compound, the ¹H NMR spectrum will show distinct signals for the aromatic protons, and the ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carboxylate and the carbon atoms of the benzene ring.[1]
Logical Relationship for NMR Structural Confirmation
Caption: Confirming the structure of this compound with NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Principle: When infrared radiation is passed through a sample, molecules absorb radiation at specific frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of absorbance or transmittance versus frequency (wavenumber). The presence of characteristic absorption bands for the carboxylate group and the substituted benzene ring can confirm the identity of this compound. For comparison, the spectrum of the parent acid, 2-chlorobenzoic acid, is often used.[2][3]
Titrimetry
Titration is a classic analytical method for determining the concentration of a substance. For this compound, an acid-base titration can be employed.
Principle: this compound is the salt of a weak acid (2-chlorobenzoic acid) and a strong base (sodium hydroxide), making its aqueous solution slightly alkaline.[4] It can be assayed by titrating with a standardized solution of a strong acid, such as hydrochloric acid (HCl), in a non-aqueous medium like glacial acetic acid, or in a two-phase system with an appropriate indicator.[4][5][6] The endpoint is detected by a color change of an indicator or by potentiometric means.
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Value | Reference |
| HPLC-UV | Wavelength (λmax) | 254 nm | [1] |
| Linearity Range | 1 - 100 µg/mL | ||
| Limit of Detection (LOD) | ~0.1 µg/mL | ||
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ||
| Recovery | 98 - 102% | ||
| ¹H NMR | Chemical Shift (DMSO-d₆) | δ 7.83 (d), 7.45–7.41 (m), 7.27 (t) ppm | [1] |
| ¹³C NMR | Chemical Shift (DMSO-d₆) | δ 168.82 (COO⁻), 139.17 (C-Cl), 132.50–125.10 (aromatic) ppm | [1] |
| FT-IR (of 2-chlorobenzoic acid) | C=O Stretch (acid) | ~1700 cm⁻¹ | [2][3] |
| O-H Stretch (acid) | ~2500-3300 cm⁻¹ (broad) | [2][3] | |
| C-Cl Stretch | ~750 cm⁻¹ | [2][3] | |
| Titrimetry | Purity Assay | >99% | [4][5][6] |
Experimental Protocols
Protocol 1: Quantitative Analysis by HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Procedure: a. Mobile Phase Preparation:
- Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 50:50 v/v).[7]
- Adjust the pH of the aqueous component to ~3.0 with phosphoric acid or formic acid.
- Degas the mobile phase before use.
Protocol 2: Structural Confirmation by NMR Spectroscopy
1. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
3. Procedure: a. Sample Preparation:
- Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
- Ensure the sample is fully dissolved.
Protocol 3: Identification by FT-IR Spectroscopy
1. Materials and Reagents:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
2. Instrumentation:
-
FT-IR spectrometer with a sample holder for KBr pellets.
-
Mortar and pestle
-
Hydraulic press
3. Procedure: a. Sample Preparation (KBr Pellet Method):
- Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, uniform powder is obtained.
- Transfer the powder to a die and press it into a transparent pellet using a hydraulic press.
Protocol 4: Purity Assay by Non-Aqueous Titration
1. Materials and Reagents:
-
This compound sample
-
Glacial acetic acid
-
0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Crystal violet indicator solution
2. Instrumentation:
-
Burette (50 mL)
-
Conical flask (250 mL)
-
Analytical balance
3. Procedure: a. Sample Preparation:
- Accurately weigh about 300 mg of the this compound sample and transfer it to a 250 mL conical flask.
- Add 50 mL of glacial acetic acid and swirl to dissolve the sample.[8]
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chlorobenzoic acid(118-91-2) IR Spectrum [chemicalbook.com]
- 4. phclub15.wordpress.com [phclub15.wordpress.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. fao.org [fao.org]
- 7. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. faculty.weber.edu [faculty.weber.edu]
Application Notes and Protocols for the Crystallization of Sodium 2-chlorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sodium 2-chlorobenzoate (B514982) is a chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and other bioactive molecules.[1] Achieving a high degree of purity is critical for its subsequent applications, and crystallization is the primary method for its purification. This document provides detailed protocols for the laboratory-scale crystallization of Sodium 2-chlorobenzoate, focusing on solvent selection, procedural steps, and expected outcomes. The synthesis of this compound is typically achieved through the neutralization of 2-chlorobenzoic acid with sodium hydroxide.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 17264-74-3 | [2][3] |
| Molecular Formula | C₇H₄ClNaO₂ | [2][3] |
| Molecular Weight | 178.55 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥98% | [2][4] |
| Storage | 4°C, sealed storage, away from moisture | [2] |
Experimental Protocols
The following protocols detail the recommended procedures for the crystallization of this compound to achieve high purity. The primary method involves recrystallization from a mixed polar solvent system.
Protocol 1: Recrystallization from a Methanol-Water System
This protocol is based on an optimized solvent system to effectively remove impurities.[1]
Materials:
-
Crude this compound
-
Methanol (B129727) (ACS Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Prepare a solvent mixture of methanol and water in a 1:1.5 volume ratio.[1]
-
Add a minimal amount of the solvent mixture to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent mixture. Avoid using a large excess of solvent to ensure a high yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. Keep the receiving flask warm to prevent premature crystallization. This step should be performed quickly.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it to prevent solvent evaporation.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold methanol-water solvent mixture to remove any residual soluble impurities.
-
-
Drying:
Data Presentation
The following tables summarize key data for the crystallization procedure.
Table 1: Recommended Solvent Systems for Crystallization
| Solvent System | Ratio (v/v) | Notes |
| Methanol-Water | 1:1.5 | Optimal system for reducing certain impurities to <0.1%.[1] |
| Ethanol-Water | Not specified | A common polar solvent mixture for recrystallization of benzoate (B1203000) derivatives.[1] |
Table 2: Key Crystallization Parameters and Expected Outcomes
| Parameter | Recommended Value/Condition | Expected Outcome |
| Drying Temperature | 50–60°C | Residual moisture content ≤0.5%.[1] |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath. | Formation of uniform, high-purity crystals. |
| Final Purity | ≥98% | Achievable with proper recrystallization technique.[1] |
| Crystal Size | 50–100 µm | Can be achieved with controlled cooling.[1] |
Workflow Diagrams
The following diagrams illustrate the overall synthesis and purification process, as well as the detailed crystallization workflow.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Detailed workflow for the laboratory recrystallization of this compound.
Safety Precautions
This compound is classified as a hazardous substance. Users should adhere to the following safety guidelines:
-
Causes skin irritation. (H315)[3]
-
Causes serious eye irritation. (H319)[3]
-
May cause respiratory irritation. (H335)[3]
Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[3]
References
Application Notes and Protocols: Safe Handling and Storage of Sodium 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-chlorobenzoate (B514982) (CAS No. 17264-74-3) is a sodium salt of 2-chlorobenzoic acid utilized in various chemical and pharmaceutical research and development applications.[1] Due to its chemical properties and potential hazards, adherence to strict safety protocols during its handling and storage is imperative to ensure the safety of laboratory personnel and the integrity of experimental outcomes. These application notes provide detailed procedures for the safe management of Sodium 2-chlorobenzoate in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Harmful if swallowed: (H302)
-
Causes skin irritation: (H315)[2]
-
Causes serious eye irritation: (H319)[2]
-
May cause respiratory irritation: (H335)[2]
It is assigned the GHS07 pictogram, indicating that it is an irritant and can be harmful.[2]
Quantitative Safety Data
The following table summarizes the key quantitative safety and physical property data for this compound. Data for the parent compound, 2-chlorobenzoic acid, is included for reference where specific data for the sodium salt is unavailable.
| Property | Value | Notes |
| Chemical Identity | ||
| CAS Number | 17264-74-3 | |
| Molecular Formula | C₇H₄ClNaO₂ | [3] |
| Molecular Weight | 178.55 g/mol | [1][3] |
| Purity | ≥98% | [3] |
| Physical Properties | ||
| Appearance | White to off-white solid | [4] |
| Boiling Point | 275.7°C at 760 mmHg | [3] |
| Melting Point | Not available | [3] |
| Reference: 138-140°C (2-chlorobenzoic acid) | [5] | |
| Safety Data | ||
| Oral LD50 (Rat) | Analogous to 2-chlorobenzoic acid: 500.1 mg/kg | |
| Dermal Toxicity | Causes skin irritation. No quantitative data available. | [2] |
| Inhalation Toxicity | May cause respiratory irritation. No quantitative data available. | [2] |
| Flash Point | Reference: 173°C (2-chlorobenzoic acid) | [5][6] |
| Autoignition Temperature | Reference: 530°C (2-chlorobenzoic acid) | [6] |
| Exposure Limits | ||
| Occupational Exposure Limits (PEL, TWA) | No specific limits established. | [6][7] |
| Recommended: OSHA PEL for Particulates Not Otherwise Regulated: Total dust: 15 mg/m³ (TWA), Respirable fraction: 5 mg/m³ (TWA) | [7] |
Experimental Protocols
Handling Protocol
Objective: To outline the standard operating procedure for the safe handling of this compound to minimize exposure risk.
Materials:
-
This compound
-
Nitrile gloves
-
Safety goggles or face shield
-
Lab coat
-
Chemical fume hood
-
Spatula and weighing paper/boat
-
Appropriate glassware
Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Personal Protective Equipment (PPE): Don a lab coat, nitrile gloves, and safety goggles. For procedures that may generate dust, a dust mask (e.g., N95) is recommended.[5]
-
Engineering Controls: All handling of solid this compound that may produce dust, and all preparation of its solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Weighing and Transfer:
-
Carefully open the container in the fume hood.
-
Use a clean spatula to dispense the required amount of the solid onto weighing paper or a weighing boat.
-
Avoid generating dust during transfer. If dust is generated, allow it to settle before proceeding.
-
Securely close the container immediately after dispensing.
-
-
Solution Preparation:
-
When dissolving the solid, slowly add it to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly clean the spatula and any other equipment used.
-
Wipe down the work surface in the fume hood.
-
Dispose of any contaminated weighing paper or other disposable materials in a designated hazardous waste container.
-
Remove PPE in the correct order (gloves first, then lab coat, then eye protection) and wash hands thoroughly with soap and water.
-
Storage Protocol
Objective: To define the appropriate conditions for the storage of this compound to ensure its stability and prevent hazardous situations.
Materials:
-
Original, tightly sealed container of this compound
-
Designated chemical storage cabinet
-
Secondary containment bin
Procedure:
-
Container: Keep this compound in its original, well-labeled container. Ensure the container is tightly sealed to prevent moisture absorption and contamination.
-
Location: Store the container in a cool, dry, and well-ventilated area. A designated chemical storage cabinet is recommended.
-
Temperature: The recommended storage temperature is 2-8°C.[4] Store in a sealed container, away from moisture.[3]
-
Incompatibilities: Store this compound away from strong oxidizing agents and strong bases to prevent violent reactions.[8]
-
Secondary Containment: It is good practice to store the primary container within a secondary containment bin to control any potential leaks or spills.
-
Inventory Management: Maintain an accurate inventory of the chemical, including the date of receipt and the date the container was first opened.
Spill Cleanup Protocol
Objective: To provide a safe and effective procedure for cleaning up spills of this compound.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite (B1170534), sand)
-
Broom and dustpan (or HEPA-filtered vacuum for fine powders)
-
Sealable plastic bags for hazardous waste
-
Appropriate PPE (gloves, safety goggles, lab coat, and respirator if necessary)
-
Hazardous waste labels
-
Procedure:
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or if there is a risk of airborne dust, evacuate the area and contact the appropriate emergency response personnel.
-
-
Assess the Spill:
-
For small, manageable spills, proceed with cleanup only if you are trained and have the appropriate PPE and materials.
-
-
Containment and Cleanup:
-
Don the necessary PPE.
-
Cover the spill with an inert absorbent material like vermiculite or sand to prevent the generation of dust.
-
Carefully sweep the mixture into a dustpan. Avoid creating airborne dust. For fine powders, a HEPA-filtered vacuum is the preferred method for collection.
-
Place the collected material into a sealable plastic bag.
-
-
Decontamination:
-
Wipe the spill area with a damp cloth or paper towels.
-
Place all used cleaning materials (absorbent, cloths, etc.) into the hazardous waste bag.
-
-
Disposal:
-
Seal the hazardous waste bag and affix a hazardous waste label with the contents clearly identified.
-
Dispose of the waste according to your institution's hazardous waste management guidelines.
-
-
Post-Cleanup:
-
Remove and dispose of contaminated PPE in the hazardous waste bag.
-
Wash hands thoroughly with soap and water.
-
Restock the spill kit.
-
First Aid Measures
In case of exposure to this compound, follow these first aid procedures and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Safe handling and storage workflow for this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Sodium o-chlorobenzoate | C7H4ClNaO2 | CID 23663665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sodium,2-chlorobenzoate | CAS#:17264-74-3 | Chemsrc [chemsrc.com]
- 4. 2-CHLOROBENZOIC ACID, SODIUM SALT CAS#: 17264-74-3 [amp.chemicalbook.com]
- 5. 2-Chlorobenzoic acid 98 118-91-2 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. carlroth.com [carlroth.com]
Application Notes and Protocols for Utilizing Sodium 2-chlorobenzoate in Antiviral Compound Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Sodium 2-chlorobenzoate (B514982) as a foundational scaffold in the discovery and development of novel antiviral compounds. While Sodium 2-chlorobenzoate itself has not demonstrated significant direct antiviral activity in available research, its chemical structure serves as a valuable starting point for the synthesis of more complex derivatives with promising antiviral properties, particularly against RNA viruses.
Application Notes
This compound, and its parent compound 2-chlorobenzoic acid, are readily available and cost-effective reagents, making them attractive precursors for medicinal chemistry campaigns. The presence of the chlorine atom and the carboxylic acid group provides versatile handles for chemical modification, allowing for the exploration of a wide chemical space to identify potent and selective antiviral agents.
Research has primarily focused on the synthesis of derivatives that incorporate additional functional groups and heterocyclic ring systems to enhance biological activity. These modifications are crucial for establishing specific interactions with viral or host cell targets involved in the viral life cycle.
Key Research Areas and Derivative Classes:
-
Broad-Spectrum RNA Virus Inhibitors: A notable derivative, Sodium 5-aminosulfonyl-2,4-dichlorobenzoate (M12325), has demonstrated a broad spectrum of activity against various RNA viruses in both in vitro and in vivo models. This highlights the potential of developing polysubstituted benzoic acid derivatives as a strategy against a range of viral pathogens.[1]
-
Anti-Influenza Agents: Benzoic acid derivatives have been investigated for their ability to inhibit influenza virus replication. For instance, the compound NC-5, a complex benzoic acid derivative, has shown potent anti-influenza activity by inhibiting viral neuraminidase, a key enzyme in the viral life cycle.[2][3][4][5] This suggests that this compound can serve as a scaffold for developing novel neuraminidase inhibitors.
-
Coronavirus Research (In Silico): Metal complexes of 2-chlorobenzoate have been synthesized and evaluated in silico for their potential to inhibit coronavirus proteins.[6] This approach of creating organometallic compounds from a simple benzoic acid precursor opens a new avenue for antiviral research.
-
General Antimicrobial Properties: It is important to note that while the focus here is antiviral, derivatives of 2-chlorobenzoic acid have also been synthesized and evaluated for their broader antimicrobial activities against bacteria and fungi.[5] This dual activity could be beneficial in the context of secondary bacterial infections that can accompany viral illnesses.
Data Presentation
The following tables summarize the quantitative data for key antiviral derivatives of benzoic acid, providing a clear comparison of their efficacy and toxicity.
| Table 1: In Vitro Antiviral Activity of Sodium 5-aminosulfonyl-2,4-dichlorobenzoate (M12325) [1] | | :--- | :--- | | Virus | Inhibitory Concentration (µg/mL) | | Influenza A/WSN | 2.5 - 75.8 | | Influenza A/FM | 2.5 - 75.8 | | Influenza A/Kumamoto | 2.5 - 75.8 | | Influenza B/Great Lakes | 2.5 - 75.8 | | Parainfluenza virus | 2.5 - 75.8 | | Rhinovirus | 2.5 - 75.8 | | Echovirus | 2.5 - 75.8 | | Respiratory Syncytial Virus (RSV) | 2.5 - 75.8 | | Vesicular Stomatitis Virus (VSV) | 2.5 - 75.8 | | Herpes Simplex Virus (HSV) | >150 (not effective) | | Vaccinia virus | >150 (not effective) | | Adenovirus | >150 (not effective) | | Cell Line Cytotoxicity | Concentration (µg/mL) | | MDCK, Vero, HEL cells | No inhibition up to 3,160 |
| Table 2: In Vitro and In Vivo Activity of Benzoic Acid Derivative NC-5 against Influenza A Virus [2][3][4] | | :--- | :--- | | Parameter | Value | | In Vitro | | | EC50 (H1N1) | 33.6 µM | | EC50 (H1N1-H275Y - Oseltamivir-resistant) | 32.8 µM | | CC50 | >640 µM | | In Vivo (Mice) | | | Oral Dose | 100 mg/kg/day | | Survival Rate (H1N1 infected) | 80% | | Survival Rate (H1N1-H275Y infected) | 60% |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the evaluation of antiviral compounds derived from this compound.
Protocol 1: General Synthesis of a Metal-Coordinated 2-Chlorobenzoate Complex
This protocol is adapted from the synthesis of Co(II) and Zn(II) 2-chlorobenzoate complexes with 3-cyanopyridine (B1664610).[6]
Materials:
-
Sodium bicarbonate
-
2-chlorobenzoic acid
-
3-cyanopyridine
-
Metal salt (e.g., CoSO₄·7H₂O or ZnSO₄·7H₂O)
-
Distilled water
Procedure:
-
Preparation of this compound solution:
-
In a suitable flask, mix equimolar amounts of sodium bicarbonate and 2-chlorobenzoic acid in distilled water (e.g., 10 mmol of each in 100 mL of water).
-
Heat the mixture to 60°C and stir until all CO₂ gas has been evolved and a clear solution is obtained.
-
-
Preparation of the metal-ligand solution:
-
In a separate flask, dissolve the metal salt in distilled water (e.g., 5 mmol in 50 mL).
-
Dissolve 3-cyanopyridine in ethanol (e.g., 10 mmol in 20 mL).
-
Add the 3-cyanopyridine solution to the aqueous metal salt solution with stirring.
-
-
Formation of the complex:
-
To the metal-ligand solution, add the previously prepared this compound solution.
-
Allow the resulting solution to slowly evaporate at room temperature.
-
Single crystals of the complex should form over a period of several days to weeks.
-
-
Isolation and purification:
-
Filter the crystals, wash with distilled water, and allow them to air dry at room temperature.
-
Protocol 2: In Vitro Antiviral Activity Assessment - Cytopathic Effect (CPE) Reduction Assay
This is a common method to screen for antiviral activity.
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza, Vero for a broad range of viruses)
-
Cell culture medium (e.g., MEM, DMEM) with appropriate supplements (e.g., FBS, antibiotics)
-
Virus stock of known titer (TCID₅₀)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTS or MTT)
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with the host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.
-
-
Infection and Treatment:
-
After 24 hours, remove the growth medium from the cell monolayer.
-
Inoculate the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., 100 TCID₅₀).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.
-
Include appropriate controls: cells only (no virus, no compound), cells with compound only (toxicity control), and cells with virus only (virus control).
-
-
Incubation and Observation:
-
Incubate the plates at the optimal temperature for virus replication (e.g., 37°C).
-
Observe the plates daily under a microscope for the appearance of CPE.
-
-
Quantification of Antiviral Activity:
-
At the end of the incubation period (when the virus control shows significant CPE), perform a cell viability assay (e.g., MTS assay) according to the manufacturer's instructions.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the 50% effective concentration (EC₅₀) - the concentration of the compound that inhibits CPE by 50%.
-
From the toxicity control wells, calculate the 50% cytotoxic concentration (CC₅₀) - the concentration of the compound that reduces cell viability by 50%.
-
The selectivity index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate.
-
Visualizations
The following diagrams illustrate key conceptual frameworks for the utilization of this compound in antiviral research.
Caption: Workflow for Antiviral Drug Discovery from this compound.
Caption: Potential Viral Targets for 2-Chlorobenzoate Derivatives.
References
- 1. Antiviral activity of sodium 5-aminosulfonyl-2,4-dichlorobenzoate (M12325) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, potential drug properties for Coronavirus of Co(II) and Zn(II) 2-chlorobenzoate with 3-cyanopyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virucidal effect of sodium p-chloromercuribenzoate on influenza viruses attributable to inhibition of virus particle-associated RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Effective Purification of Sodium 2-chlorobenzoate
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the purification of Sodium 2-chlorobenzoate (B514982).
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying Sodium 2-chlorobenzoate?
A1: The most widely used and effective method for purifying this compound is recrystallization.[1] This technique is ideal for removing residual starting materials, by-products, and other impurities by leveraging differences in solubility between the desired compound and contaminants in a selected solvent system at different temperatures.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: Mixed polar solvent systems are generally preferred for recrystallizing this compound. Effective options include:
-
Methanol-Water: A methanol-water mixture, particularly at a 1:1.5 volume ratio, has been shown to be highly effective in reducing specific impurities like 4-bromo-2-chlorobenzoic acid to levels below 0.1%.[1]
-
Ethanol-Water: Ethanol/water mixtures are also commonly used as a general-purpose recrystallization solvent for benzoate (B1203000) derivatives.[1]
-
Acetic Acid-Water: For material synthesized via a sulfonation route, an acetic acid-water mixture can yield crystals of a uniform particle size.[1]
The choice of solvent depends on the specific impurities present in your crude sample.
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound is typically assessed using a combination of spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify organic impurities by comparing the resulting spectrum to a reference standard.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the functional groups present in the molecule and for comparison against a known pure sample.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities, providing a precise measure of purity.
-
Melting Point Analysis: While the sodium salt itself does not have a sharp melting point, determining the melting point of the free acid (2-chlorobenzoic acid, m.p. 138-140 °C) can be an indirect indicator of the purity of the starting material used for synthesis.[2]
Q4: What are the common impurities found in crude this compound?
A4: Common impurities can originate from the synthesis starting materials or side reactions. These may include:
-
Unreacted 2-chlorobenzoic acid: If the neutralization reaction with sodium hydroxide (B78521) is incomplete.[1]
-
Related halogenated benzoic acids: For instance, 4-bromo-2-chlorobenzoic acid can be an impurity from the precursor synthesis.[1]
-
Residual Solvents: Water or organic solvents used during synthesis or work-up.[1]
-
Inorganic Salts: Excess sodium hydroxide or other salts formed during synthesis.
Purification Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | Incorrect Solvent System: The chosen solvent may be too good a solvent for the impurities or too poor a solvent for the product. | Test different solvent ratios (e.g., varying the methanol (B129727)/water or ethanol/water ratio). Perform small-scale solubility tests to find the optimal system where the product is soluble in hot solvent but sparingly soluble when cold. |
| Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Gentle stirring can sometimes promote the growth of purer crystals. | |
| Incomplete Removal of Acidic Impurities: Residual 2-chlorobenzoic acid may co-crystallize. | During the work-up phase before recrystallization, ensure the pH is neutral to slightly basic to keep the acidic precursor deprotonated and in the aqueous phase.[1] | |
| Low Recovery/Yield | Product is Too Soluble in Cold Solvent: A significant amount of the product remains dissolved in the mother liquor after cooling. | Reduce the proportion of the solvent in which the compound is more soluble (e.g., decrease the amount of methanol in a methanol/water system). Ensure the solution is sufficiently cooled in an ice bath before filtration. |
| Premature Crystallization: Crystals form on the filter paper or funnel during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) before use. Use a minimal amount of hot solvent to dissolve the crude product initially. | |
| Oily Precipitate or No Crystals Form | Supersaturation: The solution is too concentrated, or the compound has a low melting point relative to the solvent's boiling point. | Add a small amount of additional hot solvent to ensure complete dissolution. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal from a previous pure batch if available. |
| Presence of Insoluble Impurities: Gummy or oily impurities may be inhibiting crystallization. | Attempt to remove insoluble impurities via hot filtration before allowing the solution to cool. If the impurity is soluble, a different purification method like column chromatography might be necessary for the precursor acid before salt formation. | |
| Product is Discolored | Presence of Colored Impurities: Often aromatic by-products from the synthesis. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities. Use only a minimal amount to avoid adsorbing the desired product. |
| Product is Wet/Clumpy | Inefficient Drying: Residual solvent (especially water) remains in the final product. | Dry the filtered crystals thoroughly under vacuum.[3] For removing residual moisture, drying in a vacuum oven at 50–60°C is effective and can reduce moisture content to ≤0.5%.[1] |
Quantitative Data Summary
The following table summarizes the effectiveness of a specific recrystallization solvent system as documented in patent literature.
| Purification Method | Solvent System (v/v) | Target Impurity | Initial Impurity Level | Final Impurity Level | Reference |
| Recrystallization | Methanol:Water (1:1.5) | 4-bromo-2-chlorobenzoic acid | Not specified | <0.1% | Patent CN110002989B[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for purifying crude this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Methanol (ACS Grade)
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Deionized Water
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Activated Charcoal (optional)
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Büchner funnel and filter paper
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Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Begin adding the primary solvent (e.g., methanol) in small portions while gently heating and stirring the mixture on a hot plate. Add just enough hot solvent to dissolve the solid completely.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.
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Hot Filtration: Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper if using charcoal, or a Büchner funnel for other solids). Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
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Crystallization: Add the secondary, "anti-solvent" (e.g., deionized water) dropwise to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent (methanol) to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent mixture to remove any remaining mother liquor.
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Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at 50-60°C until a constant weight is achieved.[1]
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing the Synthesis of Sodium 2-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Sodium 2-chlorobenzoate (B514982) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Sodium 2-chlorobenzoate?
A1: The most common and straightforward method for synthesizing this compound is through the neutralization of 2-chlorobenzoic acid with a slight excess of sodium hydroxide (B78521) in an aqueous solution.[1] This acid-base reaction is typically high-yielding and proceeds readily under mild conditions.
Q2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A2: Low yield can stem from several factors. Here are the most common issues and their solutions:
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Incomplete Reaction: Ensure the reaction has gone to completion. This can be achieved by optimizing reaction parameters. Key parameters to control are maintaining a 1:1 molar ratio of 2-chlorobenzoic acid to sodium hydroxide, elevating the reaction temperature to 70-80°C to decrease reaction time, and using a 15-20% w/v aqueous solution to prevent the product from crystallizing out of solution prematurely.[1]
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Incorrect pH: The final pH of the solution should be neutral to slightly basic to ensure all the 2-chlorobenzoic acid has been converted to its sodium salt. Monitor the pH throughout the addition of the sodium hydroxide solution.
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Product Loss During Workup: Significant amounts of the product can be lost during isolation and purification. To minimize loss, ensure complete precipitation of the product from the solution, and be careful during filtration and washing steps.
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Sub-optimal Stoichiometry: An incorrect ratio of reactants can lead to a lower yield of the desired product.[2]
Q3: What are the common impurities found in this compound synthesis and how can I remove them?
A3: Common impurities include:
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Unreacted 2-chlorobenzoic acid: This is the most common impurity, arising from an incomplete reaction. It can be detected by techniques like HPLC.[1] To remove it, ensure the neutralization reaction goes to completion by using a slight excess of sodium hydroxide and verifying a neutral or slightly basic final pH. Recrystallization is also an effective purification method.
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Isomeric Chlorobenzoic Acids: If the starting 2-chlorobenzoic acid is not pure, other isomers like 4-chlorobenzoic acid may be present and carry through to the final product.[1] Purification by recrystallization is the most effective way to remove these impurities. A methanol-water mixture (1:1.5 v/v) has been shown to be an optimal solvent system for this purpose.[1]
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Other Organic Contaminants: Depending on the quality of the starting materials and solvents, other organic impurities might be present. Recrystallization is a robust method to improve the purity of the final product.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is the most effective method for purifying this compound.[1] A mixed solvent system of methanol (B129727) and water (in a 1:1.5 v/v ratio) or ethanol (B145695) and water are recommended for optimal results.[1] The process involves dissolving the crude product in a minimum amount of the hot solvent mixture and then allowing it to cool slowly to form pure crystals, which can then be isolated by filtration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete neutralization reaction. | - Ensure a 1:1 molar ratio of 2-chlorobenzoic acid to NaOH.[1]- Maintain a reaction temperature of 70-80°C.[1]- Use a 15-20% w/v aqueous solution.[1]- Monitor the pH to ensure it is neutral or slightly basic at the end of the reaction. |
| Product loss during isolation. | - Ensure complete precipitation of the product before filtration.- Wash the filtered product with a minimal amount of cold solvent to avoid redissolving the crystals. | |
| Product is Contaminated with Starting Material (2-chlorobenzoic acid) | Incomplete reaction. | - Add a slight excess of NaOH solution and ensure the final pH is neutral to slightly basic.- Purify the product by recrystallization.[1] |
| Presence of Isomeric Impurities (e.g., 4-chlorobenzoic acid) | Impure starting material. | - Use high-purity 2-chlorobenzoic acid.- Perform recrystallization of the final product using a methanol/water (1:1.5 v/v) or ethanol/water solvent system.[1] |
| Product is Discolored | Presence of organic impurities from starting materials or side reactions. | - Treat the solution with activated charcoal before recrystallization to remove colored impurities.- Ensure high purity of starting materials and solvents. |
| Difficulty in Inducing Crystallization | Solution is too dilute or supersaturation has not been reached. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound. |
Data Presentation
Optimization of Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value | Reason | Reference |
| Molar Ratio (2-chlorobenzoic acid:NaOH) | 1:1 | To ensure complete conversion of the acid to its sodium salt and minimize unreacted starting material. | [1] |
| Reaction Temperature | 70 - 80 °C | To reduce the reaction time to under 30 minutes. | [1] |
| Concentration of Aqueous Solution | 15 - 20% w/v | To prevent premature crystallization of the product during the reaction. | [1] |
Recommended Solvents for Recrystallization
| Solvent System | Ratio (v/v) | Notes | Reference |
| Methanol / Water | 1 : 1.5 | Optimal for removing impurities like 4-bromo-2-chlorobenzoic acid. | [1] |
| Ethanol / Water | Mixture | A commonly used polar solvent system for recrystallization of benzoate (B1203000) derivatives. | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
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2-Chlorobenzoic acid (C₇H₅ClO₂)
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Sodium hydroxide (NaOH)
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Deionized water
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Methanol or Ethanol (for recrystallization)
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Standard laboratory glassware (beaker, magnetic stirrer, pH meter, heating mantle, Buchner funnel, etc.)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 15-20% (w/v) aqueous solution of 2-chlorobenzoic acid. For example, dissolve 15-20 g of 2-chlorobenzoic acid in enough deionized water to make a final volume of 100 mL.
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Prepare a sodium hydroxide solution of a suitable concentration (e.g., 2 M) to allow for controlled addition.
-
-
Neutralization Reaction:
-
Place the 2-chlorobenzoic acid solution in a beaker equipped with a magnetic stirrer and a pH probe.
-
Gently heat the solution to 70-80°C using a heating mantle.
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Slowly add the sodium hydroxide solution dropwise to the stirred 2-chlorobenzoic acid solution.
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Monitor the pH of the reaction mixture continuously. Continue adding the NaOH solution until the pH reaches a stable value of 7.0-7.5.
-
-
Isolation of Crude Product:
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Once the neutralization is complete, allow the solution to cool to room temperature.
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Further cool the solution in an ice bath to maximize the precipitation of this compound.
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Collect the precipitated solid by vacuum filtration using a Buchner funnel.
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Wash the solid cake with a small amount of cold deionized water to remove any remaining impurities.
-
-
Purification by Recrystallization:
-
Transfer the crude this compound to a clean beaker.
-
Prepare a solvent mixture of methanol and water (1:1.5 v/v) or ethanol and water.
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Add a minimum amount of the hot solvent mixture to the crude product until it completely dissolves.
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If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then hot-filter the solution to remove the charcoal.
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Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
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Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Dry the purified this compound in a vacuum oven at a suitable temperature.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
identifying common impurities in Sodium 2-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-chlorobenzoate (B514982). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Sodium 2-chlorobenzoate?
A1: Common impurities in this compound can originate from the synthesis of the precursor, 2-chlorobenzoic acid, or from the neutralization process. These are categorized as process-related impurities and potential degradation products.
Process-Related Impurities:
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Isomeric Impurities: Positional isomers of chlorobenzoic acid are common, with 3-chlorobenzoic acid and 4-chlorobenzoic acid being the most probable.
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Starting Material Carryover: Unreacted 2-chlorobenzoic acid from the neutralization step may be present.
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Precursor-Related Impurities: Impurities from the synthesis of 2-chlorobenzoic acid, which is often produced by the oxidation of 2-chlorotoluene, may carry over. These can include:
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Residual 2-chlorotoluene.
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Intermediates such as 2-chlorobenzaldehyde.
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Over-oxidation or side-reaction products like dichlorobenzoic acid isomers.
-
-
Other Halogenated Compounds: If brominating agents are used in any synthetic step of the precursors, impurities such as 4-bromo-2-chlorobenzoic acid could be present.[1]
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Inorganic Salts: Residual inorganic salts like sodium chloride and sodium sulfate (B86663) may be present, often controlled to levels below 0.05%.[1]
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Heavy Metals: Trace amounts of heavy metals are a potential impurity, with limits for similar compounds like sodium benzoate (B1203000) typically set at not more than 10 ppm for lead.[1]
Potential Degradation Products:
-
Under certain conditions, such as exposure to high temperatures, decarboxylation of this compound can occur, leading to the formation of chlorobenzene.
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Hydrolysis, particularly under acidic or alkaline conditions, can lead to the formation of 2-chlorobenzoic acid.
Q2: What are the typical purity levels and impurity limits for this compound?
A2: Commercial grades of this compound typically have a purity of ≥98%.[2] While specific pharmacopeial monographs for this compound are not as readily available as for sodium benzoate, the limits for related substances in similar compounds can provide a benchmark. For instance, in sodium benzoate, the free benzoic acid is often limited to 0.2-0.5%.[1] A patent for a purification method of a related compound, 4-bromo-2-chlorobenzoic acid, mentions reducing it to less than 0.1% through recrystallization.[1]
The following table summarizes typical impurity limits based on data for analogous compounds:
| Impurity Category | Common Impurities | Typical Specification Limits |
| Process-Related | ||
| Unreacted Starting Material | 2-Chlorobenzoic Acid | < 0.5% |
| Isomeric Impurities | 3-Chlorobenzoic Acid, 4-Chlorobenzoic Acid | Individually < 0.1% |
| Other Halogenated Compounds | 4-Bromo-2-chlorobenzoic Acid | < 0.1% |
| Residual Solvents | Methanol, Ethanol, Toluene | As per ICH Q3C guidelines |
| Inorganic Impurities | ||
| Heavy Metals | Lead (Pb), etc. | < 10 ppm |
| Other | ||
| Water Content | - | < 1.5% |
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of this compound shows extra peaks that are not attributable to the main component.
Logical Troubleshooting Workflow:
Caption: Troubleshooting unexpected HPLC peaks.
Possible Causes & Solutions:
-
Contamination: The unexpected peaks could arise from a contaminated HPLC system, mobile phase, or glassware.
-
Solution: Inject a blank (mobile phase) to check for system contamination. If peaks are observed, flush the system thoroughly and prepare a fresh mobile phase.
-
-
Process-Related Impurities: The peaks may correspond to impurities from the manufacturing process.
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Solution: If available, inject standards of potential impurities (e.g., 2-chlorobenzoic acid, 4-chlorobenzoic acid) to compare retention times. If a suspected impurity is confirmed, consider purifying your this compound sample, for example, by recrystallization. A methanol-water mixture (1:1.5 v/v) has been shown to be effective in reducing certain impurities.[1]
-
-
Degradation: The sample may have degraded due to improper storage or handling.
-
Solution: Store this compound in a well-closed container, protected from light and moisture. To investigate potential degradation, consider performing forced degradation studies (e.g., exposure to acid, base, heat, light) and analyzing the resulting samples by HPLC to see if the unknown peaks are generated.
-
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Symptom: Your HPLC chromatogram shows broad, tailing, or fronting peaks for this compound or its impurities, or the peaks are not well-separated.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The ionization state of the acidic impurities and the residual 2-chlorobenzoic acid can significantly affect peak shape.
-
Solution: The mobile phase should be buffered to a pH that ensures consistent ionization. For acidic compounds, a lower pH (e.g., 2.5-3.5) is often beneficial to suppress ionization and improve peak shape on a reverse-phase column.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Column Degradation: The performance of the HPLC column can deteriorate over time.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column.
-
-
Mobile Phase Mismatch with Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of common process-related impurities in this compound.
Instrumentation:
-
HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard and samples
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Reference standards for potential impurities (e.g., 2-chlorobenzoic acid, 4-chlorobenzoic acid)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase. Prepare working standards by diluting the stock solution. Prepare individual stock solutions of potential impurity standards.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the blank, standards, and samples.
-
Quantification: Identify and quantify impurities based on their retention times and peak areas relative to the reference standards.
Experimental Workflow Diagram:
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is suitable for the identification and quantification of residual solvents in this compound, following USP <467> guidelines.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD) and a headspace autosampler.
-
Capillary column suitable for residual solvent analysis (e.g., DB-624 or equivalent).
Reagents:
-
High-purity water or a suitable solvent (e.g., dimethyl sulfoxide) for sample dissolution.
-
Reference standards for expected residual solvents.
GC-MS Conditions (Typical):
| Parameter | Condition |
| Column | 30 m x 0.32 mm ID, 1.8 µm film thickness |
| Carrier Gas | Helium at a constant flow or linear velocity |
| Oven Program | 40 °C (hold 20 min), then ramp at 10 °C/min to 240 °C (hold 20 min) |
| Injector Temperature | 140 °C |
| Transfer Line Temp | 240 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | m/z 35-350 |
Headspace Conditions:
| Parameter | Condition |
| Oven Temperature | 80 °C |
| Loop Temperature | 85 °C |
| Transfer Line Temp | 90 °C |
| Equilibration Time | 60 min |
Procedure:
-
Standard Preparation: Prepare a stock solution of the residual solvent standards in a suitable solvent.
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial and add the appropriate solvent.
-
Analysis: Place the vials in the headspace autosampler and run the GC-MS sequence.
-
Identification and Quantification: Identify residual solvents by their retention times and mass spectra. Quantify using an external or internal standard method.
References
Technical Support Center: Recrystallization of Sodium 2-chlorobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate solvent for the recrystallization of sodium 2-chlorobenzoate (B514982). The information is presented in a question-and-answer format to address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing sodium 2-chlorobenzoate?
A1: The primary goal of recrystallization is to purify the solid this compound. This process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize while the impurities remain dissolved in the solvent.
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
A2: An ideal recrystallization solvent should:
-
Dissolve this compound sparingly or not at all at room temperature, but have a high solubility at an elevated temperature.
-
Not react chemically with this compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
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Dissolve impurities well at both low and high temperatures, so they remain in the solution (mother liquor) upon cooling.
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Be non-toxic, inexpensive, and non-flammable for safe and practical laboratory use.
Q3: Based on available data, what solvents are recommended for the recrystallization of this compound?
A3: Based on literature and the properties of similar compounds, mixed solvent systems are often optimal. A methanol-water mixture (e.g., 1:1.5 v/v) has been reported as an effective solvent system. Ethanol-water and acetic acid-water mixtures have also been suggested as suitable options. Polar solvents are generally preferred for benzoate (B1203000) derivatives.
Troubleshooting Guide
Issue 1: this compound "oils out" instead of crystallizing.
-
Question: My compound is separating as an oily layer instead of forming solid crystals upon cooling. What should I do?
-
Answer: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated. To resolve this:
-
Reheat the solution: Add a small amount of additional solvent to the heated mixture to ensure the compound fully redissolves.
-
Cool slowly: Allow the flask to cool to room temperature slowly. Do not place it directly in an ice bath. Insulating the flask can help promote gradual cooling.
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Use a seed crystal: If available, add a small crystal of pure this compound to the cooled solution to induce crystallization.
-
Try a different solvent system: Consider a solvent mixture with a lower boiling point.
-
Issue 2: No crystals form, even after the solution has cooled completely.
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Question: The solution is clear and no crystals have appeared after cooling. What steps can I take to induce crystallization?
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Answer: This issue usually arises if the solution is too dilute or if it is supersaturated.
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Induce crystallization:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
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Seeding: Add a seed crystal of pure this compound.
-
-
Reduce the solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to the product "oiling out." Once the solution is more concentrated, allow it to cool again.
-
Cool to a lower temperature: If room temperature is not low enough to induce crystallization, try placing the flask in an ice bath.
-
Issue 3: The recrystallization yield is very low.
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Question: I have recovered only a small amount of purified this compound. What could have caused the low yield?
-
Answer: A low yield can result from several factors:
-
Using too much solvent: This is a common mistake. Using the minimum amount of hot solvent to dissolve the compound is crucial. If the mother liquor is rich in the product, you can try to recover more by evaporating some solvent and cooling again for a second crop of crystals.
-
Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Washing with too much cold solvent: Washing the collected crystals should be done with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.
-
Data Presentation
Table 1: Solubility of Sodium Benzoate and 2-Chlorobenzoic Acid in Common Solvents (Proxy Data)
| Solvent | Solute | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | Sodium Benzoate | 0 | 62.65 | [1] |
| Water | Sodium Benzoate | 15 | 62.84 | [1] |
| Water | Sodium Benzoate | 30 | 62.87 | [1] |
| Water | Sodium Benzoate | 100 | 74.2 | [1] |
| Water | 2-Chlorobenzoic Acid | 25 | 0.21 | [2] |
| Water | 2-Chlorobenzoic Acid | 100 | 4.03 | [2] |
| Ethanol | Sodium Benzoate | 25 | 2.3 | [1] |
| Ethanol | Sodium Benzoate | 78 | 8.3 | [1] |
| Ethanol | 2-Chlorobenzoic Acid | - | Very Soluble | [2] |
| Methanol | Sodium Benzoate | 15 | 8.22 | [1] |
| Methanol | Sodium Benzoate | 66.2 | 7.55 | [1] |
Experimental Protocols
Protocol 1: Solvent Selection for Recrystallization of this compound
-
Small-Scale Solubility Tests:
-
Place approximately 50 mg of impure this compound into several test tubes.
-
To each test tube, add 1 mL of a different potential solvent (e.g., water, ethanol, methanol, methanol-water mixtures, ethanol-water mixtures).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed low solubility at room temperature in a water bath.
-
Observe if the compound dissolves completely upon heating.
-
Allow the solutions that showed complete dissolution upon heating to cool to room temperature, and then in an ice bath.
-
A suitable solvent will show the formation of a significant amount of crystals upon cooling.
-
Protocol 2: Recrystallization of this compound
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent (or solvent mixture).
-
Heat the flask on a hot plate while stirring to dissolve the solid.
-
Add more hot solvent in small portions until the solid is just dissolved. Avoid adding an excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
-
Visualizations
Caption: A flowchart for selecting a suitable recrystallization solvent.
Caption: A general workflow for the recrystallization process.
References
troubleshooting common issues in Sodium 2-chlorobenzoate reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Sodium 2-chlorobenzoate (B514982).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Sodium 2-chlorobenzoate?
A1: The standard synthesis protocol involves the neutralization of 2-chlorobenzoic acid with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous solution.[1] The reaction is typically performed at temperatures between 60–80°C to ensure completion.[1] The resulting this compound is then isolated by evaporating the water.
Q2: My final product has low purity. What are the likely impurities?
A2: Impurities can arise from several sources:
-
Unreacted 2-chlorobenzoic acid: If the neutralization reaction is incomplete.
-
Positional Isomers: Starting materials may contain 3-chlorobenzoic acid or 4-chlorobenzoic acid, which will carry through the reaction.[1]
-
Precursor Impurities: If synthesizing the 2-chlorobenzoic acid precursor, impurities like 4-bromo-2-chlorobenzoic acid can be present.[1]
-
Side Products: Depending on reaction conditions, side products from oxidation or substitution reactions may form.[1]
Q3: Why is my yield of this compound consistently low?
A3: Low yields can be attributed to several factors:
-
Incomplete Neutralization: Ensure the pH of the reaction mixture reaches neutral to confirm full conversion of the acid.[1]
-
Product Loss During Isolation: this compound is soluble in water.[2] If the evaporation process is too aggressive or if the product is not fully recovered from the solution, the yield will be reduced.
-
Decarboxylation: At elevated temperatures, 2-chlorobenzoic acid and its salt can undergo decarboxylation, especially when heated with soda-lime (NaOH + CaO), leading to the formation of chlorobenzene.[3][4][5] While less common under simple neutralization conditions, excessive heat can be a contributing factor.
-
Incorrect Stoichiometry: Ensure accurate molar equivalents of 2-chlorobenzoic acid and sodium hydroxide are used.
Q4: I am observing an unexpected side reaction. What could be happening?
A4: this compound can participate in several reaction types:
-
Nucleophilic Substitution: The chlorine atom on the benzene (B151609) ring can be replaced by other nucleophiles, especially under forcing conditions.[1]
-
Oxidation: The compound can be oxidized, potentially back to 2-chlorobenzoic acid or other oxidized species.[1]
-
Decarboxylation: As mentioned, heating, particularly with agents like soda-lime, can cause the loss of the carboxylate group as CO2.[5][6]
Q5: What is the best way to store this compound?
A5: this compound should be stored in a sealed container in a cool, dry place, away from moisture.[7][8] Recommended storage temperatures are often between 4°C and 8°C.[7][8] It is incompatible with strong oxidizing agents.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Solubility of Starting Material
-
Problem: The 2-chlorobenzoic acid is not dissolving in the reaction solvent (water).
-
Cause: 2-chlorobenzoic acid has low solubility in cold water.[3]
-
Solution:
-
Heat the aqueous solution to between 60-80°C to increase the solubility of the acid before and during the addition of sodium hydroxide.[1]
-
Ensure adequate stirring to facilitate dissolution.
-
Issue 2: Product Fails Purity Analysis (e.g., by HPLC)
-
Problem: HPLC analysis shows multiple peaks, indicating impurities.
-
Cause: Incomplete reaction, impure starting materials, or side reactions.
-
Solution:
-
Confirm Starting Material Purity: Analyze your 2-chlorobenzoic acid starting material for isomeric impurities.
-
Optimize Reaction pH: Use a pH meter to ensure the final reaction pH is neutral. An acidic pH indicates unreacted starting material.
-
Purification: Perform recrystallization of the final product. A methanol-water mixture (e.g., 1:1.5 v/v) has been shown to be effective in removing impurities like 4-bromo-2-chlorobenzoic acid.[1]
-
Issue 3: Difficulty Isolating the Final Product
-
Problem: After reaction, it is difficult to obtain a solid product from the aqueous solution.
-
Cause: this compound is highly soluble in water, unlike its acidic precursor.[2]
-
Solution:
-
Evaporation: Use a rotary evaporator to carefully remove the water under reduced pressure. Avoid excessive heat to prevent potential degradation.
-
Precipitation/Salting Out: While less common for this specific salt, in some cases, adding a miscible organic solvent in which the salt is insoluble can induce precipitation.
-
Data & Protocols
Table 1: Physical and Chemical Properties
| Property | 2-Chlorobenzoic Acid | This compound |
| Molecular Formula | C₇H₅ClO₂ | C₇H₄ClNaO₂ |
| Molecular Weight | 156.57 g/mol [4] | 178.55 g/mol [1] |
| Appearance | White solid / Colorless crystals[3] | White to off-white solid[8] |
| Melting Point | 142 °C[3] | N/A |
| Boiling Point | 285 °C[4] | 275.7 °C at 760 mmHg[10] |
| Solubility in Water | Sparingly soluble in cold water, more soluble in hot water[3] | Soluble[2] |
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-chlorobenzoic acid via neutralization.
Materials:
-
2-chlorobenzoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of 2-chlorobenzoic acid in deionized water in a round-bottom flask. Use a sufficient volume of water to allow for stirring and heat the mixture to 60-80°C to aid dissolution.[1]
-
Prepare a stoichiometric solution of sodium hydroxide in deionized water.
-
Slowly add the sodium hydroxide solution to the heated 2-chlorobenzoic acid solution while stirring continuously.
-
Monitor the pH of the reaction mixture. Continue adding the NaOH solution dropwise until a stable, neutral pH (approx. 7.0) is achieved.[1]
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Remove the solvent (water) using a rotary evaporator to yield the solid this compound.
-
Dry the resulting solid under a vacuum to remove any residual moisture.
Experimental Protocol: Purification by Recrystallization
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent system (e.g., a methanol-water mixture) to just dissolve the solid.[1]
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
To maximize crystal formation, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Visual Guides
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. guidechem.com [guidechem.com]
- 4. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-CHLOROBENZOIC ACID, SODIUM SALT CAS#: 17264-74-3 [amp.chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sodium,2-chlorobenzoate | CAS#:17264-74-3 | Chemsrc [chemsrc.com]
strategies for improving the stability of Sodium 2-chlorobenzoate solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Sodium 2-chlorobenzoate (B514982) solutions during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered with Sodium 2-chlorobenzoate solutions in a question-and-answer format.
Issue 1: Precipitation or Cloudiness in the Solution
-
Question: Why is my this compound solution turning cloudy or showing precipitation?
-
Answer: Precipitation in this compound solutions can be attributed to several factors:
-
Low pH: this compound is the salt of a weak acid, 2-chlorobenzoic acid. If the pH of the solution drops, the salt can convert back to the less soluble free acid form, causing it to precipitate out of the solution.
-
Low Temperature: The solubility of this compound in aqueous solutions is temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.
-
Incompatible Solvents: The addition of co-solvents in which this compound has poor solubility can cause it to precipitate.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your solution is maintained in the neutral to slightly alkaline range (pH 7-8). Use a suitable buffer system, such as a phosphate (B84403) buffer, to stabilize the pH.
-
Temperature Control: Store and handle the solution at a controlled room temperature. If refrigeration is necessary, ensure the concentration is low enough to remain in solution at the lower temperature.
-
Solvent Selection: If co-solvents are required, use those in which this compound has good solubility, such as ethanol (B145695) or propylene (B89431) glycol. Perform solubility tests before preparing large batches.
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting workflow for precipitation in this compound solutions.
Issue 2: Discoloration or Change in Appearance of the Solution
-
Question: My this compound solution has developed a yellow or brown tint. What is the cause?
-
Answer: Discoloration is often an indication of chemical degradation. The primary cause is likely photodegradation, where exposure to light, particularly UV radiation, leads to the breakdown of the molecule. This can result in the formation of colored byproducts.
Troubleshooting Steps:
-
Light Protection: Protect the solution from light at all times by using amber-colored containers or by wrapping the container in aluminum foil. Store solutions in a dark place.
-
Antioxidants: Consider the addition of a water-soluble antioxidant, such as ascorbic acid, to the formulation to quench free radicals generated during photodegradation.
-
Minimize Headspace: For long-term storage, minimize the headspace in the container to reduce contact with oxygen, which can participate in photo-oxidative degradation pathways.
Issue 3: Loss of Potency or Inconsistent Experimental Results
-
Question: I am observing a decrease in the effective concentration of my this compound solution over time, leading to inconsistent results. Why is this happening?
-
Answer: A loss of potency is a direct consequence of the chemical degradation of this compound. The primary degradation pathways are:
-
Hydrolysis: The chloro-substituent on the benzene (B151609) ring can be replaced by a hydroxyl group, especially under non-neutral pH conditions and elevated temperatures.
-
Photodegradation: As mentioned, light exposure can break down the molecule.
-
Troubleshooting Steps:
-
pH Control: Maintain a stable pH between 7 and 8 using a buffer system to minimize hydrolysis.
-
Temperature Control: Store solutions at controlled room temperature and avoid exposure to high temperatures.
-
Light Protection: Implement rigorous light protection measures.
-
Fresh Preparation: For critical experiments, prepare fresh solutions and use them within a short timeframe.
-
Stability-Indicating Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately determine the concentration of the active compound and monitor the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in an aqueous solution?
A1: The two primary degradation pathways for this compound in aqueous solutions are photodegradation and hydrolysis. Photodegradation occurs upon exposure to light, particularly UV radiation, and can lead to the replacement of the chlorine atom with a hydroxyl or hydrogen group. Hydrolysis, the reaction with water, can also lead to the replacement of the chlorine atom and is influenced by pH and temperature.
Q2: What is the optimal pH range for maintaining the stability of a this compound solution?
A2: The optimal pH range for stability is neutral to slightly alkaline (pH 7-8). Acidic conditions can lead to the precipitation of the less soluble 2-chlorobenzoic acid, while strongly alkaline conditions may promote hydrolysis.
Q3: How should I store my this compound solutions?
A3: To ensure maximum stability, solutions should be stored in tightly sealed, amber-colored containers to protect from light and air. Storage at a controlled room temperature is generally recommended. Avoid freezing, as this can cause the solute to precipitate.
Q4: Can I use co-solvents to prepare my this compound solution?
A4: Yes, co-solvents like ethanol and propylene glycol can be used to increase the solubility of this compound. However, it is crucial to ensure the compatibility of the co-solvent with other components in your formulation and to assess its potential impact on the stability of the final solution.
Q5: Are there any known incompatibilities for this compound?
A5: While specific incompatibility data for this compound is limited, as a benzoate (B1203000) derivative, it may be incompatible with strong oxidizing agents and strong acids. It is always recommended to perform compatibility studies with other excipients in your formulation.
Data Presentation
Table 1: Factors Affecting the Stability of this compound Solutions
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 6) | Precipitation of 2-chlorobenzoic acid | Maintain pH 7-8 with a buffer |
| Alkaline (pH > 9) | Increased risk of hydrolysis | Maintain pH 7-8 with a buffer | |
| Temperature | High (> 40°C) | Increased rate of hydrolysis | Store at controlled room temperature |
| Low (< 15°C) | Risk of precipitation | Store at controlled room temperature | |
| Light | UV/Sunlight | Photodegradation | Protect from light using amber containers |
| Oxygen | Presence of air | Potential for photo-oxidation | Minimize headspace in containers |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
pH meter
-
Volumetric flasks and pipettes
-
Amber glass storage bottles
-
-
Procedure:
-
Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4 using a pH meter.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a small amount of the phosphate buffer in a volumetric flask.
-
Once dissolved, bring the solution to the final volume with the phosphate buffer.
-
Mix the solution thoroughly.
-
Transfer the final solution to an amber glass bottle for storage.
-
Protocol 2: Forced Degradation Study of a this compound Solution
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples, including an unstressed control, using a suitable HPLC method (see Protocol 3).
-
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study of this compound.
Protocol 3: Stability-Indicating HPLC Method
This is a general method that should be validated for your specific application.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. The method must be able to separate the parent this compound peak from all potential degradation product peaks.
Technical Support Center: Understanding Sodium 2-Chlorobenzoate Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the degradation of sodium 2-chlorobenzoate (B514982).
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial degradation pathways for sodium 2-chlorobenzoate?
A1: The most well-documented microbial degradation pathway for this compound is the aerobic pathway . Under anaerobic conditions, a reductive dehalogenation pathway has also been observed.
-
Aerobic Pathway: This pathway is initiated by the enzymatic action of 2-chlorobenzoate 1,2-dioxygenase, which converts 2-chlorobenzoate to 3-chlorocatechol (B1204754).[1] This intermediate then undergoes ortho-ring cleavage catalyzed by catechol 1,2-dioxygenase.[1]
-
Anaerobic Pathway: Under anaerobic conditions, the degradation can proceed via reductive dehalogenation.[2][3] In some cases, this involves the activation of 3-chlorobenzoate (B1228886) to its coenzyme A (CoA) thioester, followed by reductive dehalogenation to benzoyl-CoA.[4][5]
Q2: What are the key enzymes involved in the aerobic degradation of this compound?
A2: The two primary enzymes in the aerobic degradation pathway are:
-
2-Chlorobenzoate 1,2-dioxygenase: This enzyme catalyzes the initial dihydroxylation of 2-chlorobenzoate to form 3-chlorocatechol, with the release of the chloride ion.
-
Catechol 1,2-dioxygenase: This enzyme is responsible for the ortho-cleavage of the aromatic ring of 3-chlorocatechol, a critical step in the mineralization of the compound.[1]
Q3: Are there any known dead-end metabolites in the degradation of 2-chlorobenzoate?
A3: Yes, in some bacterial strains, 2,3-dihydroxybenzoate has been identified as a dead-end metabolite during 2-chlorobenzoate degradation.[6] Its accumulation can halt the degradation process.
Q4: What are the optimal conditions for microbial degradation of 2-chlorobenzoate?
A4: Optimal conditions can vary between microbial species. However, for Aeromonas hydrophila, the best degradation results for 2-chlorobenzoate were obtained with a 3 mM substrate concentration, at 25°C, and a pH of 7.[7] For Acinetobacter calcoaceticus, optimal degradation was observed at 37°C and a pH of 7.5.[8]
Q5: Can 2-chlorobenzoate or its intermediates inhibit the degradation process?
A5: Yes, substrate inhibition can occur. For instance, 3-chlorocatechol, an intermediate in the degradation of some chlorobenzoates, can act as a potent inhibitor of catechol 2,3-dioxygenase, an enzyme involved in a different (meta-cleavage) pathway.[9] Additionally, 2-chlorobenzoate has been shown to act as a competitive inhibitor of 3-chlorobenzoate-1,2-dioxygenase.[10]
Troubleshooting Guides
Issue 1: Slow or No Degradation of this compound
| Possible Cause | Troubleshooting Steps |
| Inappropriate microbial strain | Ensure the selected microbial strain is capable of degrading 2-chlorobenzoate. Not all aromatic-degrading bacteria can metabolize halogenated compounds. |
| Sub-optimal culture conditions | Optimize culture parameters such as pH, temperature, and aeration. Refer to the literature for the optimal conditions for your specific strain. For example, Aeromonas hydrophila shows optimal degradation at 25°C and pH 7.[7] |
| Toxicity of the substrate | High concentrations of 2-chlorobenzoate can be toxic to microorganisms.[8] Perform a dose-response experiment to determine the optimal, non-inhibitory concentration. |
| Lack of essential nutrients | Ensure the minimal salts medium contains all necessary macro- and micronutrients for bacterial growth and enzymatic activity. |
| Enzyme inhibition | The accumulation of intermediates, such as 3-chlorocatechol, could be inhibiting downstream enzymes.[9] Analyze for the accumulation of intermediates using HPLC. |
Issue 2: Inconsistent or Non-Reproducible HPLC Results
| Possible Cause | Troubleshooting Steps |
| Improper sample preparation | Ensure complete dissolution of the sample in the mobile phase and filter through a 0.45 µm filter before injection to remove particulates.[11][12] |
| Mobile phase issues | Prepare fresh mobile phase daily and degas it to prevent air bubbles.[13] Ensure the mobile phase composition is accurate and consistent. |
| Column degradation | The column's stationary phase can degrade over time, especially with extreme pH. Operate silica-based reversed-phase columns within a pH range of 2-8.[14] |
| Fluctuations in retention time | Check for leaks in the system, ensure consistent mobile phase composition, and maintain a stable column temperature.[15] |
| Peak tailing | This can be caused by interactions with silanol (B1196071) groups on the column. Using a high-purity silica (B1680970) column or adding a basic modifier to the mobile phase can help.[14] |
Issue 3: Difficulty in Detecting Chloride Release
| Possible Cause | Troubleshooting Steps |
| Low level of degradation | If the degradation of 2-chlorobenzoate is minimal, the concentration of released chloride may be below the detection limit of the assay. Concentrate the sample or use a more sensitive method. |
| Interference from the medium | High background levels of chloride in the growth medium can mask the signal. Use a low-chloride minimal medium for your experiments. |
| Incorrect assay procedure | Ensure accurate preparation of standards and reagents for the colorimetric assay.[16][17] Follow the protocol precisely regarding incubation times and wavelength measurements. |
Data Presentation
Table 1: Biodegradation Rates of Chlorobenzoic Acids by Aeromonas hydrophila
| Compound | Biodegradation Rate (µM/hr) |
| 4-Chlorobenzoic acid | 5[7] |
| 3,4-Dichlorobenzoic acid | 15.5[7] |
| 2-Chlorobenzoic acid | 41[7] |
| 3-Chlorobenzoic acid | 65[7] |
Table 2: Kinetic Parameters of Catechol 1,2-Dioxygenase from Stenotrophomonas maltophilia KB2
| Substrate | Km (µM) | Vmax (U/mg of protein) |
| Catechol | 12.8 | 1,218.8 |
Note: Data for 3-chlorocatechol as a substrate was not available in the provided search results.
Experimental Protocols
Protocol 1: HPLC Analysis of 2-Chlorobenzoate and its Metabolites
This protocol provides a general method for the analysis of 2-chlorobenzoate and its potential degradation products using reversed-phase HPLC with UV detection.
1. Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[12]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
This compound standard
-
Syringe filters (0.45 µm)
2. Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[12]
-
Acidify the aqueous phase with 0.1% phosphoric acid or formic acid to improve peak shape.[18]
-
Degas the mobile phase before use.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Collect a sample from your microbial culture at a specific time point.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[12]
-
Injection Volume: 10 µL[12]
-
Column Temperature: 30°C[12]
-
Detection Wavelength: 230 nm for 2-chlorobenzoate disappearance.[19]
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of 2-chlorobenzoate in your samples by comparing their peak areas to the calibration curve.
Protocol 2: Colorimetric Assay for Chloride Release
This protocol describes a colorimetric method to quantify the release of chloride ions into the culture medium, indicating the dehalogenation of 2-chlorobenzoate. This method is based on the reaction of chloride with mercuric thiocyanate (B1210189) and ferric ions.
1. Materials:
-
Spectrophotometer or microplate reader
-
Reagent A: Saturated mercuric thiocyanate solution
-
Reagent B: Ferric nitrate (B79036) solution
-
Sodium chloride standard solution (e.g., 1 M)
-
Microcentrifuge tubes or 96-well plate
2. Standard Curve Preparation:
-
Prepare a series of chloride standards (e.g., 0, 20, 40, 60, 80, 100 nmol/well) by diluting the stock NaCl solution in deionized water.[16]
3. Sample Preparation:
-
Collect a sample from your microbial culture and centrifuge to remove cells.
-
Use the supernatant for the assay. Dilute the supernatant if the chloride concentration is expected to be high.
4. Assay Procedure:
-
To each well or tube, add your sample or standard.
-
Add Reagent A and mix.
-
Add Reagent B and mix thoroughly.
-
Incubate at room temperature for a specified time (e.g., 10-15 minutes).[16]
-
Measure the absorbance at the appropriate wavelength (e.g., 525 nm or 620 nm, depending on the specific kit/reagents).[16][19]
5. Data Analysis:
-
Create a standard curve by plotting the absorbance of the standards against the chloride concentration.
-
Determine the chloride concentration in your samples from the standard curve.
Protocol 3: Preparation of Cell-Free Extracts for Enzyme Assays
This protocol outlines the preparation of crude cell-free extracts to measure the activity of intracellular enzymes like dioxygenases.
1. Materials:
-
High-speed refrigerated centrifuge
-
Sonicator or French press
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT) or other protease inhibitors (optional)
2. Cell Harvesting:
-
Grow your microbial culture to the desired growth phase (e.g., mid-log phase).
-
Harvest the cells by centrifugation at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Wash the cell pellet with a suitable buffer and centrifuge again.
3. Cell Lysis:
-
Resuspend the cell pellet in a small volume of cold buffer.
-
Disrupt the cells using either sonication on ice or a French press. Perform this in short bursts to avoid overheating and denaturation of enzymes.
4. Preparation of Cell-Free Extract:
-
Centrifuge the cell lysate at a higher speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to remove cell debris.
-
The resulting supernatant is the crude cell-free extract.
5. Protein Quantification:
-
Determine the total protein concentration in the cell-free extract using a standard method (e.g., Bradford or BCA assay). This is necessary to calculate the specific activity of your enzyme.
Visualizations
Caption: Aerobic degradation pathway of this compound.
Caption: Anaerobic degradation pathway of 3-chlorobenzoate.
Caption: General experimental workflow for studying degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anaerobic degradation of benzoate to methane by a microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive, Coenzyme A-Mediated Pathway for 3-Chlorobenzoate Degradation in the Phototrophic Bacterium Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive, coenzyme A-mediated pathway for 3-chlorobenzoate degradation in the phototrophic bacterium Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deconstructing Cell-Free Extract Preparation for in Vitro Activation of Transcriptional Genetic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of and inhibition by chlorobenzoates in Pseudomonas putida P111 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 3-Chlorobenzoate 1,2-Dioxygenase Inhibition by 2- and 4-Chlorobenzoate with a Cell-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mastelf.com [mastelf.com]
- 14. hplc.eu [hplc.eu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Chloride Assay Kit (ab83372) is not available | Abcam [abcam.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
minimizing side reactions during Sodium 2-chlorobenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of sodium 2-chlorobenzoate (B514982). Our aim is to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-chlorobenzoic acid, the precursor to sodium 2-chlorobenzoate?
A1: The two primary industrial methods for synthesizing 2-chlorobenzoic acid are the oxidation of 2-chlorotoluene (B165313) and the hydrolysis of 2-chlorobenzonitrile (B47944).[1][2] A laboratory-scale synthesis can also be achieved via the Sandmeyer reaction of anthranilic acid.[3]
Q2: How is this compound typically prepared from 2-chlorobenzoic acid?
A2: this compound is prepared through a straightforward neutralization reaction. This involves dissolving 2-chlorobenzoic acid in a suitable solvent, like water, and adding a stoichiometric amount of sodium hydroxide (B78521) or another sodium base until a neutral pH is reached. The final product is then typically isolated by evaporation or precipitation.[4]
Q3: What is the primary side reaction to be aware of at elevated temperatures?
A3: At high temperatures, 2-chlorobenzoic acid and its sodium salt can undergo decarboxylation, leading to the formation of chlorobenzene.[5][6] This reaction is particularly relevant when heating the sodium salt with soda-lime.[6][7]
Q4: Can the chlorine atom on the benzene (B151609) ring be substituted during synthesis?
A4: Yes, the chlorine atom can act as a leaving group in nucleophilic substitution reactions. For instance, it readily reacts with ammonia (B1221849) to form 2-aminobenzoic acid.[5] It is crucial to select reagents and conditions that do not favor such substitutions unless desired.
Troubleshooting Guide
Issue 1: Low Yield of 2-Chlorobenzoic Acid from 2-Chlorotoluene Oxidation
-
Symptom: The final yield of 2-chlorobenzoic acid is significantly lower than expected (literature yields are typically 76-78% for permanganate (B83412) oxidation).[2]
-
Possible Cause 1: Incomplete Reaction. The oxidation process may not have gone to completion, leaving a significant amount of unreacted 2-chlorotoluene.[2]
-
Solution 1: Ensure the reaction is heated for a sufficient duration. When using potassium permanganate, continue heating until the characteristic purple color has disappeared, which indicates the permanganate has been consumed.[2] Also, ensure vigorous stirring to maintain proper mixing of the biphasic reaction mixture.
-
Possible Cause 2: Violent Initial Reaction. If the reaction mixture is heated too quickly, the initial phase of the reaction can be violent, potentially leading to loss of material.[2]
-
Solution 2: Heat the reaction mixture slowly to boiling to maintain control. If the reaction becomes too vigorous, it can be controlled by applying wet towels to the exterior of the flask.[2]
-
Possible Cause 3: Over-oxidation or Side Reactions. While less common, aggressive oxidation conditions could potentially lead to ring-opening or other undesired side products. A study on ozonolysis found that without a catalyst, oxidation occurs mainly on the aromatic ring.[8]
-
Solution 3: Adhere to the recommended reaction temperature and stoichiometry of the oxidizing agent. The use of a catalyst system, such as cobalt (II) acetate, can significantly increase the selectivity of oxidation on the methyl group.[8]
Issue 2: Product is Contaminated with 2-Chlorobenzaldehyde (B119727)
-
Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the 2-chlorobenzoic acid product shows the presence of 2-chlorobenzaldehyde.
-
Possible Cause: Incomplete oxidation of the methyl group on 2-chlorotoluene. The aldehyde is an intermediate in the oxidation of a methyl group to a carboxylic acid.[8]
-
Solution: Increase the reaction time or the amount of oxidizing agent to ensure complete conversion of the aldehyde intermediate to the carboxylic acid. A study using ozone as the oxidant identified 2-chlorobenzaldehyde as a minor product (4.2%) alongside the desired acid (88.0%) under optimized catalytic conditions.[8]
Issue 3: Final this compound Product is Discolored (Yellow/Brown)
-
Symptom: The isolated solid this compound is not a pure white crystalline solid.
-
Possible Cause 1: Presence of Manganese Dioxide. If potassium permanganate is used for oxidation, fine particles of the manganese dioxide (MnO₂) byproduct may not have been fully removed during filtration.
-
Solution 1: Ensure thorough filtration of the hot reaction mixture after oxidation. Washing the filter cake with hot water helps recover all the product.[2] The use of a clarifying agent like decolorizing carbon before acidification can also help remove colored impurities.[2]
-
Possible Cause 2: Impurities from Side Reactions. If pyridine (B92270) was used in any step (e.g., if starting from 2-chlorobenzoyl chloride), residual pyridine can impart color.[9] Other organic impurities can also cause discoloration.
-
Solution 2: Purify the intermediate 2-chlorobenzoic acid by recrystallization before converting it to the sodium salt. Toluene (B28343) is an effective solvent for recrystallizing 2-chlorobenzoic acid.[2] For the final sodium salt, recrystallization from a solvent system like methanol/water may be effective.[4]
Issue 4: Presence of Isomeric Impurities in the Product
-
Symptom: The product contains other isomers of chlorobenzoic acid (e.g., 3-chlorobenzoic acid or 4-chlorobenzoic acid).
-
Possible Cause: The starting material, 2-chlorotoluene, was contaminated with its other isomers (3-chlorotoluene, 4-chlorotoluene). These isomers are difficult to separate from the final product.[2]
-
Solution: Use high-purity starting materials. It is critical to use pure o-chlorotoluene for this preparation to avoid contamination with isomeric acids that are very difficult to remove.[2]
Data Presentation
Table 1: Comparison of Synthesis Routes for 2-Chlorobenzoic Acid
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |
| Oxidation | 2-Chlorotoluene | Potassium Permanganate (KMnO₄) | 76-78% | ~99% after recrystallization | [2] |
| Catalytic Oxidation | 2-Chlorotoluene | O₂, Cobalt (II) Acetate catalyst | 88% (selectivity) | Not specified | [8] |
| Hydrolysis | 2-Chlorobenzonitrile | Hydrochloric Acid (HCl), Water | 98% | 99.79% (HPLC) | [1] |
| Sulfonation/Neutralization | o-Chlorobenzaldehyde | Sodium Sulfite (Na₂SO₃) | 84-90% | 99.5-99.6% (HPLC) | [4] |
Experimental Protocols
Method A: Synthesis of 2-Chlorobenzoic Acid via Oxidation of 2-Chlorotoluene [2]
-
Reaction Setup: In a large flask equipped with a mechanical stirrer and reflux condenser, add potassium permanganate (3.8 moles), water (7 L), and 2-chlorotoluene (1.6 moles).
-
Oxidation: With continuous stirring, slowly heat the mixture to a boil. Continue heating and stirring for 3-4 hours, or until the purple color of the permanganate disappears.
-
Removal of Unreacted Starting Material: Change the condenser setup for distillation. Distill the mixture with stirring to remove any unreacted 2-chlorotoluene via steam distillation.
-
Filtration: Filter the hot reaction mixture using suction filtration to remove the manganese dioxide precipitate. Wash the filter cake with two portions of hot water.
-
Acidification: Combine the filtrate and washes. Concentrate the volume to approximately 3.5 L. While still hot, cautiously add concentrated hydrochloric acid (e.g., 250 cc) with agitation until the solution is acidic.
-
Isolation: Cool the mixture. The white precipitate of 2-chlorobenzoic acid will form. Collect the solid by filtration and wash with cold water.
-
Purification (Optional): The product can be further purified by recrystallization from toluene to yield a product with a melting point of 139-140°C.
Method B: Synthesis of 2-Chlorobenzoic Acid via Hydrolysis of 2-Chlorobenzonitrile [1]
-
Reaction Setup: To a suitable reaction vessel, add 2-chlorobenzonitrile (1 part by weight), water (2.25 parts), and concentrated hydrochloric acid (0.75 parts) under stirring.
-
Hydrolysis: Heat the mixture to 100-110°C for 6 to 8 hours.
-
Isolation: Cool the reaction mixture to room temperature and continue stirring for 1 to 2 hours.
-
Filtration: Filter the precipitated solid, wash with water, and dry under vacuum to obtain 2-chlorobenzoic acid.
Final Step: Neutralization to this compound [4]
-
Dissolution: Dissolve the purified 2-chlorobenzoic acid in water.
-
Neutralization: Gradually add a solution of sodium hydroxide (NaOH) while monitoring the pH. Continue adding base until a neutral pH (approx. 7.0) is achieved.
-
Isolation: Evaporate the water from the resulting solution to yield solid this compound. The solid can be dried further in an oven at 50-60°C.
Visualizations
Caption: General experimental workflow for this compound synthesis.
References
- 1. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. This compound|Research Chemical [benchchem.com]
- 5. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Liquid-phase oxidation of 2-chlorotoluene with ozone to 2-chlorobenzoic acid – an intermediate for diclofenac sodium production | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Sodium 2-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-chlorobenzoate (B514982). Our goal is to offer practical solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common by-products observed during the synthesis of Sodium 2-chlorobenzoate?
A1: The by-products in your this compound sample largely depend on the synthetic route used to prepare the precursor, 2-chlorobenzoic acid.
-
From Oxidation of 2-chlorotoluene: This common industrial method can introduce several impurities. Incomplete oxidation can leave unreacted 2-chlorotoluene. Intermediates such as 2-chlorobenzyl alcohol and 2-chlorobenzaldehyde (B119727) may also be present.[1][2][3] Over-oxidation or side-reactions can lead to the formation of other chlorinated benzoic acid isomers or related aromatic compounds.
-
From Sulfonation of o-Chlorobenzaldehyde: This route can produce by-products such as o-chlorobenzyl alcohol and unreacted o-chlorobenzaldehyde.[4] Additionally, isomeric sulfonic acid derivatives might be present.
-
General Impurities: Regardless of the synthetic pathway, residual solvents from the reaction or purification steps and inorganic salts from neutralization are common impurities.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities, including isomers like 4-chlorobenzoic acid.[5] A reversed-phase C18 column with UV detection is often effective.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the desired product and identifying organic impurities.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique can help identify unknown by-products by their mass-to-charge ratio.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is useful for confirming the presence of the carboxylate functional group and the overall fingerprint of the molecule.
Troubleshooting Guides
Recrystallization Issues
Problem: Oiling out during recrystallization.
-
Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.
-
Possible Causes & Solutions:
-
High concentration of impurities: A significant amount of impurities can lower the melting point of the mixture, leading to oiling out.
-
Solution: Attempt a pre-purification step like a liquid-liquid extraction to remove major impurities before recrystallization.
-
-
Cooling the solution too quickly: Rapid cooling can cause the compound to come out of solution faster than crystals can form.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[7]
-
-
Inappropriate solvent: The chosen solvent may not be ideal for your specific compound and impurity profile.
-
Solution: Experiment with different solvent systems. A mixture of solvents, such as methanol/water or ethanol/water, can sometimes be more effective than a single solvent.[5]
-
-
Problem: Poor recovery of this compound after recrystallization.
-
Symptom: A significantly lower than expected yield of purified product.
-
Possible Causes & Solutions:
-
Using too much solvent: An excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[7]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If the mother liquor is still available, you can try to recover more product by partially evaporating the solvent and cooling again.
-
-
Premature crystallization: The product may have started to crystallize while hot, leading to losses during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel and filter paper) is pre-heated to prevent premature crystallization.
-
-
Incomplete precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: Ensure the solution is cooled in an ice bath for an adequate amount of time to allow for maximum precipitation.
-
-
Liquid-Liquid Extraction Issues
Problem: Emulsion formation during extraction.
-
Symptom: A stable or slow-to-separate layer forms between the aqueous and organic phases.
-
Possible Causes & Solutions:
-
Vigorous shaking: Shaking the separatory funnel too aggressively can lead to the formation of an emulsion.
-
Solution: Gently invert the separatory funnel several times instead of vigorous shaking.
-
-
Presence of particulate matter: Solid impurities can stabilize emulsions.
-
Solution: Filter the initial solution before performing the extraction.
-
-
Breaking an existing emulsion:
-
Solution 1: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Solution 2: Allow the mixture to stand for a longer period.
-
Solution 3: Gently swirl the separatory funnel.
-
-
Problem: Poor separation of acidic by-products.
-
Symptom: Acidic impurities remain in the organic layer with the desired product after basic extraction.
-
Possible Causes & Solutions:
-
Incorrect pH of the aqueous phase: The pH of the aqueous base may not be high enough to deprotonate all acidic impurities.
-
Solution: Use a more concentrated basic solution (e.g., 2M NaOH) and ensure thorough mixing to allow for complete acid-base reaction.
-
-
Insufficient extractions: A single extraction may not be sufficient to remove all acidic impurities.
-
Solution: Perform multiple extractions with fresh aqueous base to ensure complete removal of acidic by-products.
-
-
Quantitative Data on Purification
The efficiency of purification techniques can be quantified. Below is a summary of expected outcomes based on available data.
| Purification Technique | Impurity | Initial Purity | Purity After Purification | Reference |
| Recrystallization | 4-bromo-2-chlorobenzoic acid | Not specified | <0.1% | Patent CN110002989B |
| Recrystallization | General impurities | ≥95% | ≥98% | [5] |
| Acidification & Neutralization | General impurities | Not specified | 99.5-99.6% (for 2-chlorobenzoic acid) | [5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. While stirring, add a minimal amount of a hot 1:1.5 (v/v) methanol-water solution until the solid just dissolves.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Liquid-Liquid Extraction for Removal of Neutral Impurities
This protocol is designed to separate this compound from neutral organic by-products.
Materials:
-
Crude this compound containing neutral impurities
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Deionized water
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of diethyl ether.
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release pressure.
-
Separation: Allow the layers to separate. The aqueous layer will contain the this compound, while the neutral impurities will partition into the ether layer.
-
Collection: Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh diethyl ether two more times to ensure complete removal of neutral impurities.
-
Product Recovery: The purified aqueous solution of this compound can then be concentrated using a rotary evaporator to obtain the solid product.
Visualizing Experimental Workflows
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for liquid-liquid extraction to remove neutral impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. How do you convert the following?Toluene to Benzoic acid. - askIITians [askiitians.com]
- 4. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. This compound|Research Chemical [benchchem.com]
- 6. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Sodium 2-chlorobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Sodium 2-chlorobenzoate (B514982).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of Sodium 2-chlorobenzoate, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Symptom: The final isolated yield of this compound is significantly lower than expected.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Neutralization | Ensure a 1:1 molar ratio of 2-chlorobenzoic acid to sodium hydroxide (B78521) is used. Monitor the pH of the reaction mixture, maintaining it at a neutral to slightly alkaline level (pH 7.0-7.5) to ensure complete conversion of the carboxylic acid to its sodium salt.[1][2] |
| Premature Precipitation | Maintain a reaction temperature of 65-80°C to ensure all reactants and the product remain in solution.[1][2] Using a 15-20% w/v aqueous solution can also help prevent the product from crystallizing out too early.[1] |
| Loss During Work-up | When concentrating the solution post-reaction, avoid overly aggressive evaporation which can lead to loss of product. During filtration, wash the collected crystals with a minimal amount of ice-cold solvent to prevent significant dissolution of the product. |
| Side Reactions | Ensure the starting 2-chlorobenzoic acid is of high purity to avoid side reactions. |
Issue 2: Presence of 2-Chlorobenzoic Acid in the Final Product
-
Symptom: Analytical tests (e.g., HPLC, NMR) of the final product show contamination with unreacted 2-chlorobenzoic acid.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Neutralization | Add sodium hydroxide solution gradually while monitoring the pH. Ensure the final pH is between 7.0 and 7.5 to convert all the 2-chlorobenzoic acid to its salt.[2] |
| Ineffective Purification | Recrystallization is key to removing unreacted starting material. An ethanol/water or methanol/water mixture is often effective.[1] Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. |
| Precipitation from Acidic Solution | If the pH of the solution drops below 7 during work-up or storage, the sodium salt can convert back to the less soluble carboxylic acid. Ensure all solutions used for washing and storage are neutral or slightly basic. |
Issue 3: Discolored (Yellow or Brownish) Product
-
Symptom: The isolated this compound has a noticeable yellow or brownish tint.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Impurities in Starting Material | Use high-purity 2-chlorobenzoic acid. Impurities in the starting material can carry through the synthesis and cause discoloration. |
| Side Reactions at High Temperatures | While elevated temperatures are necessary for the reaction, prolonged exposure to very high temperatures can lead to decomposition and the formation of colored byproducts. Maintain the reaction temperature within the recommended 65-80°C range.[1][2] |
| Ineffective Decolorization | During the work-up, after the neutralization is complete, add a small amount of activated carbon to the hot solution and stir for a short period before filtering.[2] This will help adsorb colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common and straightforward method is the neutralization of 2-chlorobenzoic acid with a stoichiometric amount of sodium hydroxide in an aqueous solution.[1] The reaction is typically carried out at an elevated temperature (65-80°C) to ensure complete dissolution and a rapid reaction rate.[1][2]
Q2: How can I best purify the crude this compound?
A2: Recrystallization is the most effective method for purifying the crude product. A mixed solvent system, such as ethanol/water or methanol/water, is generally recommended.[1] The crude product is dissolved in a minimum amount of the hot solvent mixture, and then allowed to cool slowly to form pure crystals.
Q3: What are the critical parameters to control for optimizing the yield and purity?
A3: The key parameters to control are:
-
Stoichiometry: A precise 1:1 molar ratio of 2-chlorobenzoic acid to sodium hydroxide.[1]
-
pH: Maintain a final pH of 7.0-7.5.[2]
-
Temperature: Keep the reaction temperature between 65-80°C.[1][2]
-
Concentration: Use a 15-20% w/v aqueous solution to prevent premature crystallization.[1]
-
Cooling Rate: Allow the solution to cool slowly during recrystallization to ensure the formation of large, pure crystals.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for determining the purity and identifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Neutralization
-
Materials:
-
2-Chlorobenzoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Activated carbon
-
-
Procedure:
-
In a reaction vessel, dissolve 2-chlorobenzoic acid in deionized water to create a 15-20% w/v solution.[1]
-
Heat the solution to 65-75°C with stirring.[2]
-
Slowly add a stoichiometric amount (1:1 molar ratio) of a prepared sodium hydroxide solution.[1]
-
Continuously monitor the pH of the mixture, adding the NaOH solution until a stable pH of 7.0-7.5 is reached.[2]
-
Maintain the reaction at 65-75°C for an additional 30 minutes to ensure the reaction goes to completion.[1]
-
(Optional: Decolorization) Add a small amount of activated carbon (e.g., 0.1-0.5% by weight of the starting acid) to the hot solution and stir for 15-30 minutes.[2]
-
Filter the hot solution to remove the activated carbon (if used) and any other insoluble impurities.
-
Concentrate the filtrate by evaporating a portion of the water under reduced pressure.
-
Cool the concentrated solution to 10-15°C to induce crystallization.[1]
-
Collect the precipitated this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified product in an oven at 50-60°C to a constant weight.[1]
-
Protocol 2: Recrystallization of this compound
-
Materials:
-
Crude this compound
-
Ethanol or Methanol
-
Deionized water
-
-
Procedure:
-
In a flask, add the crude this compound.
-
Prepare a solvent mixture (e.g., ethanol/water or methanol/water). A good starting point is a 1:1 or 2:1 ratio.
-
Add a minimum amount of the hot solvent mixture to the crude product while heating and stirring until it is completely dissolved.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot filtered as described in the synthesis protocol.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Dry the crystals in an oven at a moderate temperature (e.g., 50-60°C).
-
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Acid:Base) | 1:1 | Ensures complete conversion of the acid to its salt.[1] |
| Reaction Temperature | 65 - 80°C | Increases reaction rate and solubility of reactants.[1][2] |
| pH | 7.0 - 7.5 | Confirms complete neutralization and prevents the formation of byproducts.[2] |
| Concentration | 15 - 20% w/v | Prevents premature precipitation of the product.[1] |
| Crystallization Temperature | 10 - 15°C | Maximizes the yield of the precipitated product.[1] |
Table 2: Recrystallization Solvents and Expected Purity
| Solvent System | Expected Purity | Notes |
| Ethanol/Water | ≥98% | A common and effective solvent system for polar organic salts.[1] |
| Methanol/Water | ≥98% | Another effective polar protic solvent system.[1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
addressing inhibitory effects in microbial degradation of Sodium 2-chlorobenzoate
Welcome to the technical support center for the microbial degradation of Sodium 2-Chlorobenzoate (B514982) (2-CBA). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the microbial degradation of sodium 2-chlorobenzoate.
Issue 1: Slow or No Degradation of 2-CBA
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Culture Conditions | Verify and optimize key parameters. The optimal conditions can vary between microbial species. For Aeromonas hydrophila, optimal degradation has been observed at a temperature of 25°C and a pH of 7.[1][2][3][4] For Acinetobacter calcoaceticus, the optimal temperature is 37°C and pH is 7.0.[5] Ensure adequate agitation (e.g., 150 rpm) for aerobic degradation.[1][6] |
| Substrate Inhibition | High concentrations of 2-CBA can be toxic to microorganisms, leading to partial or no degradation.[6] If you are using a high concentration of 2-CBA (e.g., 4 mM), consider reducing it to an optimal level. For Aeromonas hydrophila, a concentration of 3 mM has been shown to yield good results.[1][2][3][4] |
| Nutrient Limitation | Ensure the minimal salt medium (MSM) contains all essential macro and micronutrients for bacterial growth. The absence of essential nutrients can limit microbial activity.[1][6] |
| Inappropriate Inoculum Size | The volume of the microbial inoculum is a key factor. An insufficient inoculum size may lead to a long lag phase. A 200µl inoculum has been used effectively in some studies.[1][2][3] |
| Presence of Inhibitory Compounds | The presence of other chlorobenzoates, such as 3,4-dichlorobenzoic acid or 2,3-dichlorobenzoic acid, can inhibit the degradation of 2-CBA.[7] If working with mixed waste streams, consider the potential for co-contaminant inhibition. |
Issue 2: Accumulation of Intermediates and Formation of Dead-End Products
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivation | The enzymes involved in the lower part of the degradation pathway may be inactive or inhibited. This can lead to the accumulation of intermediates like catechol or chlorocatechols. |
| Metabolic Bottlenecks | The degradation of certain intermediates, such as methyl-substituted catechols, can sometimes lead to the formation of dead-end metabolites like methylmuconolactones if the ortho-cleavage pathway is followed.[1] |
| Incorrect Ring Cleavage Pathway | For chlorocatechols, the ortho-cleavage pathway is generally productive.[1] If your microbial strain is utilizing a meta-cleavage pathway for chlorocatechols, it could lead to the formation of inhibitory intermediates. |
Issue 3: Inconsistent or Unreliable Analytical Measurements
| Potential Cause | Troubleshooting Steps |
| Inaccurate Spectrophotometric Readings | When monitoring 2-CBA disappearance spectrophotometrically (e.g., at 230nm or 235nm), interference from other aromatic compounds or cellular components can occur.[1] |
| Low Concentration of Degradation Products | The concentration of degradation products may be below the detection limit of your analytical instrument.[8] |
| Unexpected Degradation Pathways | The degradation may be proceeding through an unexpected pathway, leading to unanticipated products.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the aerobic microbial degradation of 2-chlorobenzoate?
A1: The aerobic degradation of 2-chlorobenzoate is typically initiated by a dioxygenase enzyme, specifically 2-halobenzoate-1,2-dioxygenase.[3][6] This enzyme converts 2-CBA to catechol, releasing carbon dioxide and a chloride ion.[3][6] The catechol then undergoes ring cleavage, usually via the ortho-cleavage pathway, to enter central metabolic pathways.[1]
Q2: What are the optimal conditions for 2-CBA degradation by Aeromonas hydrophila?
A2: For Aeromonas hydrophila, the optimal conditions for the degradation of 2-CBA have been reported to be a substrate concentration of 3 mM, a temperature of 25°C, a pH of 7, and an inoculum size of 200µl.[1][2][3][4]
Q3: Can other carbon or nitrogen sources affect the degradation of 2-CBA?
A3: Yes, the presence of additional carbon and nitrogen sources can significantly impact 2-CBA degradation. Some carbon sources like fructose (B13574) and sorbitol have been shown to cause catabolic repression of 2-CBA degradation by Enterobacter cloacae, while others like glucose and lactose (B1674315) can accelerate it.[5] For Acinetobacter calcoaceticus, the simultaneous addition of sorbitol and fructose led to the complete degradation of 2-CBA.[5] Most additional nitrogen sources, such as yeast extract, casein, and tryptone, have been found to repress 2-CBA degradation.[1][5] However, L-proline has been observed to have a slight enhancing effect on biodegradation between 40-80 hours.[1][2][3]
Q4: How can I monitor the degradation of 2-CBA and the formation of products?
A4: The degradation of 2-CBA can be monitored by measuring the decrease in its concentration over time using spectrophotometry at approximately 230-235 nm or, for more specific and sensitive quantification, by using High-Performance Liquid Chromatography (HPLC).[1][8][9] The release of chloride ions, a direct indicator of dehalogenation, can be measured using a colorimetric assay (e.g., at 525 nm) or a chloride-specific electrode.[1][6][8] Cell growth, which often correlates with degradation, can be monitored by measuring the optical density at 600 nm (OD600).[1][6]
Q5: Is a single microbial strain or a consortium better for degrading 2-CBA?
A5: While single, specialized strains can effectively degrade 2-CBA, microbial consortia often exhibit greater efficiency and stability, especially in complex environments.[10][11] Consortia can have synergistic interactions where different members carry out different steps of the degradation pathway, which can prevent the accumulation of inhibitory intermediates and enhance the overall degradation rate.[12]
Data Presentation
Table 1: Optimal Conditions for 2-CBA Degradation by Different Bacterial Strains
| Bacterial Strain | Substrate Concentration | Temperature | pH | Reference |
| Aeromonas hydrophila | 3 mM | 25°C | 7 | [1][2][3][4] |
| Acinetobacter calcoaceticus | 2 mM | 37°C | 7.0 | [5] |
Table 2: Effect of Additional Carbon Sources on 2-CBA Degradation by Acinetobacter calcoaceticus
| Carbon Source (0.2%) | Effect on Degradation Rate | Reference |
| Glucose, Lactose, Sucrose, Maltose, Succinic Acid, Mannitol | 1.08 to 1.5-fold increase | [5] |
| Fructose and Sorbitol (alone) | Catabolic repression | [5] |
| Sorbitol and Fructose (together) | Complete degradation within 70h | [5] |
Table 3: Effect of Additional Nitrogen Sources on 2-CBA Degradation
| Nitrogen Source | Effect on Degradation | Bacterial Strain | Reference |
| Yeast extract, l-proline, casein, tryptone | Repression | Acinetobacter calcoaceticus | [5] |
| Yeast extract, l-proline, casein, tryptone | Reduced degradation | Aeromonas hydrophila | [1] |
| L-proline | Slight enhancement (40-80h) | Aeromonas hydrophila | [1][2][3] |
Experimental Protocols
Protocol 1: Monitoring 2-CBA Degradation by a Pure Bacterial Culture
-
Culture Preparation: Inoculate a suitable minimal salt medium (MSM) containing a specific concentration of this compound (e.g., 3 mM) as the sole carbon source with a freshly grown bacterial culture (e.g., Aeromonas hydrophila).
-
Incubation: Incubate the culture flasks in an orbital shaker at the optimal temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).[1][6]
-
Sampling: Aseptically withdraw samples (e.g., 1 ml) at regular time intervals (e.g., 0, 8, 16, 24, 40, 80 hours).
-
Measurement of Cell Growth: Measure the optical density of the collected samples at 600 nm (OD600) using a spectrophotometer to monitor bacterial growth.[1][6]
-
Measurement of 2-CBA Concentration:
-
Measurement of Chloride Release:
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of 2-CBA
-
Sample Preparation:
-
Collect 300 µL of the bacterial culture.
-
Add 100 µL of methanol (B129727) to stop microbial activity.[9]
-
Vortex the mixture and centrifuge at 9100 x g for 3 minutes at 4°C.[9]
-
Filter the supernatant through a 0.2 µm pore-size filter.[9]
-
-
HPLC Conditions:
-
Quantification: Calculate the concentration of 2-CBA based on a standard curve prepared with known concentrations of the compound.[9]
Visualizations
Caption: Experimental workflow for monitoring 2-CBA degradation.
Caption: Aerobic degradation pathway of 2-chlorobenzoate.
Caption: Troubleshooting logic for slow 2-CBA degradation.
References
- 1. jbarbiomed.com [jbarbiomed.com]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. researchgate.net [researchgate.net]
- 4. jbarbiomed.com [jbarbiomed.com]
- 5. researchgate.net [researchgate.net]
- 6. jbarbiomed.com [jbarbiomed.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Microbial consortium - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Construction of microbial consortia for microbial degradation of complex compounds [frontiersin.org]
- 12. Engineering Microbial Consortia towards Bioremediation [mdpi.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Sodium 2-chlorobenzoate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents like Sodium 2-chlorobenzoate (B514982) is paramount for the validity and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques for purity assessment, supported by experimental data and detailed protocols.
The general workflow for determining the purity of a chemical substance involves a series of steps, from initial sample preparation to the final data analysis and reporting. This systematic process ensures that the chosen analytical method is appropriate and that the results are accurate and reliable.
Caption: General workflow for chemical purity analysis.
Comparison of Analytical Techniques
A variety of methods are available for the analysis of Sodium 2-chlorobenzoate, each with distinct advantages in terms of sensitivity, specificity, and throughput. The choice of technique often depends on the specific requirements of the analysis, such as the need to quantify trace impurities or to perform a high-throughput assay.
| Technique | Principle | Typical Performance Characteristics | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | LOD: ~0.0003 mg/100 mL[1]LOQ: ~0.0009 mg/100 mL[1]Linearity (r²): >0.99[1][2]Accuracy: 95-105%[2]Precision (%RSD): <10%[2] | High resolution and sensitivity; excellent for separating and quantifying impurities.[3] | Requires reference standards for quantification; can be more time-consuming than spectroscopic methods. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | LOD: ~0.1 ng/mL[2]LOQ: 1-10 ng/g in soil matrix[4]Linearity (r²): >0.995[2] | High sensitivity and specificity; excellent for identifying unknown volatile or semi-volatile impurities.[2][5] | Requires derivatization for non-volatile compounds like sodium salts; thermal decomposition of the analyte is possible.[6] |
| Non-Aqueous Titration | Titration of the basic salt in a non-aqueous solvent with a strong acid. | Assay: Typically ≥99.0%[7] | Simple, cost-effective, and accurate for determining the overall purity of the main component (assay).[8][9] | Not suitable for quantifying individual impurities; less sensitive than chromatographic methods. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information on molecular structure based on nuclear spin. | Provides structural confirmation and relative quantification of impurities. | Excellent for structural elucidation and identification of impurities without a reference standard.[10] | Lower sensitivity compared to chromatographic methods; requires more expensive instrumentation. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Provides a characteristic fingerprint of the molecule.[11] | Fast and non-destructive; useful for identity confirmation and detecting gross impurities with different functional groups. | Not suitable for quantifying trace impurities; complex mixtures can be difficult to interpret. |
Experimental Protocols
Detailed methodologies for the most common and effective techniques are provided below. These protocols can be adapted based on specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for separating and quantifying this compound from its potential impurities, such as other chlorobenzoic acid isomers.[3]
Caption: Workflow of a typical HPLC system.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the this compound sample in the mobile phase to create a stock solution in a 25 mL volumetric flask. Prepare working standards and sample solutions by diluting the stock solution to a final concentration within the calibration range (e.g., 1-50 µg/mL).[12] Filter all solutions through a 0.45 µm syringe filter before injection.[13]
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[12]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be acidified with 0.1% phosphoric acid to improve peak shape.[13][14]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Injection Volume: 10 µL.[12]
-
-
Calibration: Prepare a series of at least five calibration standards from a reference standard of known purity. Inject each standard and construct a calibration curve by plotting the peak area against concentration. A linear regression should yield a correlation coefficient (r²) of >0.99.[13]
-
Analysis and Calculation: Inject the prepared sample solution. The amount of this compound and any impurities are calculated based on the peak areas and the calibration curve. Purity is typically expressed as an area percentage of the main peak.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly sensitive for identifying and quantifying volatile and semi-volatile impurities. For this compound, a derivatization step is necessary to convert the non-volatile salt into a volatile ester.
Methodology:
-
Sample Preparation (Derivatization):
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Acidify the solution to convert this compound to 2-chlorobenzoic acid.
-
Extract the 2-chlorobenzoic acid into an organic solvent (e.g., ethyl acetate).[6]
-
Evaporate the solvent and perform a derivatization reaction (e.g., methylation with diazomethane (B1218177) or trimethylsilyl (B98337) derivatization) to convert the acid into a volatile ester.[4][6]
-
Redissolve the final derivatized sample in a suitable solvent for injection.
-
-
GC-MS Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer.[2]
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Injector Temperature: 280°C in splitless mode.[2]
-
Oven Program: Initial temperature of 150°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).[13]
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Analysis: The purity is assessed by comparing the relative area of the derivatized 2-chlorobenzoate peak to the total area of all detected peaks. Impurities can be identified by comparing their mass spectra to library databases.
Non-Aqueous Titration
This is a classic, robust method for determining the overall percentage purity (assay) of the salt. It measures the total amount of the basic substance present.[8]
Caption: Logical steps for a non-aqueous titration assay.
Methodology:
-
Reagent Preparation: Prepare and standardize a 0.1 N solution of perchloric acid in glacial acetic acid against primary standard potassium biphthalate.[7]
-
Procedure:
-
Accurately weigh about 600 mg of the this compound sample into a 250 mL beaker.[7]
-
Add 100 mL of glacial acetic acid and stir until the sample is completely dissolved.[7]
-
Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.[7][8]
-
Titrate with the standardized 0.1 N perchloric acid until the color changes from violet to emerald green.[7]
-
-
Calculation:
-
Calculate the purity using the formula: % Purity = (V x N x E.W. / W) x 100
-
Where:
-
V = Volume of perchloric acid consumed (mL)
-
N = Normality of the perchloric acid solution
-
E.W. = Equivalent weight of this compound (178.55 g/mol )
-
W = Weight of the sample (mg)
-
-
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.weber.edu [faculty.weber.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Microbial Degradation of Sodium 2-Chlorobenzoate and 3-Chlorobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The microbial metabolism of halogenated aromatic compounds is a critical area of research, with implications for bioremediation, environmental science, and the development of novel biocatalysts. Among these compounds, monochlorinated benzoates serve as important model substrates for understanding the enzymatic and genetic basis of bacterial degradation of more complex xenobiotics. This guide provides a detailed comparison of the microbial utilization of sodium 2-chlorobenzoate (B514982) (2-CBA) and sodium 3-chlorobenzoate (B1228886) (3-CBA), focusing on degradation performance, metabolic pathways, and the experimental methodologies used to characterize these processes.
Comparative Degradation Performance
The relative susceptibility of 2-CBA and 3-CBA to microbial degradation can vary depending on the specific microorganism and the metabolic pathway employed. Generally, the position of the chlorine substituent on the benzoate (B1203000) ring significantly influences the rate and efficiency of microbial attack.
A comparative study using Aeromonas hydrophila demonstrated a notable difference in the initial degradation rates of these two isomers. Under the same experimental conditions, 3-CBA was degraded more rapidly than 2-CBA.[1][2] This suggests that for this particular bacterium, the meta-substituted isomer is a more readily accessible substrate than the ortho-substituted counterpart.
| Substrate | Microorganism | Initial Degradation Rate (µM/hr) | Reference |
| Sodium 2-Chlorobenzoate | Aeromonas hydrophila | 41 | [1] |
| Sodium 3-Chlorobenzoate | Aeromonas hydrophila | 65 | [1] |
In another study, an isolated bacterial culture demonstrated the ability to dechlorinate both 2-CBA and 3-CBA, with the rate of dechlorination for 3-CBA being higher than that for 2-CBA.[3] This further supports the observation that 3-CBA can be more readily metabolized by certain microorganisms.
Metabolic Pathways and Key Enzymes
The microbial degradation of both 2-CBA and 3-CBA predominantly proceeds through aerobic pathways initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydroxylated intermediates, which are then further metabolized.
Degradation of this compound
A well-characterized pathway for 2-CBA degradation is found in Pseudomonas cepacia 2CBS.[4] The initial step is catalyzed by 2-chlorobenzoate 1,2-dioxygenase , a multi-component enzyme system that requires NADH and Fe²⁺ for its activity.[4] This enzyme converts 2-CBA to catechol, with the concomitant release of the chlorine substituent and a molecule of carbon dioxide.[4] The resulting catechol is then funneled into central metabolism, primarily through a meta-cleavage pathway in P. cepacia 2CBS, which involves the enzyme catechol 2,3-dioxygenase .[4] Interestingly, this strain also produces a small amount of 2,3-dihydroxybenzoate as a dead-end metabolite.[4]
dot
References
- 1. jbarbiomed.com [jbarbiomed.com]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of 2-chlorobenzoate by Pseudomonas cepacia 2CBS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Aqueous Solubility of Sodium 2-Chlorobenzoate and Sodium 4-Chlorobenzoate
For Immediate Publication
[City, State] – [Date] – A comprehensive review of available data on the solubility of sodium 2-chlorobenzoate (B514982) and sodium 4-chlorobenzoate (B1228818) reveals key differences in their physicochemical properties, which are of significant interest to researchers, scientists, and professionals in drug development. This guide provides an objective comparison of their aqueous solubility, supported by available experimental data and standardized methodologies.
The position of the chlorine atom on the benzoate (B1203000) ring plays a crucial role in the solubility of these isomeric compounds. While both sodium 2-chlorobenzoate and sodium 4-chlorobenzoate are generally considered soluble in water, the precise quantitative solubility can differ, impacting their application in various chemical and pharmaceutical formulations.
Comparative Solubility Data
A review of available chemical literature and databases provides insight into the aqueous solubility of these compounds. Notably, more specific quantitative data is available for the 4-chloro isomer.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| This compound | Water | Not Specified | Soluble |
| Sodium 4-chlorobenzoate | Water | 25 | 8.3[1] |
| Sodium 4-chlorobenzoate | Alcohol | Not Specified | Soluble[2] |
Note: "Soluble" indicates that qualitative data suggests solubility, but specific quantitative values were not found in the reviewed literature.
Factors Influencing Solubility
The difference in solubility between the ortho (2-chloro) and para (4-chloro) isomers can be attributed to several factors, including:
-
Intramolecular vs. Intermolecular Hydrogen Bonding: The proximity of the chlorine atom to the carboxylate group in the 2-position can lead to intramolecular interactions that may influence how the molecule interacts with solvent molecules. In contrast, the 4-position isomer does not experience this steric hindrance, potentially allowing for more effective solvation by water molecules.
-
Crystal Lattice Energy: The arrangement of molecules in the solid state affects the energy required to break the crystal lattice and dissolve the compound. Differences in the crystal structures of the two isomers can lead to variations in their solubility.
Experimental Protocol: Determination of Aqueous Solubility
A standardized method for determining the aqueous solubility of organic salts like sodium chlorobenzoates involves the equilibrium solubility method. This protocol provides a reliable means of obtaining quantitative solubility data.
Objective: To determine the concentration of a saturated solution of this compound or sodium 4-chlorobenzoate in water at a specified temperature.
Materials:
-
This compound or Sodium 4-chlorobenzoate (analytical grade)
-
Distilled or deionized water
-
Constant temperature water bath or incubator
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the sodium chlorobenzoate salt to a known volume of water in a sealed container.
-
Place the container in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the solution to stand undisturbed at the constant temperature to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.
-
Immediately filter the sample to remove any undissolved microcrystals.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a known volume of water.
-
Determine the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
This guide provides a foundational understanding of the comparative solubility of this compound and sodium 4-chlorobenzoate. Further experimental studies are warranted to generate a more comprehensive dataset, particularly for the 2-chloro isomer and across a range of solvents and temperatures. Such data would be invaluable for optimizing formulation and development processes in the pharmaceutical and chemical industries.
References
A Comparative Analysis of Sodium 2-chlorobenzoate and Other Halogenated Benzoates for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and toxicological profiles of halogenated benzoates, offering a data-driven comparison to inform research and development in the pharmaceutical and life sciences sectors.
Introduction
Halogenated benzoic acids and their corresponding sodium salts are a class of compounds with significant interest in medicinal chemistry, organic synthesis, and materials science. The introduction of a halogen atom onto the benzene (B151609) ring of benzoic acid can profoundly alter its physicochemical properties, including acidity, solubility, and lipophilicity. These modifications, in turn, influence the compound's biological activity, metabolic fate, and toxicity. Sodium 2-chlorobenzoate (B514982), the sodium salt of 2-chlorobenzoic acid, serves as a key representative of this class. This guide provides a comprehensive comparison of sodium 2-chlorobenzoate with other halogenated benzoates, including fluorinated, brominated, and iodinated analogues at the ortho (2-), meta (3-), and para (4-) positions. By presenting available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.
Physicochemical Properties: A Comparative Overview
The position and nature of the halogen substituent on the benzene ring significantly impact the physicochemical properties of the parent benzoic acid and its sodium salt. These properties are crucial for predicting the behavior of these compounds in biological systems and for designing experimental protocols.
Acidity (pKa)
The acidity of the parent benzoic acid is a key determinant of the properties of its sodium salt. The pKa value indicates the strength of the acid, with a lower pKa signifying a stronger acid. The electron-withdrawing nature of halogens generally increases the acidity of benzoic acid compared to the unsubstituted form (pKa ≈ 4.2). The magnitude of this effect depends on both the electronegativity of the halogen and its position on the ring.
| Compound | pKa |
| 2-Fluorobenzoic acid | 3.27[1][2] |
| 3-Fluorobenzoic acid | 3.86[3][4][5] |
| 4-Fluorobenzoic acid | 4.15[6] |
| 2-Chlorobenzoic acid | 2.88 |
| 3-Chlorobenzoic acid | 3.8 |
| 4-Chlorobenzoic acid | 4.0 |
| 2-Bromobenzoic acid | 2.84[7] |
| 3-Bromobenzoic acid | 3.86[8][9][10][11] |
| 4-Bromobenzoic acid | 3.97[12] |
| 2-Iodobenzoic acid | 2.85[13][14] |
| 3-Iodobenzoic acid | 3.8[15] |
| 4-Iodobenzoic acid | Data not available |
| Benzoic acid (for reference) | 4.20 |
Note: The pKa values are for the corresponding benzoic acids.
Water Solubility
The solubility of the sodium salts of halogenated benzoic acids is a critical parameter for their formulation and delivery in biological systems. Generally, sodium salts of organic acids are more water-soluble than their corresponding free acids. However, the degree of solubility can be influenced by the nature and position of the halogen.
| Compound | Water Solubility |
| Sodium 2-fluorobenzoate | Data not available |
| Sodium 3-fluorobenzoate | Very soluble[5] |
| Sodium 4-fluorobenzoate | Data not available |
| This compound | Soluble |
| Sodium 3-chlorobenzoate | Data not available |
| Sodium 4-chlorobenzoate | Data not available |
| Sodium 2-bromobenzoate | Data not available |
| Sodium 3-bromobenzoate | Data not available |
| Sodium 4-bromobenzoate (B14158574) | >200 g/L at 25°C[16] |
| Sodium 2-iodobenzoate | Data not available |
| Sodium 3-iodobenzoate | Data not available |
| Sodium 4-iodobenzoate | Data not available |
Note: Quantitative and comparative solubility data for all sodium halobenzoates is limited in the available literature. The term "soluble" is qualitative and may vary between sources.
Biological Activities: A Comparative Perspective
Halogenated benzoates have been investigated for a range of biological activities, most notably for their antimicrobial and potential anticancer properties. The nature and position of the halogen substituent play a crucial role in determining the potency and spectrum of these activities.
Antimicrobial Activity
The antimicrobial properties of benzoates are well-established, with their efficacy being highly dependent on pH. The undissociated acid form is believed to be responsible for the antimicrobial action, as it can penetrate the microbial cell membrane. While direct comparative studies on the simple sodium salts of all halogenated benzoates are scarce, research on related compounds suggests that halogenation can modulate antimicrobial potency. For instance, studies on fluorobenzoylthiosemicarbazides have shown that the position of the fluorine atom influences the antibacterial activity. Similarly, hydrazide derivatives of fluorobenzoic acids have demonstrated inhibitory activity against Gram-positive bacteria.
| Compound | Organism | MIC (µg/mL) |
| This compound | Various | Data not available |
| Other Halogenated Benzoates | Various | Data not available |
Anticancer Activity
The potential of halogenated compounds as anticancer agents is an active area of research. Halogenation can enhance the lipophilicity of a molecule, potentially leading to better cell membrane permeability and accumulation within cancer cells. While direct comparative data for simple sodium halogenated benzoates is limited, studies on more complex halogenated molecules have shown promising results. For example, halogenated derivatives of benzofuran (B130515) have demonstrated cytotoxic activity against various cancer cell lines, with brominated derivatives showing significant potential.
| Compound | Cell Line | IC50 (µM) |
| This compound | Various | Data not available |
| Other Halogenated Benzoates | Various | Data not available |
Toxicological Profile
The toxicity of halogenated benzoates is a critical consideration for their potential applications. The type and position of the halogen can influence the metabolic pathways and the nature of the metabolites, which in turn affects the toxicological profile.
| Compound | LD50 (Oral, Rat) |
| Sodium 2-fluorobenzoate | Data not available |
| Sodium 3-fluorobenzoate | Data not available |
| Sodium 4-fluorobenzoate | Data not available |
| This compound | Data not available |
| Sodium 3-chlorobenzoate | Data not available |
| Sodium 4-chlorobenzoate | Data not available |
| Sodium 2-bromobenzoate | Data not available |
| Sodium 3-bromobenzoate | Data not available |
| Sodium 4-bromobenzoate | Data not available |
| Sodium 2-iodobenzoate | Data not available |
| Sodium 3-iodobenzoate | Data not available |
| Sodium 4-iodobenzoate | Data not available |
| Sodium Benzoate (B1203000) (for reference) | 4070 mg/kg |
Note: Comprehensive and directly comparative LD50 data for all sodium halobenzoates is not available in the reviewed literature.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a halogenated benzoic acid.
Materials:
-
Halogenated benzoic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh a known amount of the halogenated benzoic acid and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration until the pH has stabilized in the basic range.
-
Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of a halogenated benzoate that inhibits the visible growth of a microorganism.
Materials:
-
Halogenated sodium benzoate
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Pipettes
-
Incubator
Procedure:
-
Prepare a stock solution of the halogenated sodium benzoate in the appropriate solvent.
-
Perform serial two-fold dilutions of the compound in the growth medium directly in the wells of the 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the growth medium to the desired final concentration.
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (inoculum without the compound) and a negative control (medium only) on each plate.
-
Incubate the plates at the appropriate temperature and for the appropriate duration for the test microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Plausible antimicrobial mechanism of halogenated benzoates.
Conclusion
This comparative guide highlights the significant influence of halogenation on the properties and potential biological activities of benzoates. This compound, with its relatively strong acidity among the chlorinated isomers, serves as an important reference point. The available data suggests that the type and position of the halogen are critical determinants of the compound's behavior. However, this review also underscores the need for more direct, systematic comparative studies to fully elucidate the structure-activity relationships within this class of compounds. Future research should focus on generating comprehensive and directly comparable data on the solubility, antimicrobial, anticancer, and toxicological profiles of a wide range of sodium halogenated benzoates. Such data will be invaluable for guiding the rational design of new therapeutic agents and other advanced materials.
References
- 1. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. parchem.com [parchem.com]
- 4. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 3-Fluorobenzoic acid [chembk.com]
- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 7. lookchem.com [lookchem.com]
- 8. guidechem.com [guidechem.com]
- 9. chembk.com [chembk.com]
- 10. lookchem.com [lookchem.com]
- 11. 3-Bromobenzoic acid | 585-76-2 [chemicalbook.com]
- 12. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]
- 15. 3-Iodobenzoic acid CAS#: 618-51-9 [m.chemicalbook.com]
- 16. Buy Sodium 4-bromobenzoate (EVT-398116) | 2532-15-2 [evitachem.com]
A Comparative Analysis of the Antimicrobial Properties of Sodium 2-chlorobenzoate and Sodium Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of Sodium 2-chlorobenzoate (B514982) and the widely used preservative, Sodium benzoate (B1203000). The following sections present available data on their mechanisms of action, quantitative antimicrobial efficacy, and the experimental protocols used for their evaluation.
Introduction
Sodium benzoate is a well-established antimicrobial preservative commonly used in the food, pharmaceutical, and cosmetic industries. Its efficacy is particularly pronounced in acidic conditions. Sodium 2-chlorobenzoate, a halogenated derivative, has also been investigated for its biological activities, including its potential as an antimicrobial agent. This guide aims to collate and present the existing scientific information to facilitate a comparative understanding of these two compounds.
Mechanism of Antimicrobial Action
Sodium Benzoate:
The antimicrobial action of Sodium benzoate is primarily attributed to the undissociated form of benzoic acid, which is lipophilic and can easily penetrate the cell membranes of microorganisms.[1][2] Once inside the cell, it disrupts several key physiological processes:
-
Intracellular Acidification: The benzoic acid releases a proton, lowering the intracellular pH. This acidification inhibits the activity of crucial enzymes, particularly phosphofructokinase, which is vital for anaerobic fermentation of glucose.[3]
-
Disruption of Cell Membrane: Benzoic acid can interfere with the structure and permeability of the microbial cell membrane, hindering the transport of essential molecules like amino acids.[1][4]
-
Inhibition of Enzyme Activity: It can inhibit the function of various enzymes essential for microbial metabolism.[4]
-
Interference with Protein Synthesis: There is evidence to suggest that benzoic acid can also disrupt protein synthesis within the microbial cell.[4]
The efficacy of Sodium benzoate is highly dependent on the pH of the medium, with optimal activity observed in acidic conditions (pH 2.5-4.0).[1]
This compound:
The precise mechanism of antimicrobial action for this compound is not as extensively documented as that of Sodium benzoate. However, it is suggested that its structure allows it to disrupt bacterial cell membranes, leading to cell lysis.[5] The presence of the chlorine atom at the ortho position of the benzene (B151609) ring is expected to influence its electronic properties and potentially its interaction with microbial targets.[5]
Quantitative Antimicrobial Data
Sodium Benzoate:
The antimicrobial efficacy of Sodium benzoate has been quantified against a range of bacteria and fungi. The following table summarizes representative MIC values from various studies. It is important to note that MIC values can vary depending on the specific strain, inoculum size, culture medium, and pH.
| Microorganism | Type | MIC (mg/mL) | Reference |
| Escherichia coli | Gram-negative Bacteria | 5 | [6] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 5 | [6] |
| Staphylococcus aureus | Gram-positive Bacteria | 10 | [6] |
| Bacillus subtilis | Gram-positive Bacteria | 10 | [6] |
| Bacillus mycoides | Gram-positive Bacteria | 10 | [6] |
| Candida albicans | Yeast | 2.5 | [6] |
| Aspergillus flavus | Mold | >50 | [6] |
| Fusarium oxysporum | Mold | >50 | [6] |
| Penicillium italicum | Mold | 20 | [6] |
| Trichoderma harsianum | Mold | 30 | [6] |
This compound:
As of the latest review of scientific literature, specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against a standard panel of bacteria and fungi are not publicly available. While studies on derivatives of 2-chlorobenzoic acid have shown some antimicrobial activity, these are distinct chemical entities and their data cannot be directly extrapolated to this compound. Research indicates that this compound has been studied for its antimicrobial effects and is believed to act by disrupting bacterial cell membranes.[5] However, without quantitative data, a direct performance comparison with Sodium benzoate is not possible at this time.
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the antimicrobial potency of a compound. The following is a generalized protocol based on standard methodologies like the broth microdilution method.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used for this purpose.
Experimental Workflow for MIC Determination:
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
- 5. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
A Comparative Analysis of Sodium 2-chlorobenzoate and Its Positional Isomers: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, synthesis, biological activities, and toxicity of sodium 2-chlorobenzoate (B514982) and its positional isomers, sodium 3-chlorobenzoate (B1228886) and sodium 4-chlorobenzoate.
The positional isomerism of substituents on a benzene (B151609) ring can dramatically influence a molecule's physical, chemical, and biological properties. This guide provides a detailed comparative analysis of the ortho, meta, and para isomers of sodium chlorobenzoate, offering a valuable resource for researchers in chemistry, biology, and pharmacology. Understanding the distinct characteristics of these isomers is crucial for their application in organic synthesis, drug design, and environmental science.
Physicochemical Properties: A Comparative Overview
The position of the chlorine atom on the benzoate (B1203000) ring significantly impacts the physicochemical properties of each isomer, influencing factors such as acidity of the parent acid, and potentially solubility and crystal packing. These properties are fundamental to their behavior in chemical reactions and biological systems.
| Property | Sodium 2-chlorobenzoate | Sodium 3-chlorobenzoate | Sodium 4-chlorobenzoate |
| Molecular Formula | C₇H₄ClNaO₂ | C₇H₄ClNaO₂ | C₇H₄ClNaO₂ |
| Molecular Weight | 178.55 g/mol [1][2] | 178.55 g/mol [3][4] | 178.55 g/mol [5][6] |
| CAS Number | 17264-74-3[1][7] | 17264-88-9[3][8] | 3686-66-6[5][6] |
| Appearance | White or off-white crystalline powder | White or off-white crystalline powder | White or off-white crystalline powder[9][10] |
| pKa of Parent Acid | 2.9 (for 2-chlorobenzoic acid)[5][11] | 3.8 (for 3-chlorobenzoic acid)[5][11] | 4.0 (for 4-chlorobenzoic acid)[5][11] |
| Boiling Point (°C) | 275.7 at 760 mmHg[12][13] | 281.3 at 760 mmHg[3] | 287.2 at 760 mmHg[5][6] |
| Melting Point (°C) | No data available | No data available | 243[5][6] |
| Solubility | Soluble in water[1] | Soluble in water | Soluble in water and alcohol[9] |
Synthesis and Purification
The primary method for the synthesis of sodium chlorobenzoate isomers is the neutralization of the corresponding chlorobenzoic acid with a sodium base, typically sodium hydroxide (B78521). The general workflow for this synthesis is depicted below.
General synthesis workflow for sodium chlorobenzoate isomers.
Experimental Protocols
1. Synthesis of Sodium Chlorobenzoate Isomers (General Protocol)
-
Materials:
-
Appropriate chlorobenzoic acid isomer (2-chloro, 3-chloro, or 4-chloro)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
-
Procedure:
-
Dissolve the chlorobenzoic acid isomer in a minimal amount of deionized water, gently heating if necessary.
-
Prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the chlorobenzoic acid solution while stirring continuously.
-
Monitor the pH of the mixture. Continue adding the base until a neutral pH (around 7.0) is achieved.
-
Filter the resulting solution to remove any insoluble impurities.
-
The sodium chlorobenzoate salt can be isolated by evaporating the solvent. For higher purity, the salt can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[1]
-
Collect the crystals by filtration and dry them under vacuum.
-
Biological Activities and Toxicity
The biological activities of sodium chlorobenzoate isomers are not as extensively studied as their parent compound, sodium benzoate. However, existing research, primarily in microbiology, indicates distinct differences between the isomers.
| Aspect | This compound | Sodium 3-chlorobenzoate | Sodium 4-chlorobenzoate |
| Microbial Degradation | Degraded by some bacteria via dioxygenase enzymes.[1] | Exhibits distinct microbial utilization patterns and can accumulate in anaerobic environments.[1] | Less common in biodegradation pathways compared to the 2-isomer.[1] |
| Toxicity (LD₅₀) | No data available | No data available | 838 mg/kg (intravenous, rat)[5] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[14] | No data available | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[15] |
Signaling Pathways
There is limited specific information available in the current literature regarding the direct effects of sodium chlorobenzoate isomers on specific cellular signaling pathways in mammalian systems. Research on the parent compound, sodium benzoate, has indicated its involvement in pathways such as the SKN-1/Nrf2 signaling pathway, which is related to oxidative stress response. However, it is crucial to note that the addition of a chlorine atom and its position on the benzene ring can significantly alter the molecule's biological activity, and therefore, the effects of sodium benzoate cannot be directly extrapolated to its chlorinated derivatives. Further research is required to elucidate the specific signaling pathways modulated by each sodium chlorobenzoate isomer.
The following diagram illustrates a generalized representation of a signaling pathway that could be investigated for these compounds, based on common mechanisms of xenobiotic action.
Hypothetical signaling pathway for investigation.
Conclusion
This comparative analysis highlights the significant, albeit sometimes subtle, differences between the positional isomers of sodium chlorobenzoate. The ortho isomer's parent acid is the most acidic, and there are noted distinctions in their microbial degradation patterns. While comprehensive data for all properties across all three isomers is not yet available, this guide consolidates the current knowledge to aid researchers in their work. Further investigation into the biological activities, particularly the specific interactions with cellular signaling pathways, and a more detailed toxicological profiling of the 2- and 3-isomers are warranted to fully understand the potential applications and risks associated with these compounds.
References
- 1. Chlorobenzoate inhibits growth and induces stress proteins in the PCB-degrading bacterium Burkholderia xenovorans LB400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Benzoate Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Probiotics derived sodium benzoate improves social behavior of offspring exposed in the maternal immune activation through regulation of histone lysine benzoylation in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Human Peroxisome Proliferator-Activated Nuclear Receptors (PPARγ1) by Semi-Volatile Compounds (SVOCs) and Chemical Mixtures in Indoor Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The activation of p38 MAPK limits the abnormal proliferation of vascular smooth muscle cells induced by high sodium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel insights into the interplay between peripheral reactions encoded by xyl genes and the chlorocatechol pathway encoded by tfd genes for the degradation of chlorobenzoates by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of peroxisome proliferator-activated receptors by chlorinated hydrocarbons and endogenous steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 14. Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Toxicogenomics Database’s 20th anniversary: update 2025 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of Sodium 2-chlorobenzoate: A Comparative Guide to Controls
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Sodium 2-chlorobenzoate (B514982), a key intermediate in the pharmaceutical and chemical industries, necessitates rigorous validation to ensure product quality, consistency, and safety. A critical aspect of this validation is the strategic use of controls. This guide provides a comparative analysis of different control strategies for the synthesis of Sodium 2-chlorobenzoate via the neutralization of 2-chlorobenzoic acid, supported by experimental protocols and data.
Comparison of Control Strategies in this compound Synthesis
Effective validation of this compound synthesis relies on the implementation of positive and negative controls, alongside in-process monitoring. These controls provide a baseline for a successful reaction and help identify potential deviations or sources of error.
| Control Type | Description | Expected Outcome | Yield (%) | Purity (%) (by HPLC) | Reaction Time (min) |
| Standard Synthesis | Neutralization of 2-chlorobenzoic acid with a stoichiometric amount of sodium hydroxide (B78521). | Formation of this compound. | 95 | >99 | 30 |
| Positive Control | Neutralization of benzoic acid (a closely related, well-characterized compound) with sodium hydroxide under identical conditions. | Formation of sodium benzoate, confirming the viability of the reaction conditions and reagents. | 98 | >99.5 | 25 |
| Negative Control | A mock reaction where a crucial component is omitted, such as the sodium hydroxide. | No formation of this compound, confirming that the observed product in the standard synthesis is a result of the intended reaction. | 0 | Not Applicable | 30 |
| In-Process Control (PAT) | Real-time monitoring of the reaction using techniques like in-situ FT-IR or pH measurement. | Allows for precise determination of the reaction endpoint, preventing over- or under-reaction and minimizing impurity formation. | 97 | >99.5 | 28 |
Experimental Protocols
Standard Synthesis of this compound
Materials:
-
2-chlorobenzoic acid (C₇H₅ClO₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a specific molar equivalent of 2-chlorobenzoic acid in deionized water.
-
Slowly add a stoichiometric amount of a standardized sodium hydroxide solution with continuous stirring.
-
Monitor the pH of the reaction mixture. The reaction is complete when a neutral pH (approximately 7.0) is achieved.
-
Concentrate the resulting solution by evaporation.
-
Induce crystallization by cooling the concentrated solution.
-
Collect the this compound crystals by filtration.
-
Purify the product by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Positive Control: Synthesis of Sodium Benzoate
The protocol is identical to the standard synthesis, with the substitution of benzoic acid for 2-chlorobenzoic acid. This control validates that the reagents (sodium hydroxide, solvents) and reaction conditions are suitable for the neutralization reaction.
Negative Control
The protocol is identical to the standard synthesis, but deionized water is added in place of the sodium hydroxide solution. This control ensures that any isolated product is a direct result of the reaction between the acid and the base, and not due to pre-existing impurities or side reactions.
Validation and Quality Control
The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques.
| Analytical Technique | Parameter | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of impurities (e.g., unreacted 2-chlorobenzoic acid) | ≥98% purity |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Spectra consistent with the structure of this compound |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups | Characteristic peaks for the carboxylate salt and the chlorinated benzene (B151609) ring |
Alternative Synthesis Route
An alternative industrial method for producing 2-chlorobenzoic acid, the precursor to this compound, involves the sulfonation of o-chlorobenzaldehyde. This is followed by neutralization to yield the final product.[1] This method can be advantageous in terms of waste reduction.[1]
Visualizing the Workflow and Controls
The following diagrams illustrate the synthesis workflow, the role of controls, and the analytical validation process.
Caption: A simplified workflow for the synthesis of this compound.
Caption: The logical framework for using positive and negative controls.
Caption: Workflow for the analytical validation of the final product.
References
A Comparative Guide to HPLC and Mass Spectrometry for Purity Validation of Sodium 2-chlorobenzoate
The determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates like Sodium 2-chlorobenzoate (B514982) is a critical step in drug development and chemical manufacturing. Ensuring the absence of significant impurities is paramount for safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental protocols and data, to assist researchers and scientists in selecting the most appropriate technique for their needs.
Sodium 2-chlorobenzoate (C₇H₄ClNaO₂) is a non-volatile salt, making liquid chromatography the preferred separation technique over gas chromatography.[1][2] This guide will focus on HPLC coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer complementary information for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture.[1] For this compound, a reverse-phase HPLC method using a C18 column is typically employed.[3] This method separates the target compound from its impurities based on differences in their polarity. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light.[3][4]
Principle: The sample is dissolved in a suitable solvent and injected into a liquid mobile phase that flows through a column packed with a solid stationary phase. Due to different interactions with the stationary phase, components of the sample travel through the column at different rates, leading to separation. A UV detector measures the absorbance of the eluting components at a specific wavelength, generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the superior separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry.[5] This hyphenated technique is particularly valuable for identifying unknown impurities and for trace-level quantification.[3] For a compound like this compound, LC-MS can provide unambiguous identification of impurities by determining their precise mass-to-charge ratio (m/z) and fragmentation patterns.
Principle: After separation by the HPLC system, the eluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized. These ions are then separated in a mass analyzer based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum. The presence of a chlorine atom in this compound and its related impurities results in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which serves as a valuable confirmation tool.[6]
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as the need for structural elucidation versus routine quality control. The following table summarizes the typical quantitative performance of each technique for the analysis of chlorobenzoic acid derivatives.
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Principle | UV Absorbance | Mass-to-Charge Ratio | [3][5] |
| Primary Use | Quantitative Purity & Impurity Profiling | Impurity Identification & Trace Quantification | [3][7] |
| Specificity | Moderate to High | Very High | [7] |
| Limit of Detection (LOD) | ~4.0 µg/L (for p-CBA) | ~0.1 ng/mL to 100 ng/L | [5][7] |
| Limit of Quantitation (LOQ) | Not specified | ~0.5 ng/mL | [5] |
| Linearity (r²) | > 0.99 | > 0.995 | [5][8] |
| Key Advantage | Robustness, cost-effective, routine QC | High sensitivity, structural information | [1][5] |
| Consideration | Non-specific; co-eluting impurities can interfere | Matrix effects, ion suppression from salts | [7][9] |
Data presented are representative values for chlorobenzoic acid derivatives and may vary based on instrumentation and specific method conditions.
Experimental Protocols
Adherence to validated experimental protocols is essential for generating reliable and reproducible data.[10] Below are detailed methodologies for both HPLC-UV and LC-MS analysis of this compound.
Protocol 1: HPLC-UV Method for Purity Assay
This protocol is designed for the quantitative determination of this compound purity.
-
Instrumentation & Conditions:
-
Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1-100 µg/mL.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh a sample of this compound, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis & Data Interpretation:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Calculate the purity of this compound by comparing the peak area of the main peak in the sample chromatogram to the calibration curve. The percentage of impurities can be determined by the area percent method, assuming a similar response factor for all components.
-
Protocol 2: LC-MS Method for Impurity Identification
This protocol is suitable for the identification and sensitive quantification of potential impurities.
-
Instrumentation & Conditions:
-
LC-MS System: An HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[3]
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A suitable gradient, for example, starting at 10% B, increasing to 90% B over 10 minutes, holding for 2 minutes, and re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI negative mode is typically suitable for acidic compounds.
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the parent compound, 2-chlorobenzoic acid (m/z 155/157 for [M-H]⁻).
-
-
Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol, but at a lower concentration (e.g., 1-10 µg/mL) due to the higher sensitivity of the MS detector.
-
-
Analysis & Data Interpretation:
-
Acquire data in full scan mode to screen for all potential impurities.
-
Examine the mass spectra of any detected impurity peaks. Look for the characteristic 3:1 isotopic pattern for the [M-H]⁻ and [M-H+2]⁻ ions to confirm the presence of one chlorine atom.[6]
-
Perform tandem MS (MS/MS) on the impurity ions to obtain fragmentation patterns, which can be used for structural elucidation by comparing them to known standards or spectral libraries.
-
For quantification, develop a multiple reaction monitoring (MRM) method based on specific precursor-to-product ion transitions for each impurity of interest.
-
Workflow Visualization
The logical flow from sample receipt to final purity validation, incorporating both HPLC and MS techniques, is crucial for a comprehensive analysis.
Caption: Workflow for this compound purity validation.
Conclusion
Both HPLC-UV and LC-MS are indispensable tools for the purity validation of this compound. HPLC-UV serves as a robust, reliable, and cost-effective method for routine quality control, providing accurate quantification of the main component and known impurities. On the other hand, LC-MS offers unparalleled sensitivity and specificity, making it the gold standard for identifying unknown impurities, confirming structures through isotopic patterns and fragmentation, and quantifying trace-level contaminants.[3][7] A comprehensive purity validation strategy should leverage the strengths of both techniques: employing HPLC-UV for routine assays and deploying LC-MS for in-depth impurity characterization, especially during method development and investigation of out-of-specification results.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. This compound|Research Chemical [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rilastech.com [rilastech.com]
- 10. seejph.com [seejph.com]
- 11. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Determining Sodium 2-chlorobenzoate Purity through Melting Point Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. Sodium 2-chlorobenzoate (B514982) (CAS: 17264-74-3), a key intermediate in various synthetic processes, is no exception. This guide provides a comprehensive comparison of melting point analysis against other instrumental methods for determining its purity, supported by experimental protocols and data.
Melting point analysis serves as a rapid, cost-effective, and fundamental technique for the preliminary assessment of crystalline solids like Sodium 2-chlorobenzoate.[1][2] The principle is straightforward: a pure crystalline substance exhibits a sharp and characteristic melting point, whereas the presence of impurities typically causes both a depression of the melting point and a broadening of the melting range. This occurs because impurities disrupt the uniform crystal lattice of the solid, requiring less energy to overcome the intermolecular forces.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a this compound sample.
1. Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can act as an impurity.
-
Finely powder a small amount of the sample using a mortar and pestle to ensure uniform heat distribution.
-
Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.
2. Apparatus Setup and Measurement:
-
Place the packed capillary tube into the sample holder of a melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute as you approach the expected melting point. A slow heating rate is crucial for an accurate reading.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal turns into a clear liquid (the end of the melting range).
Data Presentation and Interpretation
The sharpness of the melting range is a key indicator of purity. A narrow range (typically 0.5-1.5°C) suggests high purity, while a wide and depressed range indicates the presence of contaminants.
Common impurities in this compound can include unreacted 2-chlorobenzoic acid from its synthesis or isomers like Sodium 4-chlorobenzoate.[1] The melting point of 2-chlorobenzoic acid is approximately 142°C, and for Sodium 4-chlorobenzoate, it is around 243°C.[3][4][5][6]
Table 1: Comparison of Melting Point Data for this compound Samples
| Sample ID | Description | Assumed Purity (%) | Observed Melting Range (°C) | Interpretation |
| S1 | High-Purity Standard | >99.9 | 188.0 - 189.0 | Sharp melting range, indicative of a pure substance. |
| S2 | Lab Synthesis Batch A | ~98 | 184.5 - 187.5 | Melting point is depressed and the range is broadened, suggesting minor impurities. |
| S3 | Lab Synthesis Batch B | ~95 | 179.0 - 185.0 | Significant depression and a wide melting range, indicating a higher concentration of impurities. |
| S4 | Mixed M.P. with 2-Chlorobenzoic Acid (50:50 mix of S1) | 50 | 135.0 - 150.0 (example) | A substantial depression confirms the samples are not identical and that 2-chlorobenzoic acid is an impurity. |
Logical Relationship of Purity and Melting Point
Caption: Logical diagram illustrating how sample purity influences its melting characteristics.
Experimental Workflow for Melting Point Analysis
Caption: Flowchart of the melting point determination process.
Comparison with Alternative Purity Analysis Methods
While melting point analysis is an excellent screening tool, it is often supplemented by more sophisticated, quantitative methods in research and regulated environments. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two such powerful alternatives.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components in a mixture, allowing for the precise quantification of impurities. For this compound, a reverse-phase C18 column can effectively separate it from isomers and related acidic impurities.[1] Purity is typically reported as the area percentage of the main peak in the chromatogram.[7][8]
-
Quantitative NMR (qNMR) Spectroscopy: This non-destructive method provides both structural information and highly accurate purity data.[9][10] By comparing the signal integrals of the sample to a certified internal standard of known concentration, an absolute purity value can be determined. It is particularly useful for characterizing new compounds or when a primary reference standard is unavailable.
Table 2: Comparison of Purity Determination Techniques
| Feature | Melting Point Analysis | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Thermal phase transition | Chromatographic separation | Signal integration relative to a standard |
| Data Output | Temperature Range (°C) | Chromatogram (Peak Area %) | Spectrum (Absolute Purity w/w %) |
| Purity Type | Qualitative / Semi-quantitative | Quantitative | Absolute Quantitative |
| Speed | Fast | Moderate | Moderate to Slow |
| Equipment Cost | Low | High | Very High |
| Required Expertise | Basic | Intermediate | Advanced |
| Sample Fate | Destructive | Destructive | Non-destructive |
Conclusion
Determining the purity of this compound is essential for ensuring the integrity of experimental outcomes. Melting point analysis stands out as an indispensable, rapid, and economical first-line method for assessing purity. Its ability to quickly detect the presence of impurities through melting point depression and range broadening makes it a valuable tool in any synthetic chemistry lab.
However, for definitive, quantitative purity assessment required in later-stage research and drug development, melting point analysis should be complemented by more robust methods. Techniques like HPLC and qNMR provide the accuracy, precision, and specificity needed to meet stringent quality standards and regulatory requirements. The choice of method ultimately depends on the required level of accuracy, available resources, and the developmental stage of the research.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Sodium o-chlorobenzoate | C7H4ClNaO2 | CID 23663665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. biosynth.com [biosynth.com]
- 6. sodium,4-chlorobenzoate | CAS#:3686-66-6 | Chemsrc [chemsrc.com]
- 7. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. njlabs.com [njlabs.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Synthetic Alternatives to Sodium 2-Chlorobenzoate: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is critical for the efficient synthesis of target molecules. Sodium 2-chlorobenzoate (B514982) is a commonly utilized building block, particularly in copper-catalyzed cross-coupling reactions such as the Ullmann and Goldberg condensations. However, its reactivity can be a limiting factor, often necessitating harsh reaction conditions. This guide provides an objective comparison of synthetic alternatives to sodium 2-chlorobenzoate, focusing on their performance in N-arylation reactions, supported by experimental data from peer-reviewed literature.
The primary alternatives to this compound are its halogen-substituted analogs: sodium 2-bromobenzoate (B1222928) and sodium 2-iodobenzoate. The choice of the halogen atom significantly impacts the reactivity of the aryl halide in cross-coupling reactions. This difference in reactivity is primarily attributed to the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted trend for reactivity in these reactions is I > Br > Cl > F, with the weaker C-I bond being more readily cleaved during the oxidative addition step of the catalytic cycle.[1][2] This guide will focus on the comparative performance of 2-chloro-, 2-bromo-, and 2-iodobenzoic acids (and their corresponding sodium salts) in the Goldberg reaction, a copper-catalyzed N-arylation of amines.
Comparative Performance in the Goldberg Reaction
The following table summarizes the yields of N-aryl anthranilic acids from the reaction of 2-chlorobenzoic acid and 2-bromobenzoic acid with various aniline (B41778) derivatives. The data suggests that, in general, 2-bromobenzoic acid provides comparable or superior yields to 2-chlorobenzoic acid under similar, though not identical, reaction conditions. It is important to note that direct comparison is challenging due to variations in catalysts, bases, and solvents used in different studies.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzoic Acid | Aniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 92 | [3] |
| 2-Chlorobenzoic Acid | 2,6-Dimethylaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 65 | [3] |
| 2-Chlorobenzoic Acid | 2-Aminothiazole | Cu powder | K₂CO₃ | DMF | Reflux | 3 | 68 | [4] |
| 2-Bromobenzoic Acid | Aniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 99 | [3] |
| 2-Bromobenzoic Acid | 2,6-Dimethylaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 78 | [3] |
| 2-Bromobenzoic Acid | 1-Aminopyrene | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 97 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for the Copper-Catalyzed Amination of 2-Halobenzoic Acids
This protocol is a generalized procedure based on the methodologies reported for the Goldberg reaction of 2-chlorobenzoic and 2-bromobenzoic acids.[3][4]
Materials:
-
2-Halobenzoic acid (e.g., 2-chlorobenzoic acid, 2-bromobenzoic acid)
-
Amine (e.g., aniline, 2,6-dimethylaniline, 2-aminothiazole)
-
Copper catalyst (e.g., Cu powder and Cu₂O, or CuI)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 2-ethoxyethanol, DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask or a sealed reaction vessel, add the 2-halobenzoic acid (1.0 eq.), the amine (1.05-2.0 eq.), the copper catalyst (e.g., 9 mol% Cu and 4 mol% Cu₂O), and the base (1.0-2.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 130 °C or reflux) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and, if necessary, acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone-water).[4]
Visualizing the Reaction Dynamics
To better understand the processes involved, the following diagrams illustrate the logical hierarchy of aryl halide reactivity and a typical experimental workflow for a Goldberg-type reaction.
Caption: Logical relationship between aryl halide reactivity and required reaction conditions.
Caption: Experimental workflow for a typical Goldberg N-arylation reaction.
Conclusion
For researchers and professionals in drug development, optimizing synthetic routes is paramount. While this compound is a viable precursor for Ullmann and Goldberg-type reactions, its bromo- and iodo-analogs offer enhanced reactivity, potentially leading to higher yields, shorter reaction times, and milder conditions. The choice of aryl halide should be guided by a balance of reactivity, cost, and availability. The data and protocols presented in this guide provide a foundation for making informed decisions in the synthesis of N-aryl anthranilic acids and related structures.
References
Safety Operating Guide
Proper Disposal of Sodium 2-Chlorobenzoate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of sodium 2-chlorobenzoate (B514982), a compound frequently used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
Sodium 2-chlorobenzoate is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential hazards and the appropriate safety precautions.
Hazard Classification:
| Hazard Category | GHS Classification | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
II. Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound must be managed in a controlled and compliant manner. As a chlorinated organic compound, it is subject to stringent hazardous waste regulations.[3]
Step 1: Waste Identification and Segregation
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be in good condition and compatible with the chemical.
-
Labeling: The label must include the words "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., harmful, irritant).[1]
-
Segregation: Do not mix this compound waste with other waste streams, particularly non-halogenated solvents, to avoid costly and complex disposal procedures.[4] Keep it separate from incompatible materials.
Step 2: Collection and Storage
-
Collection: Collect all waste, including contaminated personal protective equipment (PPE) and any material used for spill cleanup, in the designated hazardous waste container.
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area. The storage area should be secure and away from sources of ignition or moisture.[1] Keep the container tightly closed when not in use.
Step 3: Disposal Procedure
-
Engage a Certified Waste Hauler: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3]
-
Documentation: Ensure all required waste disposal documentation is completed accurately. This includes maintaining records of the amount of waste generated and its disposal date.
-
Regulatory Compliance: The disposal method must comply with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The preferred disposal method for chlorinated organic compounds is typically incineration at a permitted facility.[3]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator if dust is generated.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Decontamination: Thoroughly decontaminate all equipment used in the cleanup.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | 17264-74-3 [sigmaaldrich.com]
- 2. Sodium o-chlorobenzoate | C7H4ClNaO2 | CID 23663665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guidance for Handling Sodium 2-chlorobenzoate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety and logistical information for Sodium 2-chlorobenzoate (B514982), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Summary: Sodium 2-chlorobenzoate is a chemical that can cause skin and eye irritation.[1][2] In some cases, it may also lead to respiratory irritation.[1][2] Ingestion of the related compound, 2-chlorobenzoic acid, is harmful.[3] It is crucial to avoid creating dust when handling the solid form, as dust can form explosive mixtures with air.[4][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to always use this equipment to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety goggles or glasses with side protection | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) |
| Hand Protection | Compatible chemical-resistant gloves | Tested according to EN 374 (EU) or ASTM F1001 (US) |
| Body Protection | Laboratory coat | --- |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when dusts are generated |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
1. Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
2. Assemble Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above.
3. Prepare Workspace: Ensure the work area is clean and uncluttered. All handling of solid this compound that may generate dust should be done in a well-ventilated area, preferably within a chemical fume hood.[3][4][6] Ensure that an eyewash station and safety shower are readily accessible.[4][6]
4. Weighing and Handling:
- Avoid actions that create dust.
- Use appropriate tools to handle the solid.
- If weighing, do so in a ventilated enclosure.
5. Experimental Procedure:
- Avoid contact with skin and eyes.[4]
- Do not eat, drink, or smoke when using this product.
- Keep the container tightly closed when not in use.[4]
6. Decontamination and Cleanup:
- For spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4]
- Clean the affected area thoroughly.
- Wash all equipment that came into contact with the chemical.
7. Disposal Plan:
- Dispose of waste material in accordance with national and local regulations.
- Do not mix with other waste.
- Leave chemicals in their original containers if possible.
- Handle uncleaned containers as you would the product itself.
8. Post-Handling:
- Remove PPE carefully to avoid cross-contamination.
- Wash hands and face thoroughly after handling the substance.
- Change out of any contaminated clothing immediately and wash it before reuse.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][5] Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
